molecular formula C9H12O2 B1599690 (3-Methoxy-4-methylphenyl)methanol CAS No. 4685-50-1

(3-Methoxy-4-methylphenyl)methanol

Cat. No.: B1599690
CAS No.: 4685-50-1
M. Wt: 152.19 g/mol
InChI Key: SHVDSQSUDVJXEY-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylphenyl)methanol, with the CAS number 4685-50-1, is an organic compound of the benzyl alcohol family with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound is characterized by a benzene ring substituted with a methanol group, a methoxy group at the 3-position, and a methyl group at the 4-position . As a benzyl alcohol derivative, it serves as a versatile chemical intermediate and building block in organic synthesis and research applications. It is particularly valuable in the development of more complex molecular structures, including potential pharmaceuticals and specialty chemicals, where its functional groups allow for further chemical modifications . Researchers value this compound for its application in medicinal chemistry and material science research. The provided SMILES string is OCC1=CC=C(C)C(OC)=C1 . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . Handle with appropriate care; safety information indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For optimal stability, the product should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDSQSUDVJXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471590
Record name (3-methoxy-4-methylphenyl)methanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4685-50-1
Record name (3-methoxy-4-methylphenyl)methanol
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Record name (3-methoxy-4-methylphenyl)methanol
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Foundational & Exploratory

Introduction: The Significance of a Versatile Benzyl Alcohol Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (3-Methoxy-4-methylphenyl)methanol

This compound, a substituted benzyl alcohol, is a molecule of significant interest in the fields of medicinal chemistry, fragrance development, and materials science. Its structural architecture, featuring a methoxy and a methyl group on the phenyl ring, imparts specific physicochemical properties that make it a valuable synthetic intermediate. The methoxy group can influence lipophilicity and hydrogen bonding capabilities, while the methyl group provides steric and electronic modifications.[1] This guide offers a comprehensive exploration of the primary and alternative synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. It is designed for researchers and drug development professionals seeking a deep, practical understanding of its synthesis.

Primary Synthesis Pathway: Selective Reduction of 3-Methoxy-4-methylbenzaldehyde

The most direct, efficient, and widely employed route for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Methoxy-4-methylbenzaldehyde.[2] This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.[3][4]

Core Principle: Nucleophilic Hydride Addition

The underlying mechanism for this reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the aldehyde's carbonyl group.[5][6] The carbon-oxygen double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack. The addition of the hydride breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous or acidic workup, neutralizes this intermediate to yield the final primary alcohol.[7][8][9]

Reagent Selection: A Tale of Two Hydrides

The choice of reducing agent is critical and is dictated by factors such as substrate compatibility, safety, and desired selectivity.

  • Sodium Borohydride (NaBH₄): This is the reagent of choice for this specific transformation. NaBH₄ is a mild and chemoselective reducing agent, meaning it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters, carboxylic acids, or amides under standard conditions.[7][9] Its operational simplicity is a major advantage; reactions can be conveniently carried out in protic solvents like methanol or ethanol, which also serve as the proton source for the final neutralization step.[8][9]

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent, LiAlH₄ can reduce almost all carbonyl-containing functional groups, including esters and carboxylic acids, to alcohols.[10][11][12] Its high reactivity necessitates the use of anhydrous, aprotic solvents (e.g., diethyl ether, THF) and stringent exclusion of moisture, as it reacts violently with water.[9][11] While effective, its use for the simple reduction of an aldehyde to an alcohol is akin to using a sledgehammer to crack a nut; NaBH₄ offers sufficient reactivity with greater safety and selectivity.

Caption: Workflow for the reduction of an aldehyde using Sodium Borohydride.

Field-Proven Experimental Protocol: NaBH₄ Reduction

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial for controlling the initial exotherm of the reaction.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.3-0.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and heat.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Cautiously add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium alkoxide salt. Continue adding until the vigorous effervescence ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Alternative Synthetic Pathways: A Comparative Overview

While direct reduction is the preferred method, other synthetic strategies can produce this compound, each with distinct advantages and limitations.

A. Grignard Reaction with Formaldehyde

This classic carbon-carbon bond-forming reaction provides an alternative route. The synthesis would begin with a halogenated precursor, such as 4-bromo-1-methoxy-2-methylbenzene.

  • Mechanism: First, the Grignard reagent is formed by reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent.[13][14] This organomagnesium halide is a potent nucleophile. It then attacks the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the primary alcohol.

  • Challenges: The primary drawback is the extreme sensitivity of Grignard reagents to moisture and protic functional groups.[15] All glassware must be oven-dried, and all reagents and solvents must be scrupulously anhydrous, making the procedure more technically demanding than a borohydride reduction.

Caption: Grignard pathway for the synthesis of the target alcohol.

B. The Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction specific to aldehydes that lack α-hydrogens, such as 3-Methoxy-4-methylbenzaldehyde.[16][17]

  • Mechanism: In the presence of a strong base (e.g., concentrated KOH), two molecules of the aldehyde react. One molecule is oxidized to the corresponding carboxylic acid (3-Methoxy-4-methylbenzoic acid), while the other is reduced to the primary alcohol.[3][16]

  • Challenges: The most significant drawback is the theoretical maximum yield of 50% for the desired alcohol.[16] Furthermore, the reaction produces an equimolar amount of the carboxylic acid byproduct, which must be separated from the alcohol, complicating the purification process. This makes it an inefficient choice for the dedicated synthesis of the alcohol.

C. Catalytic Hydrogenation

A greener alternative to hydride reagents involves the reduction of the aldehyde using hydrogen gas (H₂) over a heterogeneous metal catalyst.[18]

  • Mechanism: The reaction occurs on the surface of a catalyst, typically palladium, platinum, or nickel.[3][19] Both the aldehyde and hydrogen are adsorbed onto the catalyst surface, facilitating the addition of hydrogen across the carbonyl double bond.

  • Challenges: Achieving high selectivity can be difficult. Aggressive reaction conditions or certain catalysts can lead to over-reduction of the benzyl alcohol to the corresponding hydrocarbon (3-methoxy-4-methyltoluene) or even hydrogenation of the aromatic ring.[18] Therefore, careful selection of the catalyst and optimization of reaction conditions (temperature, pressure) are paramount.

Data Presentation: Comparative Analysis of Synthesis Pathways

Method Starting Material Key Reagents Theoretical Yield Advantages Disadvantages
Hydride Reduction 3-Methoxy-4-methylbenzaldehydeNaBH₄, Methanol>95%High yield, high selectivity, simple procedure, mild conditions.[7][8]Use of hydride reagents.
Grignard Reaction 4-Bromo-1-methoxy-2-methylbenzeneMg, Formaldehyde, Anhydrous Ether>80%Forms a new C-C bond.Requires strictly anhydrous conditions, more complex setup.[15]
Cannizzaro Reaction 3-Methoxy-4-methylbenzaldehydeConcentrated KOH or NaOH50%Simple reagents.Low theoretical yield, produces byproduct requiring separation.[16]
Catalytic Hydrogenation 3-Methoxy-4-methylbenzaldehydeH₂, Pd/C (or other catalyst)Variable"Green" method (water is the only byproduct).Risk of over-reduction, requires specialized pressure equipment.[18]

Conclusion and Outlook

For the synthesis of this compound, the reduction of 3-Methoxy-4-methylbenzaldehyde with sodium borohydride stands out as the most practical, efficient, and reliable method for laboratory and industrial applications. Its high yield, operational simplicity, and excellent chemoselectivity make it superior to the alternatives. While Grignard synthesis offers a robust alternative for building the carbon skeleton from a different precursor, its stringent procedural requirements make it a secondary choice. The Cannizzaro reaction is mechanistically interesting but synthetically inefficient for this target, and catalytic hydrogenation, while environmentally appealing, presents significant challenges in selectivity. A thorough understanding of these diverse pathways allows researchers to make informed decisions based on available starting materials, required scale, and equipment capabilities.

References

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A Technical Guide to the Spectroscopic Characterization of (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (3-Methoxy-4-methylphenyl)methanol (CAS No. 4685-50-1), a valuable chemical intermediate. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a cohesive interpretation grounded in fundamental spectroscopic principles, ensuring a thorough understanding of the molecule's structural identity.

Introduction and Molecular Identity

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is an aromatic alcohol. Its precise characterization is paramount for its use in multi-step organic syntheses, particularly in the development of pharmaceutical compounds and other fine chemicals. Spectroscopic analysis provides an unambiguous confirmation of its molecular structure, purity, and the integrity of its functional groups. This guide details the expected and observed data from core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Chemical Identifiers: [1][2]

  • Molecular Formula: C₉H₁₂O₂

  • Molecular Weight: 152.19 g/mol

  • CAS Number: 4685-50-1

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts and coupling patterns provide definitive information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in distinct chemical environments. For this compound, we anticipate signals corresponding to the aromatic protons, the benzylic alcohol protons, the methoxy protons, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15d (J ≈ 8.0 Hz)1HAr-H (H5)Ortho-coupled to H6.
~6.85d (J ≈ 2.0 Hz)1HAr-H (H2)Meta-coupled to H6. Deshielded by the adjacent methoxy group.
~6.80dd (J ≈ 8.0, 2.0 Hz)1HAr-H (H6)Ortho-coupled to H5 and meta-coupled to H2.
~4.60s2H-CH₂OHBenzylic protons adjacent to an oxygen atom. Typically a singlet unless coupled to the hydroxyl proton.
~3.85s3H-OCH₃Protons of the methoxy group, appearing as a sharp singlet.
~2.20s3HAr-CH₃Protons of the aromatic methyl group, appearing as a sharp singlet.
~1.70s (broad)1H-OHThe hydroxyl proton signal is often broad and can exchange; its chemical shift is concentration and solvent dependent.

Note: J = coupling constant in Hertz (Hz); s = singlet; d = doublet; dd = doublet of doublets.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference (δ = 0.0 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C3Aromatic carbon attached to the electron-donating methoxy group.
~135.0C1Aromatic carbon attached to the hydroxymethyl group.
~130.0C4Aromatic carbon attached to the methyl group.
~129.5C5Aromatic methine carbon.
~121.0C6Aromatic methine carbon.
~110.0C2Aromatic methine carbon, shielded by the ortho-methoxy group.
~65.0-CH₂OHBenzylic alcohol carbon.
~55.5-OCH₃Methoxy carbon.
~16.0Ar-CH₃Aromatic methyl carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Instrumentation: Use the same NMR tube and spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H stretchAlcohol (-OH)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (-CH₃, -CH₂)
1600, 1500C=C stretchAromatic ring
1250 - 1200C-O stretchAryl ether (Ar-O-CH₃)
1050 - 1000C-O stretchPrimary alcohol (-CH₂-OH)

Interpretation: The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the hydroxyl group's O-H stretching vibration, broadened due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches will be observed just below and above 3000 cm⁻¹. The aromatic nature of the compound is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹. Finally, strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will be visible in the fingerprint region (1250-1000 cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film (for liquids/low melting solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Place the sample holder (pellet holder or salt plates) in the sample compartment of an FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Observed and Predicted Mass Spectrometry Data [3][4]

m/zRelative IntensityProposed Fragment
152High[M]⁺ (Molecular Ion)
151Moderate[M-H]⁺
137Moderate[M-CH₃]⁺
121High[M-CH₂OH]⁺ or [M-OCH₃]⁺
106Moderate[M-CH₂OH-CH₃]⁺
91ModerateTropylium ion, [C₇H₇]⁺

Interpretation of Fragmentation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 152, confirming the molecular weight.[3] A key fragmentation pathway involves the loss of the hydroxymethyl radical (-•CH₂OH) to form a stable benzylic cation at m/z 121. Another significant fragmentation is the loss of a methyl radical (-•CH₃) from the methoxy group or the aromatic ring, resulting in an ion at m/z 137. Further fragmentation can lead to the formation of the tropylium ion at m/z 91, a common fragment for benzyl compounds.

fragmentation_pathway M [this compound]⁺ m/z = 152 M_minus_H [M-H]⁺ m/z = 151 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 137 M->M_minus_CH3 - •CH₃ M_minus_CH2OH [M-CH₂OH]⁺ m/z = 121 M->M_minus_CH2OH - •CH₂OH Tropylium [C₇H₇]⁺ m/z = 91 M_minus_CH2OH->Tropylium - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.[4]

  • Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV for electron ionization) to generate the molecular ion and fragment ions.

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and definitive structural confirmation of this compound. The predicted NMR spectra highlight the unique electronic environments of the protons and carbons. The expected IR absorptions confirm the presence of key hydroxyl, ether, and aromatic functional groups. Finally, the mass spectrum corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This guide serves as a robust reference for the analytical validation of this important chemical compound.

References

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An In-depth Technical Guide to (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (3-Methoxy-4-methylphenyl)methanol, also known as 3-methoxy-4-methylbenzyl alcohol. It details the compound's core identifiers, chemical structure, and key properties. A primary focus is placed on a validated laboratory-scale synthesis protocol, presented with a logical workflow diagram and detailed step-by-step instructions. While this compound is a valuable substituted benzyl alcohol intermediate, specific industrial or pharmaceutical applications are not widely documented in publicly available literature. This guide consolidates the available technical information, serving as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this molecule as a versatile building block for more complex chemical architectures.

Introduction and Core Identification

This compound is a substituted aromatic alcohol. Its structure, featuring a benzyl alcohol core with methoxy and methyl substituents on the phenyl ring, makes it a valuable intermediate in synthetic organic chemistry. The precise arrangement of these functional groups—a hydroxylmethyl group at position 1, a methoxy group at position 3, and a methyl group at position 4—offers a unique combination of steric and electronic properties that can be exploited in the synthesis of more complex molecules.

The compound is unequivocally identified by the following:

  • Chemical Name: this compound

  • Synonyms: 3-Methoxy-4-methylbenzyl alcohol

  • CAS Number: 4685-50-1[1]

  • Molecular Formula: C₉H₁₂O₂[2]

  • Molecular Weight: 152.19 g/mol [2]

The chemical structure is depicted below:

Chemical Structure of this compound Chemical structure of this compound

Caption: The 2D structure illustrates the 1,3,4-substitution pattern on the benzene ring.

Physicochemical and Spectroscopic Properties

A consolidated summary of the known physicochemical and spectroscopic data is presented below. It is important to note that while some properties are predicted based on computational models, experimentally determined data for this specific isomer are limited in readily accessible literature.

Physicochemical Data
PropertyValue/InformationSource
CAS Number 4685-50-1[1]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Physical State Reported as a yellow oil in a synthesis protocol.[3]
Melting Point Data not available in searched resources.
Boiling Point Data not available in searched resources.
Density Data not available in searched resources.
Predicted XlogP 1.4[2]
Spectroscopic Data

Definitive ¹H NMR, ¹³C NMR, and IR spectra for this compound are not widely published. However, a mass spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available.

  • Mass Spectrometry (GC-MS): A mass spectrum for this compound is available on the SpectraBase repository, confirming its molecular weight.[4] The predicted monoisotopic mass is 152.08373 g/mol .[2]

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as the corresponding carboxylic acid or aldehyde. A documented laboratory-scale procedure involves the reduction of 3-methoxy-4-methylbenzoic acid.

Synthesis via Reduction of 3-Methoxy-4-methylbenzoic Acid

This protocol details the reduction of a carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex. This is a standard and reliable method for such transformations, valued for its high efficiency and selectivity.

Causality of Experimental Choices:

  • Borane-Tetrahydrofuran (BH₃-THF) Complex: This reagent is chosen for its ability to selectively reduce carboxylic acids to alcohols under mild conditions. It is less aggressive than reagents like lithium aluminum hydride (LAH) and offers a better safety profile, particularly regarding its reactivity with water and protic solvents.

  • Anhydrous Tetrahydrofuran (THF): THF is an ideal solvent as it is aprotic and effectively solubilizes both the starting material and the borane complex. The use of anhydrous solvent is critical because borane reagents react violently with water.

  • Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent the reaction of the borane reagent with atmospheric oxygen and moisture, which would otherwise quench the reagent and reduce the yield.

  • Ice Bath Cooling: The initial addition of the borane solution is performed at a reduced temperature (0 °C) to control the initial exothermic reaction and prevent potential side reactions.

  • Aqueous Work-up: The addition of water after the reaction is complete serves to quench any unreacted borane. The subsequent wash with saturated aqueous sodium bicarbonate is to remove any unreacted acidic starting material, and the brine wash aids in the separation of the organic and aqueous layers.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Acid in THF B Cool to 0°C C Inert N2 Atmosphere D Add BH3-THF Solution E Stir at Room Temp (3h) D->E F Quench with H2O E->F G Solvent Removal F->G H Dissolve in Ether G->H I Wash with NaHCO3 H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Final Solvent Removal K->L M Isolate Product L->M

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen stream, dissolve 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: While stirring, add 80 mL of a 1M solution of borane-tetrahydrofuran complex in THF dropwise over a period of 15 minutes.

  • Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 3 hours.

  • Quenching: Carefully add 10 mL of water to the reaction mixture to quench the excess borane.

  • Solvent Removal: Remove the tetrahydrofuran by distillation under reduced pressure.

  • Extraction: Dissolve the resulting residue in diethyl ether.

  • Washing: Wash the ether solution sequentially with a saturated aqueous sodium bicarbonate solution and then with a saturated aqueous sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the diethyl ether by distillation under reduced pressure to yield the final product, this compound. The cited procedure reports a yield of 7.6 g of a yellow oil.[3]

Applications and Research Significance

Benzyl alcohols and their derivatives are fundamental intermediates in organic synthesis.[5][6] Specifically, compounds like vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) are recognized as versatile building blocks for a wide range of pharmaceutical compounds.[7] The structural motifs present in this compound—a primary alcohol for further functionalization (e.g., oxidation to an aldehyde, esterification, or etherification) and a substituted aromatic ring—position it as a potentially useful precursor in several fields.

Potential, though not explicitly documented, areas of application include:

  • Pharmaceutical Synthesis: As a fragment or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern can influence molecular recognition and pharmacokinetic properties.

  • Fragrance and Flavor Industry: Substituted benzyl alcohols are often used in the formulation of fragrances.

  • Materials Science: This molecule could serve as a monomer or building block for specialty polymers or other organic materials.

However, a detailed search of scientific and patent literature did not reveal specific, large-scale industrial or widely cited research applications for this particular isomer. Its primary role appears to be that of a synthetic intermediate available for researchers to construct more complex target molecules.

Safety and Handling

Given its chemical class as a substituted benzyl alcohol, the following general laboratory precautions are mandated:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A thorough risk assessment should be conducted before handling this chemical, and the safety data sheet (SDS) from the specific supplier should be consulted for the most accurate and detailed safety information.

Conclusion

This compound, identified by CAS number 4685-50-1, is a well-defined substituted benzyl alcohol. While its physicochemical and spectroscopic properties are not exhaustively documented in public literature, its synthesis via the reduction of 3-methoxy-4-methylbenzoic acid is established. Its primary value lies in its potential as a chemical intermediate for academic and industrial research in organic and medicinal chemistry. This guide provides a foundational summary of the available technical knowledge to support its use in a laboratory setting. Further research is required to fully characterize its properties and explore its potential applications.

References

  • SpectraBase. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (3-Ethoxy-4-methoxyphenyl)methanol. Retrieved January 21, 2026, from [Link]

  • Arctom. (n.d.). CAS NO. 4685-50-1 | this compound. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023). GHS hazard statements. Retrieved January 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Vanillyl Alcohol (CAS 498-00-0) in Pharmaceutical Synthesis: Key Intermediate. Retrieved January 21, 2026, from [Link]

  • Health and Safety Executive. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved January 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzyl alcohol. Retrieved January 21, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 9(1), 63-87. [Link]

  • Wang, Y., et al. (2010). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl etherification. Journal of Chemical Sciences, 122(5), 729-735. [Link]

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  • Wiley-VCH. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

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  • PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. Retrieved January 21, 2026, from [Link]

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  • SpectraBase. (n.d.). (3-Methoxy-5-methylphenyl)methanol. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). (4-Methoxy-3-methylphenyl)phenylmethanol. Retrieved January 21, 2026, from [Link]

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An In-Depth Technical Guide to (3-Methoxy-4-methylphenyl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methoxy-4-methylphenyl)methanol, a substituted benzyl alcohol, represents a unique molecular scaffold with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, starting from readily available precursors, and details its characterization through various spectroscopic methods. While direct research on the biological activities of this specific isomer is not extensively documented, its structural similarity to compounds with known antioxidant and anticancer properties suggests promising avenues for future investigation. This document serves as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and related substituted benzyl alcohols.

Introduction and Historical Context

Substituted benzyl alcohols are a class of organic compounds that have long been of interest in the field of chemistry. Their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and fragrances, is well-established. The specific substitution pattern on the phenyl ring significantly influences the chemical and biological properties of these molecules.

The synthesis of the direct precursor to this compound, 3-methoxy-4-methylbenzaldehyde, was described in a 1978 publication in the Chemical & Pharmaceutical Bulletin by Fukumi et al.[1]. This work, focused on the total synthesis of the antibiotic mimosamycin, provides a reliable, multi-step route to the aldehyde, starting from 4-methyl-3-nitrobenzaldehyde[1]. While the 1978 paper does not detail the subsequent reduction to the alcohol, this transformation is a standard and well-understood process in organic chemistry. This guide will detail a viable synthetic pathway to this compound based on established chemical principles and published methodologies for related compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-stage process: first, the synthesis of the key intermediate, 3-methoxy-4-methylbenzaldehyde, followed by its reduction to the target benzyl alcohol.

Synthesis of 3-Methoxy-4-methylbenzaldehyde

The synthesis of 3-methoxy-4-methylbenzaldehyde from 4-methyl-3-nitrobenzaldehyde is a multi-step process that involves reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a hydroxyl group, and finally, methylation. The protocol described by Fukumi et al. (1978) serves as the foundation for this synthesis[1].

Experimental Protocol:

  • Reduction of the Nitro Group: 4-methyl-3-nitrobenzaldehyde is reduced to 3-amino-4-methylbenzaldehyde using a reducing agent such as tin(II) chloride in hydrochloric acid[1].

  • Diazotization and Hydrolysis: The resulting 3-amino-4-methylbenzaldehyde is then subjected to diazotization using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield 3-hydroxy-4-methylbenzaldehyde[1].

  • Methylation: The final step in the synthesis of the aldehyde precursor is the methylation of the hydroxyl group of 3-hydroxy-4-methylbenzaldehyde. This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base[1].

Synthesis of 3-methoxy-4-methylbenzaldehyde start 4-methyl-3-nitrobenzaldehyde step1 3-amino-4-methylbenzaldehyde start->step1 SnCl2, HCl step2 3-hydroxy-4-methylbenzaldehyde step1->step2 1. NaNO2, HCl 2. H2O, heat end 3-methoxy-4-methylbenzaldehyde step2->end Dimethyl sulfate, Base

Caption: Synthetic pathway to 3-methoxy-4-methylbenzaldehyde.

Reduction of 3-Methoxy-4-methylbenzaldehyde to this compound

The reduction of the aldehyde functional group in 3-methoxy-4-methylbenzaldehyde to a primary alcohol yields the target compound, this compound. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. An alternative documented method involves the reduction of the corresponding carboxylic acid with a borane-tetrahydrofuran complex[2].

Experimental Protocol (via Aldehyde Reduction):

  • Dissolution: Dissolve 3-methoxy-4-methylbenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water or a dilute acid to quench the excess sodium borohydride.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Reduction to this compound start 3-methoxy-4-methylbenzaldehyde end This compound start->end NaBH4, Methanol

Caption: Reduction of the aldehyde to the target alcohol.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 4685-50-1
Appearance Expected to be a solid or oil
Solubility Soluble in common organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methoxy protons (OCH₃), and the methyl protons (CH₃).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as C-H and C-O stretching vibrations.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively reported in the scientific literature, its structural motifs suggest several areas of potential interest for researchers in drug discovery and materials science.

Intermediate in Medicinal Chemistry

The primary foreseeable application of this compound is as a building block in the synthesis of more complex, biologically active molecules. Its structural similarity to other naturally occurring and synthetic compounds with known pharmacological properties makes it an attractive starting material.

Of particular note is the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a potent antioxidant first isolated from the Pacific oyster, Crassostrea gigas[3][4]. DHMBA has been shown to possess a range of biological activities, including radical scavenging, anti-inflammatory, and antineoplastic properties[3][5][6]. It has also been investigated for its potential neuroprotective effects[6]. Given that this compound shares a substituted methoxybenzyl alcohol core, it could serve as a key intermediate in the synthesis of DHMBA analogues or other novel compounds with potential antioxidant and anticancer activities.

Exploration of Intrinsic Biological Activity

The broader class of substituted benzyl alcohols has been investigated for various biological activities. For instance, certain halogenated benzyl alcohols have demonstrated antibacterial and antifungal properties. It is plausible that this compound itself may exhibit some intrinsic biological activity, and further screening in various assays would be a worthwhile endeavor.

Potential Research Pathways start This compound path1 Synthesis of DHMBA Analogues start->path1 Chemical Intermediate path4 Screening for Antimicrobial Activity start->path4 Direct Screening path2 Development of Novel Anticancer Agents path1->path2 Leads to path3 Investigation of Antioxidant Properties path1->path3 Leads to

Caption: Potential research avenues for this compound.

Conclusion

This compound is a readily accessible substituted benzyl alcohol with significant potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, starting from well-documented precursors, and has outlined the key methods for its characterization. While direct applications of this compound are yet to be fully explored, its structural relationship to potent bioactive molecules like DHMBA highlights promising avenues for future research. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the chemical and biological properties of this intriguing molecule.

References

[1] Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total Synthesis of Mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180. [3] Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI. [4] The marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol suppresses growth, migration and invasion and stimulates death of metastatic human prostate cancer cells: targeting diverse signaling processes. (2024). ResearchGate. [5] The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. (2025). PubMed. [6] Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice. (2024). PubMed. [2] Synthesis of 3-methoxy-4-methylbenzyl alcohol. (n.d.). PrepChem.com.

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An In-depth Technical Guide on (3-Methoxy-4-methylphenyl)methanol: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3-Methoxy-4-methylphenyl)methanol, a substituted benzyl alcohol scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, structural analogs, derivatives, and their potential therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The this compound Scaffold

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, belongs to the family of substituted benzyl alcohols. This structural motif is of considerable interest in drug discovery due to its presence in a variety of biologically active natural products and synthetic compounds. The core structure, a benzene ring substituted with a hydroxymethyl group, a methoxy group, and a methyl group, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The arrangement of the methoxy and methyl groups at positions 3 and 4 respectively, influences the electronic and steric properties of the molecule, which in turn can dictate its interaction with biological targets. Understanding the synthesis and structure-activity relationships (SAR) of this scaffold is crucial for the rational design of novel therapeutic agents.

Synthesis of this compound and Its Precursors

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This precursor is a key intermediate, and its synthesis is a critical first step.

Synthesis of the Precursor: 3-Methoxy-4-methylbenzaldehyde

A common route to 3-methoxy-4-methylbenzaldehyde starts from commercially available 4-methyl-3-nitrobenzaldehyde. The synthesis involves a three-step process:

  • Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitrobenzaldehyde is reduced to an amino group. A common method utilizes tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of concentrated hydrochloric acid. This reaction is highly exothermic and requires careful temperature control[1]. The resulting 3-amino-4-methylbenzaldehyde is typically carried forward to the next step without extensive purification.

  • Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The crude 3-amino-4-methylbenzaldehyde is treated with sodium nitrite (NaNO2) in acidic solution at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed by heating in water to yield 3-hydroxy-4-methylbenzaldehyde[1].

  • Methylation of the Hydroxyl Group: The final step to obtain the desired benzaldehyde precursor is the methylation of the hydroxyl group. This is typically achieved by reacting 3-hydroxy-4-methylbenzaldehyde with a methylating agent such as dimethyl sulfate (Me2SO4) in the presence of a base like sodium hydroxide[1].

Synthesis_of_Precursor

Reduction to this compound

The conversion of 3-methoxy-4-methylbenzaldehyde to this compound is a standard reduction of an aldehyde to a primary alcohol. Several reducing agents can be employed for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a reliable method for the synthesis of this compound from its aldehyde precursor.

  • Dissolution: Dissolve 3-methoxy-4-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Reduction_to_Alcohol

Structural Analogs and Derivatives: Exploring Chemical Space

The this compound scaffold can be systematically modified to explore structure-activity relationships. Key areas for modification include the aromatic ring, the methoxy group, the methyl group, and the hydroxymethyl group.

Aromatic Ring Substitutions

Modifications to the benzene ring can significantly impact the electronic properties and lipophilicity of the molecule.

  • Halogenation: Introduction of halogens (F, Cl, Br) can enhance metabolic stability and membrane permeability.

  • Additional Alkyl or Alkoxy Groups: The addition of other alkyl or alkoxy groups can modulate lipophilicity and steric bulk.

  • Nitrogen-containing Groups: Incorporation of nitro, amino, or amide functionalities can introduce hydrogen bonding capabilities and alter the polarity of the molecule.

Modifications of the Methoxy and Methyl Groups
  • Demethylation: Conversion of the methoxy group to a hydroxyl group (a creosol derivative) can introduce a new hydrogen bond donor and alter the acidity of the molecule.

  • Ether Analogs: The methyl group of the ether can be replaced with larger alkyl chains (ethoxy, propoxy, etc.) to increase lipophilicity.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an aldehyde, introducing new functionalities.

Derivatization of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a wide range of chemical transformations.

  • Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can act as prodrugs or exhibit their own biological activities.

  • Etherification: Conversion to ethers can modulate the polarity and steric properties of this part of the molecule.

  • Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid provides access to other important classes of compounds.

  • Replacement with other Functional Groups: The hydroxyl group can be replaced by halogens, amines, or other functionalities to explore a wider chemical space.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific biological activity data for this compound is not extensively reported in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Substituted benzyl alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes[2]. The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in determining their efficacy. Generally, increasing the lipophilicity through the introduction of halogens or larger alkyl groups can enhance antibacterial and antifungal activity[3][4]. Therefore, halogenated or higher alkyl ether derivatives of this compound could be promising antimicrobial agents.

Antioxidant Activity

Phenolic compounds, including cresols and their derivatives, are well-known for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The antioxidant activity of cresol derivatives is influenced by the substitution pattern on the aromatic ring[5][6][7]. The presence of electron-donating groups, such as methoxy and methyl groups, can enhance the radical scavenging capacity. Therefore, this compound and its analogs with free phenolic hydroxyl groups are expected to exhibit antioxidant activity.

Table 1: Key Structural Features and Their Potential Impact on Biological Activity

Structural ModificationPotential Impact on Biological ActivityRationale
Halogenation of the aromatic ringIncreased antimicrobial activityEnhanced lipophilicity and membrane permeability.
Demethylation of the methoxy groupIncreased antioxidant activityIntroduction of a phenolic hydroxyl group for radical scavenging.
Esterification of the alcoholProdrug potential, altered pharmacokineticsMasking the polar hydroxyl group to improve bioavailability.
Introduction of additional hydroxyl groupsEnhanced antioxidant activityIncreased number of radical scavenging sites.

Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives are performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals include those for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), the benzylic methylene protons (a singlet around 4.5 ppm), the methyl protons (a singlet around 2.2 ppm), and the hydroxyl proton (a broad singlet).

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the methoxy carbon, the benzylic carbon, and the methyl carbon are characteristic.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. C-O stretching bands for the ether and alcohol, as well as C-H and C=C stretching bands for the aromatic ring and alkyl groups, will also be present.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its straightforward synthesis from readily available starting materials and the numerous possibilities for structural modification make it an attractive target for medicinal chemists. Based on the known biological activities of related compounds, derivatives of this scaffold hold promise as antimicrobial and antioxidant agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a comprehensive structure-activity relationship. This will enable the rational design of compounds with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

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  • MDPI. (n.d.). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde. Retrieved from [Link]

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A Researcher's Guide to (3-Methoxy-4-methylphenyl)methanol: Commercial Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development and Scientific Research Professionals

Introduction to (3-Methoxy-4-methylphenyl)methanol

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is an organic compound with the chemical formula C9H12O2.[1] It belongs to the class of benzyl alcohols, characterized by a hydroxyl group attached to a methyl group which is, in turn, attached to a benzene ring. The presence of methoxy and methyl substituents on the aromatic ring makes it a valuable intermediate in the synthesis of more complex molecules.

Key Chemical Properties:

PropertyValueSource
CAS Number 4685-50-1BLD Pharm[1]
Molecular Formula C9H12O2BLD Pharm[1]
Molecular Weight 152.19 g/mol BLD Pharm[1]
MDL Number MFCD06797828BLD Pharm[1]
SMILES OCC1=CC=C(C)C(OC)=C1BLD Pharm[1]

Understanding the isomeric forms is crucial. This guide focuses on the 3-methoxy-4-methyl isomer. Researchers should be cautious not to confuse it with its isomer, (4-Methoxy-3-methylphenyl)methanol (CAS Number: 114787-91-6), as their chemical and physical properties may differ.[2]

Commercial Availability for Research Purposes

This compound is available from several chemical suppliers, catering to research and development needs. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific requirements of your experimental work.

Table of Commercial Suppliers:

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm This compound4685-50-1Not specified, analytical data (NMR, HPLC, etc.) availableFor research use only.[1]
CymitQuimica (Fluorochem) This compound4685-50-197%Intended for lab use only.[3]
Sigma-Aldrich (4-Methoxy-3-methylphenyl)methanol114787-91-6AldrichCPRNote: This is the isomer.

When procuring this chemical, it is best practice to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.

Synthesis and Purification

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This transformation is typically achieved with high yield and selectivity using a mild reducing agent.

Experimental Protocol: Reduction of 3-methoxy-4-methylbenzaldehyde
  • Dissolution : Dissolve 3-methoxy-4-methylbenzaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : Place the flask in an ice bath to maintain a low temperature during the reaction.

  • Addition of Reducing Agent : Slowly add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution. The use of NaBH4 is preferred for its selectivity for aldehydes and ketones and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH4).[4]

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching : Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH4.

  • Extraction : Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow A 3-methoxy-4-methylbenzaldehyde B Dissolve in Methanol A->B C Cool to 0°C B->C D Add NaBH4 C->D E Reaction Quench D->E F Extraction E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in high-impact literature, its structure lends itself to several potential uses as a key intermediate or building block in organic synthesis.

  • Fragment-Based Drug Discovery : As a substituted benzyl alcohol, it can be used as a fragment in the design of larger molecules targeting various biological receptors.

  • Synthesis of Bioactive Molecules : Its functional groups allow for further chemical modifications. For instance, the hydroxyl group can be converted into an ether or ester, or it can be oxidized to an aldehyde or carboxylic acid, providing a scaffold for creating derivatives with potential pharmacological activities. Related methoxy-substituted benzyl alcohols have been investigated for their antioxidant and anticancer properties.[5]

  • Polymer and Materials Science : Benzyl alcohols can be used in the synthesis of resins and polymers. For example, a related compound, 3-methoxy-4-benzyloxybenzyl alcohol, has been developed as a resin for polymer-supported synthesis.[6]

Application_Pathways A This compound B Esterification / Etherification A->B C Oxidation A->C D Halogenation A->D E Bioactive Esters / Ethers B->E F 3-methoxy-4-methylbenzaldehyde C->F G Benzyl Halides D->G

Caption: Potential synthetic applications of the target compound.

Quality Control for Research Use

Ensuring the purity and identity of this compound is critical for the reproducibility of experimental results. Standard analytical techniques for quality control include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC) : This technique is employed to determine the purity of the compound.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the presence of key functional groups, such as the hydroxyl (-OH) and methoxy (-OCH3) groups.

Many reputable suppliers provide access to this analytical data for their products.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling and Storage:

  • Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

  • NCERT. (Reprint 2025-26). Alcohols, Phenols and Ethers.
  • BLD Pharm. 4685-50-1|this compound.
  • Sigma-Aldrich. (4-Methoxy-3-methylphenyl)methanol AldrichCPR 114787-91-6.
  • PubChem. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544.
  • Biosynth. (3-Methylphenyl)(phenyl)methanol | 21945-66-4 | WAA94566.
  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • GlobalChemMall. (4-Methylphenyl)Methanol Manufacturers, Suppliers.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.
  • Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.
  • MedChemExpress. 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho).
  • Methanol Safety Data Sheet.
  • PubChem. (3-Ethoxy-4-methoxyphenyl)methanol | C10H14O3 | CID 602708.
  • GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.
  • CymitQuimica. This compound.
  • Echemi. (3-ethoxy-4-methoxyphenyl)methanol SDS, 147730-26-5 Safety Data Sheets.

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(3-Methoxy-4-methylphenyl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of (3-Methoxy-4-methylphenyl)methanol

Introduction

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is a substituted aromatic alcohol with significant utility in organic synthesis. Its structural features—a hydroxylmethyl group on a benzene ring bearing both methoxy and methyl substituents—make it a valuable building block for pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the benzylic alcohol and the electronic nature of the ring substituents dictate its stability profile. For researchers, scientists, and drug development professionals, a thorough understanding of this profile is paramount to ensure the compound's integrity, prevent the formation of impurities, and guarantee the reproducibility of experimental outcomes.

This guide provides a comprehensive overview of the chemical stability of this compound, outlines scientifically grounded storage and handling protocols, and details methodologies for its stability assessment. The insights herein are derived from an analysis of the compound's functional group chemistry and established principles for the stability testing of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

A baseline understanding of the compound's properties is essential for proper handling and storage.

PropertyValueSource
CAS Number 4685-50-1[1]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance (Varies, typically a solid)N/A
SMILES CC1=C(C=C(C=C1)CO)OC[1][2]
InChIKey SHVDSQSUDVJXEY-UHFFFAOYSA-N[2]

graph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="transparent"];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; C_OH [label="CH₂OH"]; O_Me [label="OCH₃"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_OH [len=1.2]; C3 -- O_Me [len=1.2]; C4 -- C_Me [len=1.2];

// Positioning (example, adjust as needed) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_OH [pos="0,3!"]; O_Me [pos="-2.6,-1.5!"]; C_Me [pos="0,-3!"]; }

Caption: Chemical Structure of this compound.

PART 1: Chemical Stability Profile

The stability of this compound is primarily influenced by its benzylic alcohol functional group. This group is susceptible to oxidation, particularly given its position on an electron-rich aromatic ring.

Susceptibility to Oxidation

The primary degradation pathway for this compound is the oxidation of the benzylic alcohol. This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. The oxidation typically proceeds in two stages:

  • Oxidation to Aldehyde: The alcohol is first oxidized to the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde.

  • Oxidation to Carboxylic Acid: Further oxidation of the aldehyde yields 3-methoxy-4-methylbenzoic acid.

The presence of these impurities can significantly impact the outcome of reactions where this compound is used as a starting material. This degradation pathway is analogous to that observed in structurally similar lignin model compounds, where benzylic alcohols are oxidized to aldehydes and acids[3].

Degradation_Pathway A This compound B 3-Methoxy-4-methylbenzaldehyde A->B Oxidation [O] C 3-Methoxy-4-methylbenzoic Acid B->C Further Oxidation [O]

Caption: Proposed oxidative degradation pathway.

Thermal and Photolytic Stability

While many supplier data sheets recommend room temperature storage, elevated temperatures can increase the rate of oxidative degradation[1][4]. Like many aromatic compounds, this compound may be sensitive to light, particularly UV radiation. Photons can provide the activation energy required to initiate oxidation reactions with atmospheric oxygen. Therefore, protection from light is a critical aspect of maintaining its purity.

pH Sensitivity

The compound is generally stable in neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated. Strong acids could potentially catalyze ether cleavage or dehydration reactions, while strong bases could facilitate oxidation. Forced degradation studies are necessary to fully characterize its stability across the pH spectrum[5].

PART 2: Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to preserve the integrity of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate the risk of oxidation.

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C). Some suppliers note cold-chain transportation may be used[1].Lower temperatures slow the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen, preventing oxidation.
Light Keep in an amber or opaque container. Protect from direct sunlight[6].Prevents photolytically-induced degradation.
Container Use a well-sealed, airtight container made of non-reactive material (e.g., glass).Prevents exposure to air and moisture. The container should be kept tightly sealed[6][7].
Safe Handling Procedures

Adherence to standard laboratory safety practices is essential.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[6][8].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[8].

  • Ignition Sources: Although not highly flammable, it is prudent to keep the compound away from heat, sparks, and open flames, a general precaution for most organic chemicals[7][9].

  • Cross-Contamination: Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases, which could catalyze decomposition[7].

PART 3: Stability Testing Methodology

To empirically validate the stability of this compound and identify potential degradants, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions[5]. The International Council for Harmonisation (ICH) provides guidelines that form the basis for such studies[10][11].

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (Solid, ICH Q1B) A->F G Control (Protected from light, RT) A->G H Withdraw Aliquots at Time Points (e.g., 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize & Dilute H->I J Analyze by Stability- Indicating HPLC-UV/MS I->J K Quantify Purity & Identify Degradants J->K

Caption: Workflow for a forced degradation stability study.

Experimental Protocol: Forced Degradation Study

This protocol is a template and should be adapted based on preliminary results. The goal is to achieve 5-20% degradation to ensure that degradation pathways are revealed without destroying the molecule entirely[5].

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:water) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis[5].

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation, sampling, and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis[5].

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points, dilute with the mobile phase, and analyze immediately[5].

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a petri dish.

    • Expose it to dry heat at 80°C in a calibrated oven for 48 hours.

    • At the end of the period, prepare a solution of the stressed solid at the target concentration (e.g., 100 µg/mL) for analysis[5].

  • Photostability Testing:

    • Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored in the same chamber but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, prepare solutions of both the exposed and control samples for analysis[5].

  • Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. A C18 column with a gradient elution of water and acetonitrile is a common starting point for aromatic compounds.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Mass spectrometry can be coupled to HPLC to aid in the structural elucidation of any new impurities.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liability is oxidative degradation of the benzylic alcohol group, a process that can be effectively mitigated by excluding oxygen, light, and excessive heat. For high-purity applications, such as in pharmaceutical development, storing the material under an inert atmosphere in sealed, opaque containers is strongly advised. The implementation of systematic stability studies, as outlined in this guide, provides the necessary empirical data to establish a robust shelf-life, ensure material quality, and support regulatory compliance. By understanding the causality behind its degradation and implementing these self-validating protocols, researchers can use this compound with confidence in its chemical integrity.

References

  • Methanex Corporation. Safety data sheets - Methanol. [Link]

  • UCLA EH&S. Methanol - Standard Operating Procedure. [Link]

  • PubChemLite. This compound (C9H12O2). [Link]

  • Chemsrc. This compound. [Link]

  • PubChem. (4-Methoxy-3-methylphenyl)methanol. [Link]

  • Neopharm Labs. Stability Study Protocols and Reports. [Link]

  • Intertek. Heavy Aromatic Hydrocarbon Stability Testing. [Link]

  • State of Michigan. SAFETY DATA SHEET - Methanol. [Link]

  • ResearchGate. Fig. 1. Methanol degradation pathways. [Link]

  • RSC Publishing. Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation.... [Link]

  • PubChem. (3-Methoxy-4-pyridinyl)-(4-methylphenyl)methanol. [Link]

  • Pharma Beginners. Stability Study SOP as per ICH Guideline. [Link]

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • PubChem. [3-(Methoxymethyl)-4-phenylphenyl]methanol. [Link]

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Introduction: Bridging Computational Prediction with Experimental Reality

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Experimental Analysis of (3-Methoxy-4-methylphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

This compound, a substituted benzyl alcohol derivative, represents a class of organic scaffolds pivotal in the fields of medicinal chemistry and materials science. Its structural motifs—a hydroxyl group for reactivity, a methoxy group for hydrogen bonding, and an aromatic ring for π-stacking interactions—make it an intriguing candidate for designing novel therapeutic agents and functional materials. The strategic placement of the methyl group further modulates its electronic and steric properties, offering a fine-tuning mechanism for molecular design.

This guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. It moves beyond a simple recitation of facts to detail the causality behind the chosen methodologies. As Senior Application Scientist, the objective is to present a self-validating workflow where computational predictions are rigorously tested against experimental data, ensuring a high degree of scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a synergistic approach to molecular characterization.

Key Chemical Properties and Identifiers

A foundational step in any molecular investigation is the consolidation of its basic chemical properties. This data, sourced from authoritative databases like PubChem, provides the necessary context for all subsequent theoretical and experimental work.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=C(C=C(C=C1)CO)OCPubChem[1]
InChIKey SHVDSQSUDVJXEY-UHFFFAOYSA-NPubChem[1]

Part 1: Theoretical Framework for Molecular Characterization

Computational chemistry provides a powerful, non-invasive lens to probe the intrinsic properties of a molecule before embarking on extensive laboratory work. Density Functional Theory (DFT) is the workhorse for such investigations, offering an excellent balance between accuracy and computational cost.

Rationale for Method Selection

For organic molecules like this compound, the B3LYP hybrid functional is a widely accepted and validated choice that accurately models electron correlation.[3][4] Pairing this with a Pople-style basis set, such as 6-311++G(d,p) , ensures sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately modeling bonding environments.[3][5] This level of theory has proven effective for predicting geometries, vibrational frequencies, and electronic properties of analogous methoxyphenyl and benzyl alcohol derivatives.[5][6]

Workflow for Theoretical Analysis

The computational workflow is a sequential process where the outputs of one stage serve as the inputs for the next, ensuring a logical and validated progression from structure to function.

G cluster_0 Computational Workflow A 1. Geometry Optimization (Find lowest energy structure) B 2. Frequency Calculation (Confirm minimum energy & predict IR) A->B Optimized Coords C 3. Spectroscopic Prediction (NMR Chemical Shifts - GIAO) B->C Verified Structure D 4. Electronic Property Analysis (HOMO-LUMO, MEP) B->D Verified Structure

Caption: A typical DFT workflow for molecular property prediction.

Analysis of Molecular Geometry

The first step, geometry optimization, calculates the most stable three-dimensional arrangement of atoms. This provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental, as the molecule's shape dictates its ability to interact with biological targets or self-assemble in materials. The optimized structure serves as the foundation for all subsequent calculations.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap : The energy difference between these orbitals is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[3][4]

This analysis is vital in drug development for predicting metabolic stability and in materials science for understanding electronic properties.

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) E_gap Energy Gap (ΔE) Determines Stability & Reactivity

Caption: Relationship between HOMO, LUMO, and the energy gap.

Part 2: Spectroscopic Signature Prediction and Validation

A key strength of DFT is its ability to predict spectroscopic data, which can then be compared directly with experimental results for validation.

Vibrational Spectroscopy (FT-IR)

Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion (stretching, bending) of atoms, which absorbs IR radiation at a characteristic frequency. For this compound, key expected vibrations include:

  • O-H Stretch : A strong, broad band around 3300-3500 cm⁻¹, characteristic of the alcohol group.

  • C-H Stretch : Aromatic and aliphatic C-H stretches typically appear between 2850-3100 cm⁻¹.[6]

  • C-O Stretch : A strong band in the 1050-1250 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Hypothetical Data Comparison for Key Vibrational Modes

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
O-H Stretch (Alcohol) ~3450 3200 - 3600 (broad)
C-H Stretch (Aromatic) ~3080 3000 - 3100
C-H Stretch (Methyl/Methylene) ~2950 2850 - 3000

| C-O Stretch (Ether & Alcohol) | ~1250 / ~1050 | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting NMR chemical shifts.[6] This allows for a theoretical ¹H and ¹³C NMR spectrum to be generated. By comparing the calculated shifts (relative to a standard like Tetramethylsilane, TMS) with experimental data, one can confirm the molecule's connectivity and chemical environment. For instance, the protons of the -CH₂OH group are expected to be deshielded compared to a simple alkane due to the adjacent oxygen atom.[7]

Hypothetical ¹H NMR Chemical Shift Predictions

Proton Group Predicted Shift (δ, ppm) Rationale
Ar-H (Aromatic) 6.8 - 7.2 Standard aromatic region.
-CH₂OH (Methylene) ~4.6 Deshielded by adjacent oxygen.
-OCH₃ (Methoxy) ~3.8 Deshielded by oxygen.
-CH₃ (Methyl) ~2.2 Standard benzylic methyl region.

| -OH (Alcohol) | Variable (1.5 - 4.0) | Dependent on solvent and concentration. |

Part 3: Experimental Synthesis and Characterization

The theoretical framework is only as valuable as its ability to predict real-world outcomes. Therefore, experimental synthesis and characterization are non-negotiable validation steps.

Protocol for Synthesis

The following protocol outlines a robust method for the synthesis of this compound via the reduction of 3-methoxy-4-methylbenzoic acid, as adapted from established procedures.[8]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 mL of anhydrous THF.

  • Cooling: Cool the solution in an ice bath with continuous stirring.

  • Reduction: Add 80 mL of a 1M borane-tetrahydrofuran complex solution dropwise over 15 minutes. The addition of a reducing agent is the key step to convert the carboxylic acid to an alcohol.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Quenching: Carefully add 10 mL of water to quench the excess reducing agent.

  • Solvent Removal: Remove the THF from the reaction mixture via rotary evaporation.

  • Extraction: Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any unreacted starting material and aqueous impurities.

  • Drying and Isolation: Dry the separated ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Product: The resulting product is 7.6 g of this compound, typically as a yellow oil.[8]

Protocol for Spectroscopic Characterization

Objective: To acquire experimental FT-IR and NMR spectra to validate the DFT predictions.

3.2.1. FT-IR Spectroscopy

  • Prepare a thin film of the synthesized oil product between two NaCl or KBr plates.

  • Place the plates in the spectrometer's sample holder.

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Compare the experimental peak positions (O-H, C-H, C-O stretches) with the theoretically predicted values.

3.2.2. NMR Spectroscopy

  • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3]

  • Process the data and compare the experimental chemical shifts with the GIAO-predicted values.

Conclusion

This guide has outlined a cohesive and scientifically rigorous workflow for the comprehensive study of this compound. By initiating with a robust theoretical framework based on Density Functional Theory, we can predict molecular structure, reactivity, and spectroscopic signatures with a high degree of confidence. These in silico results provide a clear roadmap for targeted experimental work. The subsequent synthesis and spectroscopic characterization serve as the ultimate validation, closing the loop between prediction and reality. This integrated approach not only enhances the efficiency of the research process but also deepens our fundamental understanding of the molecule's behavior, accelerating its potential application in drug discovery and beyond.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • PubChem. (4-methoxy-3-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure. [Link]

  • ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

  • MDPI. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

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Methodological & Application

Synthesis of derivatives from (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Derivatives from (3-Methoxy-4-methylphenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound, a substituted benzyl alcohol, serves as a highly versatile and strategic starting material in modern organic synthesis. Its molecular architecture, featuring a primary benzylic alcohol and an electron-rich aromatic ring substituted with activating methoxy and methyl groups, presents multiple avenues for chemical modification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this scaffold. We delve into the causality behind experimental choices for key transformations including oxidation, etherification, esterification, and electrophilic aromatic substitution. Detailed, field-proven protocols are provided for the synthesis of key derivatives, supported by mechanistic insights and data presentation to ensure reproducibility and methodological integrity.

Foundational Principles: Reactivity of the this compound Scaffold

The synthetic utility of this compound stems from three primary reactive zones within its structure: the benzylic hydroxyl group, the aromatic ring, and to a lesser extent, the benzylic methyl group. Understanding the inherent reactivity of each zone is critical for designing successful synthetic strategies.

  • The Benzylic Hydroxyl Group (-CH₂OH): As a primary alcohol, this group is the most frequent site of initial transformation. Its reactivity is characteristic of benzylic alcohols, which readily undergo oxidation, substitution, and derivatization to ethers and esters.[1][2] The stability of the intermediate benzyl carbocation or radical facilitates many of these reactions.

  • The Aromatic Ring: The benzene ring is rendered electron-rich by two activating substituents: a methoxy group (-OCH₃) at C3 and a methyl group (-CH₃) at C4. In electrophilic aromatic substitution (SₑAr), the methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. The methyl group is a less potent, inductively donating, ortho, para-director.[3][4] The superior activating effect of the methoxy group dictates the regioselectivity of substitution reactions, primarily directing incoming electrophiles to the C2 and C6 positions.

  • The Benzylic Methyl Group (-CH₃): The C-H bonds of the methyl group are benzylic and thus weaker than typical alkyl C-H bonds. This allows for selective free-radical reactions, such as benzylic bromination, under specific conditions.[5]

The following diagram illustrates the primary synthetic pathways originating from this compound.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions start This compound oxidation Oxidation start->oxidation [O] etherification Etherification start->etherification R-X, Base esterification Esterification start->esterification R-COOH, Acid sear Electrophilic Aromatic Substitution start->sear E+ aldehyde 3-Methoxy-4-methyl- benzaldehyde oxidation->aldehyde Mild Oxidants acid 3-Methoxy-4-methyl- benzoic acid oxidation->acid Strong Oxidants ether Benzyl Ethers (R-O-Bn) etherification->ether ester Benzyl Esters (R-COO-Bn) esterification->ester ring_sub Ring-Substituted Derivatives sear->ring_sub

Figure 1. Key synthetic transformations of this compound.

Synthesis of Aldehyde and Carboxylic Acid Derivatives via Oxidation

Oxidation of the benzylic alcohol is a fundamental transformation, yielding either the aldehyde or the carboxylic acid depending on the choice of oxidant. This selectivity is crucial for multi-step syntheses where the aldehyde may be required for subsequent reactions like reductive amination or Wittig olefination.

Causality of Reagent Selection:

  • For Aldehydes: Mild, anhydrous oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective because they operate under non-aqueous conditions, halting the reaction at the aldehyde stage.[6]

  • For Carboxylic Acids: Strong oxidizing agents in aqueous media, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will readily oxidize the initial aldehyde intermediate to the more stable carboxylic acid.[1][5] The presence of water is key to hydrate the aldehyde, facilitating further oxidation.

Product Recommended Reagent Typical Conditions Rationale for Choice
3-Methoxy-4-methylbenzaldehyde Pyridinium chlorochromate (PCC)CH₂Cl₂, Room TemperatureMild, anhydrous conditions prevent over-oxidation.[6]
3-Methoxy-4-methylbenzaldehyde Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureHigh selectivity, neutral pH, and mild conditions tolerate sensitive functional groups.
3-Methoxy-4-methylbenzoic acid Potassium permanganate (KMnO₄)H₂O/Pyridine, HeatStrong, cost-effective oxidant that ensures complete oxidation to the acid.[1][5]
3-Methoxy-4-methylbenzoic acid Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to RTRapid and efficient oxidation, though chromium waste is a consideration.
Protocol 1: Synthesis of 3-Methoxy-4-methylbenzaldehyde via PCC Oxidation

Principle: This protocol utilizes the mild oxidant Pyridinium chlorochromate (PCC) to selectively oxidize the primary alcohol to an aldehyde while minimizing over-oxidation. The reaction is performed in an anhydrous solvent to ensure the aldehyde is the final product.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₉H₁₂O₂ 152.19 1.0 g 6.57 mmol
Pyridinium chlorochromate (PCC) C₅H₆NCrO₃Cl 215.56 2.13 g 9.86 mmol
Dichloromethane (DCM), Anhydrous CH₂Cl₂ 84.93 25 mL -
Silica Gel SiO₂ - ~5 g -

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Step-by-Step Methodology:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Pyridinium chlorochromate (2.13 g, 1.5 eq).

  • Add anhydrous dichloromethane (15 mL) to the flask to create a suspension.

  • In a separate flask, dissolve this compound (1.0 g, 1.0 eq) in anhydrous dichloromethane (10 mL).

  • Add the alcohol solution dropwise to the stirring PCC suspension at room temperature.

  • Allow the reaction mixture, which will turn dark and thick, to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

  • Prepare a short plug of silica gel in a fritted funnel. Pass the reaction mixture through the silica plug to filter out the chromium tars. Wash the plug thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be further purified by column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield pure 3-Methoxy-4-methylbenzaldehyde.

Self-Validation: The product can be validated using ¹H NMR spectroscopy by observing the appearance of a characteristic aldehyde proton signal around 9.8-10.0 ppm and the disappearance of the alcohol's -OH proton and the benzylic -CH₂- protons (which shift downfield).

Synthesis of Ether Derivatives

Etherification of the benzylic alcohol is a common strategy to introduce a stable linkage or a protecting group. The Williamson ether synthesis and its variations are the most common approaches.

Causality of Experimental Choices: The classic Williamson synthesis involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward.

  • Choice of Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred. They effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the alkoxide.

Protocol 2: Synthesis of 3-Methoxy-4-methylbenzyl Methyl Ether

Principle: This protocol employs the Williamson ether synthesis. The benzylic alcohol is deprotonated with sodium hydride to form a potent nucleophile, which then undergoes an Sₙ2 reaction with an electrophilic methyl source (methyl iodide).

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₉H₁₂O₂ 152.19 1.0 g 6.57 mmol
Sodium Hydride (60% in mineral oil) NaH 24.00 0.315 g 7.88 mmol
Methyl Iodide CH₃I 141.94 0.5 mL 8.04 mmol
Tetrahydrofuran (THF), Anhydrous C₄H₈O 72.11 20 mL -

| Saturated NH₄Cl (aq) | NH₄Cl | - | As needed | - |

Step-by-Step Methodology:

  • To a dry, nitrogen-flushed 50 mL round-bottom flask, add sodium hydride (0.315 g, 1.2 eq).

  • Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 g, 1.0 eq) in anhydrous THF (10 mL) and add it slowly to the stirring NaH suspension. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Cool the mixture back to 0 °C and add methyl iodide (0.5 mL, 1.22 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target ether.

Self-Validation: Successful etherification is confirmed by ¹H NMR, showing the appearance of a new methoxy singlet (~3.4 ppm) and the disappearance of the alcohol's -OH proton signal.

Synthesis of Ester Derivatives

Benzyl esters are valuable derivatives, often employed as protecting groups for carboxylic acids because they can be cleaved under mild hydrogenolysis conditions.[2] The most direct synthesis involves the acid-catalyzed Fischer esterification or reaction with a more reactive acylating agent.

Causality of Experimental Choices:

  • Fischer Esterification: This equilibrium-controlled reaction with a carboxylic acid requires an acid catalyst (e.g., H₂SO₄) and often the removal of water to drive it to completion. It is suitable for simple, robust substrates.

  • Acyl Halides/Anhydrides: For more sensitive or valuable substrates, using a highly reactive acyl chloride or anhydride in the presence of a non-nucleophilic base (like pyridine or triethylamine) is more efficient.[7] The base neutralizes the HCl or carboxylic acid byproduct, preventing side reactions and driving the reaction to completion under mild conditions.

Protocol 3: Synthesis of 3-Methoxy-4-methylbenzyl Acetate

Principle: This protocol uses a highly efficient acylation method. The alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a mild base to catalyze the reaction and scavenge the acetic acid byproduct.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₉H₁₂O₂ 152.19 1.0 g 6.57 mmol
Acetic Anhydride (CH₃CO)₂O 102.09 0.74 mL 7.88 mmol
Pyridine, Anhydrous C₅H₅N 79.10 1.1 mL 13.14 mmol

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 15 mL | - |

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 1.0 eq) in anhydrous DCM (15 mL).

  • Add anhydrous pyridine (1.1 mL, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (0.74 mL, 1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for use, but can be further purified by chromatography if necessary.

Self-Validation: Product formation is confirmed by ¹H NMR by the appearance of an acetyl methyl singlet (~2.1 ppm) and a downfield shift of the benzylic -CH₂- protons to ~5.0 ppm. The alcohol -OH proton signal will be absent.

Aromatic Ring Functionalization via Electrophilic Substitution

The electron-donating methoxy and methyl groups strongly activate the aromatic ring for electrophilic attack. The regiochemical outcome is dictated by the powerful resonance donation of the methoxy group, directing incoming electrophiles primarily to the C2 and C6 positions.

Figure 2. Favored positions for electrophilic attack on the this compound ring.

Causality of Regioselectivity: The intermediate carbocation (Wheland intermediate) formed by attack at C2 or C6 is significantly stabilized by resonance involving a lone pair on the oxygen of the methoxy group.[3][4] This provides a lower energy transition state compared to attack at other positions, making C2 and C6 the kinetically favored sites. Steric hindrance from the adjacent CH₂OH group might slightly disfavor the C2 position compared to C6.

Protocol 4: Bromination of the Aromatic Ring

Principle: This protocol introduces a bromine atom onto the aromatic ring using N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, with an acid catalyst. The reaction will preferentially occur at the most activated positions, ortho to the methoxy group.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₉H₁₂O₂ 152.19 1.0 g 6.57 mmol
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.98 1.17 g 6.57 mmol

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 25 mL | - |

Step-by-Step Methodology:

  • Dissolve this compound (1.0 g, 1.0 eq) in acetonitrile (25 mL) in a 50 mL round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.17 g, 1.0 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the consumption of starting material and the formation of a new, less polar spot.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to separate the constitutional isomers (e.g., 2-bromo and 6-bromo derivatives) and any unreacted starting material.

Self-Validation: The introduction of a bromine atom can be confirmed by mass spectrometry (isotopic pattern for Br) and ¹H NMR (changes in the aromatic proton splitting patterns).

Conclusion

This compound is a foundational building block whose derivatives are readily accessible through well-established and reliable synthetic transformations. By carefully selecting reagents and conditions, chemists can selectively functionalize the benzylic alcohol via oxidation, etherification, or esterification, or target the activated aromatic ring for electrophilic substitution. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently synthesize a diverse library of derivatives for applications spanning from medicinal chemistry to materials science.

References

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  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions.
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  • Filo. (2025). Question Breakdown Electrophilic Substitution Sites.
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  • MDPI. (n.d.). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)....
  • Biosynth. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol.
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The Versatile Role of (3-Methoxy-4-methylphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of reagents is paramount to the successful orchestration of complex multi-step syntheses. Among the arsenal of available tools, substituted benzyl alcohols offer a nuanced approach to the protection and manipulation of functional groups. This guide provides an in-depth exploration of (3-Methoxy-4-methylphenyl)methanol, a versatile reagent whose unique electronic properties offer distinct advantages in the protection of alcohols and carboxylic acids. Through a detailed examination of its synthesis, application, and deprotection, this document serves as a comprehensive resource for its effective utilization in organic synthesis.

Introduction: Beyond the Archetypal Benzyl Group

The benzyl (Bn) group is a cornerstone of protecting group chemistry, prized for its general stability and ease of removal by hydrogenolysis. However, the demands of intricate molecular architectures often necessitate protecting groups with tailored labilities. The (3-Methoxy-4-methylphenyl)methyl group, hereafter referred to as the 3,4-MMB group, derived from this compound, emerges as a valuable variant. The strategic placement of a methoxy and a methyl group on the aromatic ring electronically modifies the benzyl system, influencing its reactivity and cleavage conditions. This allows for selective deprotection in the presence of other protecting groups, a critical consideration in orthogonal synthetic strategies.

The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, rendering the 3,4-MMB ethers and esters more susceptible to oxidative and acidic cleavage compared to the unsubstituted benzyl group. This heightened reactivity allows for deprotection under milder conditions, preserving sensitive functionalities elsewhere in the molecule.

I. Synthesis of this compound

The parent alcohol, this compound, is readily prepared from its corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde, via reduction. This straightforward transformation provides access to the key reagent for subsequent protection reactions.

Protocol 1: Reduction of 3-Methoxy-4-methylbenzaldehyde

This protocol details the reduction of 3-methoxy-4-methylbenzaldehyde to this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 3-Methoxy-4-methylbenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography on silica gel if necessary.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

II. Application as a Protecting Group for Alcohols

The 3,4-MMB group is an excellent choice for the protection of hydroxyl functionalities. The formation of the 3,4-MMB ether proceeds under standard etherification conditions.

Protocol 2: Protection of a Primary Alcohol using the Williamson Ether Synthesis

This protocol describes the protection of a generic primary alcohol (R-OH) as its 3,4-MMB ether.

Materials:

  • Alcohol (R-OH)

  • (3-Methoxy-4-methylphenyl)methyl chloride (3,4-MMB-Cl) or bromide (3,4-MMB-Br) (prepared from the alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF under an inert atmosphere, add a solution of the alcohol (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,4-MMB-Cl or 3,4-MMB-Br (1.1 eq) in the same solvent.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3,4-MMB protected alcohol.

III. Application as a Protecting Group for Carboxylic Acids

The 3,4-MMB group can also be employed to protect carboxylic acids as their corresponding esters, which are generally more stable than many other ester types but can be cleaved under specific conditions.

Protocol 3: Esterification of a Carboxylic Acid

This protocol details the formation of a 3,4-MMB ester from a carboxylic acid and this compound.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.1 eq) or EDC (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-MMB ester.

IV. Deprotection Strategies for the 3,4-MMB Group

The utility of the 3,4-MMB protecting group is underscored by the variety of methods available for its removal. The choice of deprotection strategy will depend on the other functional groups present in the molecule.

A. Oxidative Cleavage with DDQ

The electron-rich nature of the 3,4-MMB group makes it particularly susceptible to oxidative cleavage with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This method is often preferred for its mildness and selectivity.

Protocol 4: DDQ-Mediated Deprotection of a 3,4-MMB Ether

Materials:

  • 3,4-MMB protected alcohol (R-O-3,4-MMB)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a buffer solution (e.g., phosphate buffer, pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3,4-MMB protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.2-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

B. Catalytic Hydrogenolysis

Similar to the standard benzyl group, the 3,4-MMB group can be removed by catalytic hydrogenolysis. This method is advantageous when other reducible functional groups are absent.

Protocol 5: Deprotection by Catalytic Hydrogenolysis

Materials:

  • 3,4-MMB protected compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve the 3,4-MMB protected compound in MeOH or EtOAc.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

C. Acid-Catalyzed Cleavage

The increased electron density of the aromatic ring also facilitates the cleavage of the 3,4-MMB group under acidic conditions that might leave a standard benzyl group intact.

Protocol 6: Acid-Catalyzed Deprotection

Materials:

  • 3,4-MMB protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (as a cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3,4-MMB protected compound in DCM containing a scavenger such as anisole (2-5 eq).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, e.g., 10-20% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

V. Comparative Summary of Deprotection Methods

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Oxidative Cleavage DDQDCM/H₂O, rtMild, highly selective for electron-rich benzyl ethers.DDQ is toxic and stoichiometric; sensitive to other oxidizable groups.
Catalytic Hydrogenolysis H₂, Pd/CMeOH or EtOAc, rtClean, byproducts are volatile.Not compatible with reducible functional groups (alkenes, alkynes, etc.).
Acid-Catalyzed Cleavage TFA, ScavengerDCM, 0 °C to rtFast and effective.Not suitable for acid-sensitive substrates.

VI. Visualization of Workflows

Synthesis of this compound

G cluster_0 Synthesis Aldehyde 3-Methoxy-4- methylbenzaldehyde Reduction Reduction (NaBH4, MeOH) Aldehyde->Reduction Alcohol (3-Methoxy-4- methylphenyl)methanol Reduction->Alcohol

Caption: Synthesis of the key reagent.

Protection/Deprotection Cycle

G Substrate Alcohol/Carboxylic Acid (R-OH / R-COOH) Protection Protection (3,4-MMB-Cl, Base) Substrate->Protection Protected Protected Substrate (R-O-3,4-MMB / R-COO-3,4-MMB) Protection->Protected Deprotection Deprotection (DDQ, H2/Pd-C, or Acid) Protected->Deprotection Deprotection->Substrate Regenerated Substrate

Caption: The protection and deprotection workflow.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, providing access to the 3,4-MMB protecting group. Its distinct electronic properties, conferred by the methoxy and methyl substituents, allow for a range of deprotection strategies that can be tailored to the specific demands of a complex synthetic route. The ability to cleave the 3,4-MMB group under mild oxidative or acidic conditions, while retaining the option for standard hydrogenolysis, offers the synthetic chemist a powerful tool for orthogonal protection and the strategic unmasking of hydroxyl and carboxyl functionalities. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate this reagent into their synthetic endeavors to achieve their molecular targets with greater efficiency and selectivity.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]

  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron1986 , 42 (11), 3021-3028. [Link]

  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters1982 , 23 (8), 885-888. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2013. [Link]

  • Fukumi, H.; Kurihara, H.; Mishima, H. Total synthesis of mimosamycin. Chemical and Pharmaceutical Bulletin1978 , 26 (7), 2175-2180. [Link]

  • Gaunt, M. J.; Yu, J.; Spencer, J. B. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry1998 , 63 (13), 4172–4173. [Link]

  • Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2019. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

Application Note: Protocols for the Selective Oxidation of (3-Methoxy-4-methylphenyl)methanol to 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the selective oxidation of the primary benzylic alcohol, (3-methoxy-4-methylphenyl)methanol, to its corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in drug development, offering a selection of robust and reliable oxidation methodologies. Each protocol is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and critical considerations for successful execution.

Introduction: The Significance of 3-Methoxy-4-methylbenzaldehyde

3-Methoxy-4-methylbenzaldehyde is a valuable substituted benzaldehyde derivative. Its structural motif is present in a range of biologically active molecules and serves as a key precursor in the synthesis of more complex chemical entities. The selective oxidation of the corresponding benzylic alcohol is a fundamental transformation to access this important building block. The presence of electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the benzylic alcohol, generally making it amenable to oxidation under mild conditions. However, care must be taken to avoid over-oxidation to the carboxylic acid.

This document outlines several field-proven protocols for this conversion, ranging from classic chromium-based methods to modern, milder alternatives, allowing researchers to select the most appropriate method based on their specific requirements, such as scale, functional group tolerance, and environmental considerations.

Overview of Oxidation Methodologies

The selective oxidation of a primary benzylic alcohol to an aldehyde requires a careful choice of oxidant to prevent further oxidation to the corresponding carboxylic acid. Several reliable methods have been developed for this purpose. Here, we detail three widely-used and effective protocols:

  • Swern Oxidation: A mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][2]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic and reliable method employing a chromium(VI) reagent that is particularly effective for stopping the oxidation at the aldehyde stage in anhydrous conditions.[3][4]

  • TEMPO-Catalyzed Oxidation: A modern and greener catalytic approach using a stable nitroxyl radical in conjunction with a co-oxidant.[5][6]

The choice of method will depend on factors such as substrate sensitivity, desired scale, and access to specific reagents and equipment.

Comparative Analysis of Oxidation Protocols

To aid in the selection of the most suitable protocol, the following table summarizes the key characteristics of each method.

Parameter Swern Oxidation PCC Oxidation TEMPO-Catalyzed Oxidation
Primary Oxidant Activated DMSOPyridinium Chlorochromate (CrO₃·Py·HCl)Oxoammonium ion (generated in situ)
Co-oxidant/Activator Oxalyl Chloride or Trifluoroacetic AnhydrideNoneSodium hypochlorite, PhI(OAc)₂, etc.
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane/Water (biphasic), Acetonitrile
Reaction Temperature Low (-78 °C to rt)Room Temperature0 °C to Room Temperature
Advantages High yields, mild conditions, avoids heavy metals.[7]Reliable, readily available reagent, simple workup.[8]Catalytic, environmentally benign co-oxidants (e.g., bleach), high selectivity for primary alcohols.[4][6]
Disadvantages Requires cryogenic temperatures, malodorous dimethyl sulfide byproduct, moisture-sensitive reagents.[7]Toxic chromium reagent, requires anhydrous conditions to prevent over-oxidation.[8]Can be slower, may require phase-transfer catalyst for biphasic systems.
Functional Group Tolerance Generally good, but can react with highly nucleophilic groups.Good for many functional groups, but the acidic nature of PCC can affect acid-labile substrates.[8]Excellent, particularly for sensitive functional groups.[4]

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable method for the mild oxidation of primary alcohols to aldehydes.[1][2] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]

Workflow Diagram: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Prepare Oxalyl Chloride solution in DCM D Add DMSO solution to Oxalyl Chloride solution A->D B Prepare DMSO solution in DCM B->D C Cool reaction flask to -78 °C C->D E Add this compound solution D->E Stir for 15 min F Add Triethylamine (Et3N) E->F Stir for 30 min G Warm to Room Temperature F->G Stir for 30 min H Quench with Water G->H I Extract with DCM H->I J Wash organic layer I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Caption: Workflow for the Swern oxidation of this compound.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere, cooled to -78 °C, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Continue stirring the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, and stir for an additional 10 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxy-4-methylbenzaldehyde.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and effective oxidizing agent for the conversion of primary alcohols to aldehydes.[3][4] The reaction is typically performed in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.[10]

Workflow Diagram: PCC Oxidation

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Suspend PCC and Celite in DCM B Add this compound solution A->B C Stir at Room Temperature B->C Monitor by TLC D Filter through Celite/Silica Gel C->D E Wash the filter cake D->E F Concentrate the filtrate E->F G Purify by Chromatography (optional) F->G

Caption: Workflow for the PCC oxidation of this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (0.1 M) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield pure 3-methoxy-4-methylbenzaldehyde.

Protocol 3: TEMPO-Catalyzed Oxidation

This method offers a greener alternative to traditional oxidation protocols, employing a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (bleach).[4][6]

Workflow Diagram: TEMPO-Catalyzed Oxidation

TEMPO_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve substrate, TEMPO, and KBr in DCM D Add NaOCl solution dropwise A->D B Prepare aqueous NaOCl/NaHCO3 solution B->D C Cool reaction flask to 0 °C C->D E Stir vigorously at 0 °C D->E Monitor by TLC F Separate layers E->F G Extract aqueous layer F->G H Wash, dry, and concentrate organic layer G->H I Purify by Chromatography H->I

Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent), TEMPO (0.01-0.1 equivalents), and potassium bromide (0.1 equivalents) in DCM (0.2 M).

  • In a separate beaker, prepare a solution of sodium hypochlorite (1.2 equivalents) and sodium bicarbonate (2.5 equivalents) in water.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add the aqueous sodium hypochlorite solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C until the starting material is consumed, as indicated by TLC analysis.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-methoxy-4-methylbenzaldehyde.[4]

Safety and Handling

  • Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridinium chlorochromate (PCC) is a toxic chromium(VI) compound and a suspected carcinogen. Avoid inhalation of dust and contact with skin. Handle with appropriate PPE in a fume hood.

  • Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Wear appropriate gloves when handling.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive reagents (e.g., wet solvents/reagents in Swern or PCC oxidation).Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents.
Insufficient stirring in biphasic TEMPO oxidation.Increase the stirring rate to ensure efficient mixing of the two phases.
Over-oxidation to carboxylic acid Presence of water in PCC oxidation.Use anhydrous solvents and reagents.
Reaction temperature too high or prolonged reaction time.Carefully control the reaction temperature and monitor the reaction closely by TLC.
Formation of side products Pummerer rearrangement in Swern oxidation due to elevated temperature.Maintain the reaction temperature strictly at -78 °C during the addition of reagents.

Conclusion

The selective oxidation of this compound to 3-methoxy-4-methylbenzaldehyde can be successfully achieved using several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents. The Swern oxidation offers a mild, metal-free option, while PCC provides a classic and robust method. For a more environmentally friendly approach, the TEMPO-catalyzed oxidation is an excellent choice. By following the detailed procedures and considering the safety precautions outlined in this application note, researchers can confidently perform this important transformation.

References

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1981(03), 165-185.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
  • Full article: Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Full article: Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. (n.d.). Retrieved January 20, 2026, from [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | The Journal of Organic Chemistry. (2023, March 29). Retrieved January 20, 2026, from [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mild oxidation of benzyl alcohols to benzyl aldehydes or ketones catalyzed by visible light. (2021). Retrieved January 20, 2026, from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019, November 5). Retrieved January 20, 2026, from [Link]

  • Swern oxidation - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]

  • Swern Oxidation Proceedure - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J. (2019, December 11). Retrieved January 20, 2026, from [Link]

  • 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse. (n.d.). Retrieved January 20, 2026, from [Link]

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. (n.d.). Retrieved January 20, 2026, from [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Retrieved January 20, 2026, from [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzaldehyde, m-methoxy- - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-methoxyphenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Swern Oxidation. (2019, July 10). Retrieved January 20, 2026, from [Link]

  • PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • TEMPO Oxidation | Chem-Station Int. Ed. (2014, March 24). Retrieved January 20, 2026, from [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025, January 8). Retrieved January 20, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved January 20, 2026, from [Link]

  • EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde - Google Patents. (n.d.).
  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. (2018, February 12). Retrieved January 20, 2026, from [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - MDPI. (2023, January 6). Retrieved January 20, 2026, from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound (C9H12O2) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Experimental setup for reactions involving (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of (3-Methoxy-4-methylphenyl)methanol

Abstract

This compound, a substituted benzyl alcohol, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The electronic properties of the methoxy and methyl substituents on the aromatic ring significantly influence the reactivity of both the benzylic alcohol and the ring itself, offering a rich landscape for chemical modification.[1] This guide provides detailed experimental protocols for three fundamental transformations of this compound: oxidation to the corresponding aldehyde, esterification, and etherification of the hydroxyl group. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps, robust safety measures, and methods for product characterization.

Introduction: Chemical Profile and Synthetic Relevance

This compound, with the chemical formula C₉H₁₂O₂, is a solid at room temperature.[2] Its structure features a benzylic alcohol, which is the primary site of reactivity for the reactions discussed herein. The aromatic ring is decorated with two electron-donating groups: a methoxy group (strong activator via resonance) and a methyl group (weak activator via induction).[1] This electronic configuration enhances the reactivity of the benzylic position and makes the aromatic ring susceptible to electrophilic substitution, although the latter is not the focus of this guide.[1] Understanding the interplay of these groups is critical for predicting reaction outcomes and controlling selectivity, making this compound a valuable building block in multi-step syntheses.[1]

Compound Properties:

  • Molecular Formula: C₉H₁₂O₂[2][3]

  • Molecular Weight: 152.19 g/mol [4]

  • CAS Number: 4685-50-1[5][6]

  • Appearance: Solid[2]

General Laboratory Safety and Handling

Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS).[2][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Hazard Profile: this compound and related compounds may cause skin and eye irritation.[2][8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

General Experimental Workflow

The successful execution of the following protocols relies on a systematic workflow. This involves careful preparation, controlled reaction execution, and thorough analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents Reagent & Glassware Preparation atmosphere Inert Atmosphere Setup (if required) reagents->atmosphere addition Reagent Addition & Temperature Control atmosphere->addition monitoring Reaction Monitoring (TLC, GC-MS) addition->monitoring quench Reaction Quenching monitoring->quench extract Extraction & Washing quench->extract dry Drying & Solvent Removal extract->dry purify Purification (Column Chromatography) dry->purify characterize Product Characterization (NMR, IR, MS) purify->characterize

Caption: General workflow for synthetic organic reactions.

Protocol 1: Oxidation to 3-Methoxy-4-methylbenzaldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone reaction in organic synthesis. For benzylic alcohols, care must be taken to prevent over-oxidation to the carboxylic acid. The use of a mild, selective oxidizing agent such as Manganese Dioxide (MnO₂) is ideal for this transformation, as it preferentially oxidizes allylic and benzylic alcohols.

Mechanistic Rationale: The reaction proceeds on the surface of the solid MnO₂. The alcohol adsorbs onto the surface, and a concerted or stepwise process involving hydrogen atom and proton transfer leads to the formation of the aldehyde, which then desorbs from the surface. The solid-phase nature of the reagent simplifies workup, as it can be removed by simple filtration.

Caption: Oxidation of the benzylic alcohol to an aldehyde.

Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.57 mmol).

  • Solvent Addition: Dissolve the starting material in 30 mL of Dichloromethane (DCM).

  • Reagent Addition: To the stirring solution, add activated Manganese Dioxide (MnO₂, ~5.7 g, 65.7 mmol, 10 equivalents) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature at 20-25°C.

  • Reaction: Allow the suspension to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad with additional DCM (3 x 15 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, though the purity is often high after filtration.

  • Characterization: The final product, 3-Methoxy-4-methylbenzaldehyde, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Data Summary: Oxidation
ParameterValue
Starting Material This compound
Key Reagent Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM)
Temperature Room Temperature (20-25°C)
Reaction Time 4-6 hours
Expected Product 3-Methoxy-4-methylbenzaldehyde
Typical Yield >90%

Protocol 2: Esterification with Acetic Anhydride

Esterification is the process of forming an ester from an alcohol and a carboxylic acid or its derivative. Using an acid anhydride with a base catalyst like pyridine is an efficient method for acylating primary alcohols under mild conditions.

Mechanistic Rationale: Pyridine acts as a nucleophilic catalyst, first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. The alcohol oxygen then attacks this intermediate. Pyridine also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 g, 6.57 mmol) in 15 mL of anhydrous Pyridine.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add Acetic Anhydride (0.75 mL, 7.88 mmol, 1.2 equivalents) to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl(aq) and 30 mL of Ethyl Acetate. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl(aq) (2 x 20 mL), saturated NaHCO₃(aq) (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: Confirm the structure of the product, (3-methoxy-4-methylphenyl)methyl acetate, by spectroscopic methods.

Data Summary: Esterification
ParameterValue
Starting Material This compound
Key Reagents Acetic Anhydride, Pyridine
Solvent Pyridine
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Expected Product (3-methoxy-4-methylphenyl)methyl acetate
Typical Yield 85-95%

Protocol 3: Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[9] This Sₙ2 reaction requires a strong base to deprotonate the alcohol, forming the nucleophilic alkoxide.

Mechanistic Rationale: A strong base, such as sodium hydride (NaH), deprotonates the benzylic alcohol to form a sodium alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether linkage. The use of a polar aprotic solvent like THF is ideal for this reaction.

Step-by-Step Protocol
  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.315 g, 7.88 mmol, 1.2 equivalents).

  • Solvent Addition: Add 20 mL of anhydrous Tetrahydrofuran (THF).

  • Alcohol Addition: Dissolve this compound (1.0 g, 6.57 mmol) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Add Methyl Iodide (0.5 mL, 7.88 mmol, 1.2 equivalents) dropwise to the stirring mixture at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0°C. Transfer the mixture to a separatory funnel and extract with Diethyl Ether (3 x 25 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Characterization: Analyze the final product, 1-(methoxymethyl)-3-methoxy-4-methylbenzene, using appropriate spectroscopic techniques.

Data Summary: Etherification
ParameterValue
Starting Material This compound
Key Reagents Sodium Hydride (NaH), Methyl Iodide (CH₃I)
Solvent Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Expected Product 1-(methoxymethyl)-3-methoxy-4-methylbenzene
Typical Yield 70-85%

References

  • (4-Methoxy-3-methylphenyl)methanol AldrichCPR 114787-91-6 - Sigma-Aldrich.
  • (3-ethoxy-4-methoxyphenyl)
  • This compound (C9H12O2) - PubChemLite.
  • SAFETY D
  • 4685-50-1|this compound|BLD Pharm.
  • (3-Methoxy-5-methylphenyl)methanol | 119650-44-1 | Benchchem.
  • Alcohols, Phenols and Ethers - NCERT.
  • (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem.
  • Ether synthesis by etherification (alkyl
  • This compound | CAS#:4685-50-1 | Chemsrc.

Sources

Application Notes and Protocols for the Analytical Characterization of (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methoxy-4-methylphenyl)methanol, also known as 3-methoxy-4-methylbenzyl alcohol, is an organic compound with applications in the synthesis of pharmaceuticals and specialty chemicals. Its specific substitution pattern on the benzene ring imparts particular chemical properties that are of interest in drug development and material science. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical quality attributes in regulated industries.

This document provides a detailed guide to the analytical techniques for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control, stability studies, and impurity profiling. The protocols herein are designed to be self-validating and are grounded in established scientific principles, with references to authoritative sources.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods, including sample preparation and chromatographic conditions.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [2]
Monoisotopic Mass 152.08372 Da[1]
Appearance Not specified, likely a solid or oil-
Predicted XlogP 1.4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

Principle of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more for good signal-to-noise

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve mix Mix in NMR Tube dissolve->mix load_sample Load Sample into Spectrometer mix->load_sample acquire_1H Acquire 1H Spectrum load_sample->acquire_1H acquire_13C Acquire 13C Spectrum load_sample->acquire_13C process Process Data (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process Structural Elucidation Structural Elucidation process->Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Expected Spectral Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated.[2][3][4][5][6]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methoxy, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0-7.2Multiplet3HAromatic protons (H-2, H-5, H-6)Protons on the benzene ring.
~ 4.6Singlet2H-CH₂OHBenzylic protons adjacent to an electronegative oxygen atom.
~ 3.8Singlet3H-OCH₃Methoxy group protons.
~ 2.2Singlet3H-CH₃Methyl group protons on the aromatic ring.
Variable (~1.5-3.0)Broad Singlet1H-OHThe hydroxyl proton signal can be broad and its chemical shift is concentration and temperature dependent.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 158C-3Aromatic carbon attached to the electron-donating methoxy group.
~ 138C-1Aromatic carbon attached to the benzylic alcohol group.
~ 130C-4Aromatic carbon attached to the methyl group.
~ 128, 121, 110C-5, C-6, C-2Remaining aromatic carbons.
~ 65-CH₂OHBenzylic carbon attached to the hydroxyl group.
~ 56-OCH₃Methoxy carbon.
~ 16-CH₃Methyl carbon on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle of FTIR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. An FTIR spectrum provides a unique "fingerprint" of a molecule based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid or liquid samples with minimal preparation.

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process Generate Absorbance Spectrum acquire_spectrum->process Functional Group Identification Functional Group Identification process->Functional Group Identification

Caption: Workflow for ATR-FTIR analysis.

Expected Spectral Data and Interpretation

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7][8][9][10]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3500 - 3200O-H stretchAlcohol (-OH)Strong, Broad
3050 - 3000C-H stretchAromatic C-HMedium to Weak
2950 - 2850C-H stretchAliphatic C-H (-CH₃, -CH₂)Medium
1600 - 1450C=C stretchAromatic RingMedium, Multiple Bands
1250 - 1200C-O stretchAryl Ether (-O-CH₃)Strong
1050 - 1000C-O stretchPrimary Alcohol (-CH₂-OH)Strong

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment and quantification in the pharmaceutical industry. A well-developed reverse-phase HPLC method can separate this compound from its impurities and degradation products.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with higher hydrophobicity will be retained longer on the column.

Proposed HPLC Method

This method is based on established protocols for similar compounds like vanillyl alcohol and benzyl alcohol and serves as an excellent starting point for method development and validation.[11][12][13][14][15]

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient Isocratic: 40:60 (Acetonitrile:Water) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

| Sample Diluent | Mobile Phase or Acetonitrile/Water (50:50) |

Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Dilute to Working Solution (0.1 mg/mL) prep_stock->prep_working inject Inject Sample into HPLC prep_working->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect quantify Data Acquisition and Quantification detect->quantify Purity Assessment Purity Assessment quantify->Purity Assessment

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities.

Principle of GC-MS

In GC, a sample is vaporized and separated into its components in a gaseous mobile phase that flows through a capillary column containing a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

Proposed GC-MS Method

Chromatographic and Spectrometric Conditions:

Parameter Recommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-400 |

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Dilute as necessary for analysis, typically to the low µg/mL range.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Dilute to Working Solution prep_stock->prep_working inject Inject Sample into GC prep_working->inject separate Separation in GC Column inject->separate ionize Ionization and Fragmentation separate->ionize detect_ms Mass Analysis ionize->detect_ms Impurity Identification Impurity Identification detect_ms->Impurity Identification

Caption: Workflow for GC-MS analysis.

Expected Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152. Key fragment ions would likely arise from the loss of a hydrogen atom (m/z 151), a hydroxyl radical (m/z 135), and cleavage of the benzylic C-C bond.

Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is the ability of a method to resolve the active compound from its potential degradation products.

Potential Degradation Pathways

Benzyl alcohols are susceptible to oxidation and other degradation pathways under stress conditions such as heat, light, and extreme pH.[21][22][23][24]

  • Oxidation: The primary degradation pathway is the oxidation of the benzylic alcohol to the corresponding aldehyde (3-methoxy-4-methylbenzaldehyde) and further to the carboxylic acid (3-methoxy-4-methylbenzoic acid).

  • Acetal Formation: The aldehyde degradation product can react with the parent alcohol to form an acetal, such as benzaldehyde dibenzyl acetal in the case of benzyl alcohol degradation.[22]

  • Other Reactions: Under sonication, benzyl alcohol has been shown to degrade to benzene and toluene.[21][23][25]

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed on this compound.

  • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidative Degradation: Expose the sample to 3% hydrogen peroxide.

  • Thermal Degradation: Heat the solid sample in an oven (e.g., at 80 °C).

  • Photodegradation: Expose a solution of the sample to UV light.

The proposed HPLC method should then be used to analyze these stressed samples to demonstrate that the main peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the main peak.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR and FTIR spectroscopy allows for unambiguous structural confirmation, while the HPLC and GC-MS methods are suitable for purity determination and impurity profiling. The development of a stability-indicating HPLC method is essential for ensuring the quality and stability of this compound in its intended applications. The provided protocols are robust starting points and should be validated according to the specific requirements of the user and relevant regulatory guidelines.

References

  • SIELC Technologies. (n.d.). Separation of Vanillyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sinha, A., Verma, S., & Sharma, U. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia.
  • Kudo, K., Ishida, T., Hayashida, M., Inoue, Y., & Ikeda, N. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & pharmaceutical bulletin, 48(9), 1299–1303.
  • Wang, J., & Chien, Y. W. (1995). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of pharmaceutical and biomedical analysis, 13(8), 1059-1064.
  • Kudo, K., Ishida, T., Hayashida, M., Inoue, Y., & Ikeda, N. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Retrieved from [Link]

  • Waliszewski, K. N., Pardio, V. T., & Ovando, S. L. (2007). A simple and rapid HPLC technique for vanillin determination in alcohol vanilla extract. Food Chemistry, 101(3), 1059-1062.
  • Ferrer, C., & Furlanetto, S. (2014).
  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

  • Waliszewski, K. N., Pardío, V. T., & Ovando, S. L. (2007). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Semantic Scholar. Retrieved from [Link]

  • Sutan, A., & Dudas, Z. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3048.
  • Kumar, A., Srivastava, A., & Sharma, R. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library, 4(3), 882-887.
  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Dasgupta, A., & Raisuddin, S. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • Kudo, K., Ishida, T., Hayashida, M., Inoue, Y., & Ikeda, N. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. Retrieved from [Link]

  • Kumar, A., Srivastava, A., & Sharma, R. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Daturi, M., Binet, C., Lavalley, J. C., & Sporken, R. (1999). FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Doroshenko, I., Pogorelov, V., & Sablinskas, V. (2021). FTIR spectrum of liquid methanol CH3OH. ResearchGate. Retrieved from [Link]

  • Puspitasari, Y., & Pratoko, D. K. (2015). Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4- dihydropyrimidin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • Ramachandra Rao, S., & Ravishankar, G. A. (2002). Vanillin: the queen of flavours. PubMed. Retrieved from [Link]

  • I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. (2013). ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Lee, S. H., & Kim, M. S. (2013). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 125(3), 531-536.
  • Senent, M. L., & Domínguez-Gómez, M. L. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry, 8(1), 11-20.
  • PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

  • Process for preparation of 3-methoxy-4-hydroxybenzaldehyde. (1979). Google Patents.
  • Sofyan, B., & Yulian, V. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-106.
  • Aklilu, G., & T., A. (2024).

Sources

Application Note: Structural Elucidation of (3-Methoxy-4-methylphenyl)methanol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exposition on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive structural analysis of (3-Methoxy-4-methylphenyl)methanol (CAS 4685-50-1). This compound, a substituted benzyl alcohol, serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance. This note presents field-proven protocols, in-depth data interpretation, and the underlying scientific rationale for the analytical strategies employed, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Analytical Imperative for Substituted Aromatics

This compound, with the molecular formula C₉H₁₂O₂, is an aromatic alcohol whose utility in organic synthesis is dictated by the specific arrangement of its functional groups: a hydroxymethyl, a methoxy, and a methyl group on the benzene ring. The isomeric possibilities for this substitution pattern necessitate the use of high-resolution analytical techniques to unequivocally confirm its structure. NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry delivers precise molecular weight information and characteristic fragmentation patterns that serve as a structural fingerprint.

This document moves beyond a simple recitation of methods. It explains the causality behind the choice of specific NMR experiments and mass spectrometry ionization techniques. By integrating these two powerful analytical methods, we establish a self-validating system for the structural elucidation of this compound, ensuring the highest degree of scientific integrity and trustworthiness in analytical outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the chemical environment of each atom, revealing crucial information about bonding, connectivity, and stereochemistry. For a molecule like this compound, a suite of 1D NMR experiments (¹H, ¹³C) is typically sufficient for complete characterization.

Rationale for NMR Experiment Selection
  • ¹H NMR: This is the initial and most sensitive NMR experiment. It provides information on the number of distinct proton environments, their relative ratios (through integration), and their proximity to neighboring protons (through spin-spin coupling). For this compound, it allows us to identify the aromatic protons, the benzylic methylene protons, the methoxy protons, and the methyl protons.

  • ¹³C NMR: While less sensitive than ¹H NMR, the ¹³C spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of each carbon provides critical information about its functional group (e.g., aromatic, aliphatic, oxygen-bound). This is essential for confirming the carbon backbone of the molecule.

Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample preparation. The following protocol is a robust method for preparing small organic molecules like this compound for analysis.[1][2]

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[1] Using a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C.[1]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1][2] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution & Transfer: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1] Suspended solids can severely degrade the quality of the NMR spectrum.

  • Internal Standard (Optional but Recommended): While the residual solvent peak (CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more precise reference point (δ 0.00 ppm).

  • Labeling and Insertion: Cap the NMR tube securely, label it clearly, and wipe the outside of the tube clean before inserting it into the NMR spectrometer's spinner turbine.

Workflow for NMR Data Acquisition & Processing

Caption: Workflow for NMR analysis of this compound.

Data Interpretation: Assigning the Structure

The following spectral data were obtained from the supporting information of a doctoral thesis, providing a reliable academic source for the characterization of this specific molecule.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Integration ¹³C NMR Chemical Shift (δ, ppm)
Ar-CH₃2.20s3H16.0
O-CH₃3.84s3H55.3
CH₂-OH4.63s2H65.0
Ar-H (H5)6.78d, J = 7.61H109.2
Ar-H (H6)6.83s1H120.4
Ar-H (H2)7.14d, J = 7.61H130.6
Ar-C (C4)---125.8
Ar-C (C1)---134.4
Ar-C (C3)---157.5

Data sourced from the Ph.D. Thesis of Kyle G. Webber, University of Iowa, 2014.

  • ¹H NMR Spectrum Analysis:

    • The aromatic region shows three distinct signals, confirming a tri-substituted benzene ring. A doublet at δ 7.14 ppm (H2) and another at δ 6.78 ppm (H5) with the same coupling constant (J = 7.6 Hz) indicate they are ortho to each other. The singlet at δ 6.83 ppm (H6) indicates it has no adjacent protons.

    • The benzylic protons (-CH₂OH) appear as a singlet at δ 4.63 ppm, integrating to 2H. Its downfield shift is characteristic of a methylene group attached to both an aromatic ring and an oxygen atom.

    • The methoxy group protons (-OCH₃) are observed as a sharp singlet at δ 3.84 ppm (3H).

    • The aromatic methyl protons (-CH₃) appear as a singlet at δ 2.20 ppm (3H).

  • ¹³C NMR Spectrum Analysis:

    • The spectrum shows nine distinct carbon signals, consistent with the molecular formula.

    • The aliphatic region contains four signals: the benzylic carbon at δ 65.0 ppm, the methoxy carbon at δ 55.3 ppm, and the methyl carbon at δ 16.0 ppm.

    • The aromatic region displays six signals, as expected for a non-symmetrically substituted ring. The carbon attached to the methoxy group (C3) is the most downfield at δ 157.5 ppm due to the strong deshielding effect of the oxygen atom.

The combined NMR data unequivocally confirms the structure as this compound, ruling out other possible isomers.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like substituted benzyl alcohols.

Rationale for GC-MS with Electron Ionization (EI)
  • Gas Chromatography (GC): GC provides excellent separation of components in a mixture before they enter the mass spectrometer. This ensures that the resulting mass spectrum is from a pure compound, which is crucial for confident identification.

  • Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte molecule, causing predictable and reproducible fragmentation. This fragmentation pattern is highly characteristic of the molecule's structure and can be compared against spectral libraries for identification. For benzyl alcohols, EI typically induces cleavage of the C-C bond adjacent to the ring (benzylic cleavage) and loss of water.

Protocol: GC-MS Sample Preparation and Analysis
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a volatile organic solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. This concentration range is typically ideal for modern GC-MS systems.

  • Injection: Inject 1 µL of the working solution into the GC-MS system. A splitless injection mode is often used for trace analysis, while a split injection is suitable for more concentrated samples.

  • GC Separation: Perform the chromatographic separation on a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent). A typical temperature program would be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Analyze the eluent using a mass spectrometer operating in EI mode (70 eV). Acquire mass spectra over a range of m/z 40-300.

Workflow for GC-MS Data Acquisition and Analysis

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation: The Molecular Fingerprint

The EI mass spectrum of this compound provides a clear fingerprint for its identification. The key spectral features are summarized below.

Table 2: Key Mass Spectral Data (EI) for this compound

m/z (mass-to-charge) Relative Intensity (%) Proposed Fragment Identity Fragmentation Pathway
152~40[M]⁺Molecular Ion
151~15[M-H]⁺Loss of a hydrogen radical
137100[M-CH₃]⁺Loss of a methyl radical (from methoxy or ring)
121~25[M-OCH₃]⁺Loss of a methoxy radical
109~30[M-CH₂OH]⁺Benzylic cleavage, loss of hydroxymethyl radical
91~20[C₇H₇]⁺Tropylium ion (common in benzyl compounds)

Data interpreted from the Wiley SpectraBase GC-MS spectrum.

  • Molecular Ion (m/z 152): The presence of a clear molecular ion peak at m/z 152 confirms the molecular weight of the compound (C₉H₁₂O₂ = 152.19 g/mol ).

  • Base Peak (m/z 137): The most abundant ion in the spectrum is the base peak at m/z 137. This corresponds to the loss of a methyl radical (-15 amu) from the molecular ion. This is a highly stable, resonance-stabilized cation.

  • Key Fragment Ions:

    • The peak at m/z 121 results from the loss of a methoxy radical (-31 amu), a common fragmentation pathway for methoxy-substituted aromatics.

    • The ion at m/z 109 is formed by the characteristic benzylic cleavage, resulting in the loss of the hydroxymethyl radical (-31 amu).

    • The presence of a peak at m/z 91 is indicative of the formation of the tropylium ion, a classic fragment in the mass spectra of compounds containing a benzyl moiety.

The observed fragmentation pattern is entirely consistent with the known structure of this compound, providing orthogonal confirmation to the NMR data.

Conclusion

The synergistic application of Nuclear Magnetic Resonance spectroscopy and Gas Chromatography-Mass Spectrometry provides a robust and definitive framework for the structural elucidation of this compound. NMR spectroscopy delivers an unambiguous map of the C-H framework and atom connectivity, while GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint. The detailed protocols and interpretation logic presented herein constitute a comprehensive guide for scientists requiring high-confidence structural analysis, ensuring the integrity and quality of this important synthetic building block in research and development environments.

References

  • NMR Sample Preparation Guide. Iowa State University Chemical Instrumentation Facility. [Link]

  • Small molecule NMR sample preparation. Emory University Biomolecular NMR Center. [Link]

  • Webber, K. G. (2014). Part I: Synthesis and Application of Chiral Salen and Salan Aluminum Complexes. Part II: Synthesis and Application of Chiral Bipyridine N,N'-Dioxide Ligands (Doctoral dissertation, University of Iowa). [Link]

  • SpectraBase: this compound. John Wiley & Sons, Inc. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Topic: (3-Methoxy-4-methylphenyl)methanol: Reaction Mechanisms and Kinetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-4-methylphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and specialty chemicals. Its reactivity is governed by the interplay of the benzylic alcohol, the electron-donating methoxy and methyl groups, and the aromatic ring. This guide provides a detailed examination of the core reaction mechanisms and kinetic principles relevant to this molecule. While specific kinetic studies on this compound are not extensively published, its chemical behavior can be authoritatively predicted and understood by analogy to the vast body of research on substituted benzyl alcohols. This document outlines protocols for its synthesis and key transformations—oxidation and etherification—explaining the causal factors behind methodological choices and providing a framework for experimental design.

Introduction: A Profile of this compound

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, belongs to the benzyl alcohol family. Its structure, featuring a hydroxymethyl group attached to a benzene ring substituted with methoxy and methyl groups, makes it a versatile intermediate. The electron-donating nature of the methoxy (via resonance) and methyl (via induction) groups activates the aromatic ring, influencing the reactivity of both the ring and the benzylic alcohol.

This document serves as a practical guide for researchers. It moves beyond simple procedural lists to provide the mechanistic rationale essential for troubleshooting, optimization, and adapting these protocols for the synthesis of novel derivatives. We will explore its synthesis via the Grignard reaction and its subsequent transformations through oxidation and etherification, leveraging well-established kinetic and mechanistic data from analogous systems.

Synthesis of this compound

A robust and common method for synthesizing substituted benzyl alcohols is the reaction of a Grignard reagent with an aldehyde.[1] For this compound, this is efficiently achieved by reacting 4-bromo-2-methoxy-1-methylbenzene with magnesium to form the Grignard reagent, followed by its addition to formaldehyde.

Grignard Reaction Mechanism

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[2] The mechanism involves two primary steps:

  • Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[2][3] This nucleophile attacks the electrophilic carbonyl carbon of formaldehyde. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[3]

  • Protonation (Workup): A subsequent acidic workup step protonates the alkoxide to yield the final primary alcohol product, this compound.[4]

The overall workflow for this synthesis is depicted below.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction & Workup A 4-Bromo-2-methoxy- 1-methylbenzene C (3-Methoxy-4-methylphenyl) magnesium bromide A->C Mg, THF B Magnesium Turnings (in dry Ether/THF) D Formaldehyde (gas or paraformaldehyde) C->D Addition to Carbonyl E Magnesium Alkoxide Intermediate D->E Nucleophilic Attack G Final Product: This compound E->G Protonation F Aqueous Acidic Workup (e.g., aq. NH4Cl or dil. HCl)

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 4-bromo-2-methoxy-1-methylbenzene.

Materials:

  • 4-bromo-2-methoxy-1-methylbenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions. The Grignard reaction is highly sensitive to water.[2]

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask with a single crystal of iodine.

    • Add a small portion of a solution of 4-bromo-2-methoxy-1-methylbenzene in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and bubble formation indicates initiation.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, heat paraformaldehyde under nitrogen to generate gaseous formaldehyde, which is passed into the Grignard solution, or suspend paraformaldehyde in THF and cool the slurry in an ice bath.

    • Slowly add the prepared Grignard reagent to the formaldehyde source via cannula transfer. The reaction is exothermic; maintain the temperature below 20°C.

    • Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. This protonates the alkoxide and precipitates magnesium salts.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Key Reaction Mechanisms and Kinetics

Oxidation to 3-Methoxy-4-methylbenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[5] A variety of reagents can accomplish this, with chromium-based reagents like Pyrazinium Dichromate (PzDC) and Pyridinium Dichromate (PDC) being common choices for their mildness and high yield.[6]

Mechanism of Cr(VI) Oxidation: The reaction proceeds through the formation of a chromate ester intermediate. The rate-determining step is typically the cleavage of the α-C-H bond.[6]

G A This compound (R-CH2OH) C Chromate Ester Intermediate (R-CH2-O-CrO3H) A->C Formation of Ester B Cr(VI) Reagent (e.g., PDC) RDS Rate-Determining Step: α-C-H Bond Cleavage (Base-assisted) C->RDS D 3-Methoxy-4-methylbenzaldehyde (R-CHO) RDS->D Product Formation E Reduced Cr(IV) Species

Caption: Generalized mechanism for the oxidation of a benzyl alcohol using a Cr(VI) reagent.

Kinetic Considerations:

  • The reaction rate is typically first order with respect to the alcohol, the oxidant, and an acid catalyst if present.[6][7]

  • Substituent Effects: The presence of electron-donating groups (like methoxy and methyl) on the aromatic ring accelerates the reaction. This is because these groups stabilize the transition state, which has some carbocationic character developing at the benzylic carbon during C-H bond cleavage. The order of reactivity for substituted benzyl alcohols is generally p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂.[7]

  • Kinetic Isotope Effect: A significant primary kinetic isotope effect (kH/kD > 1) is observed when the benzylic hydrogens are replaced with deuterium, confirming that the α-C-H bond cleavage is the rate-determining step.[6]

Protocol: Oxidation using Pyridinium Dichromate (PDC)

Objective: To oxidize this compound to 3-Methoxy-4-methylbenzaldehyde.

Materials:

  • This compound

  • Pyridinium dichromate (PDC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM.

  • Addition of Oxidant: Add PDC to the solution in one portion. PDC is a milder alternative to other chromium reagents, minimizing the risk of over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with diethyl ether.

    • Pass the suspension through a short plug of silica gel or Celite to filter out the chromium byproducts.

    • Wash the plug thoroughly with additional diethyl ether.

    • Combine the filtrates and concentrate the solvent under reduced pressure.

    • The resulting crude aldehyde can be further purified by flash column chromatography if necessary.

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis. This reaction involves deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.

Mechanism:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming the corresponding sodium alkoxide. This step is a fast acid-base reaction.

  • Nucleophilic Substitution (Sₙ2): The resulting alkoxide acts as a potent nucleophile and attacks the electrophilic carbon of a primary or methyl alkyl halide, displacing the halide and forming the ether linkage.

Kinetic Considerations:

  • The rate-determining step is the bimolecular Sₙ2 attack.

  • The reaction follows second-order kinetics: Rate = k[Alkoxide][Alkyl Halide].

  • The choice of the alkyl halide is critical. The reaction is fastest with methyl halides and primary alkyl halides. Secondary halides are slower, and tertiary halides will primarily lead to elimination byproducts.

G A This compound (R-OH) D Alkoxide Intermediate (R-O⁻ Na⁺) A->D Deprotonation B Strong Base (e.g., NaH) C Alkyl Halide (R'-X) TS SN2 Transition State [R-O···R'···X]⁻ D->TS Nucleophilic Attack E Product Ether (R-O-R') TS->E Bond Formation & Halide Ejection F Sodium Halide (NaX)

Caption: Mechanism of the Williamson ether synthesis for O-alkylation of the title compound.

Comparative Kinetic Data

Substrate (Benzyl Alcohol)k (at 303 K) x 10³ (s⁻¹)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Source
p-OCH₃ 10.545.242.7-143[6]
p-CH₃ 3.5052.850.3-123[6]
-H (Unsubstituted) 1.9556.453.9-115[6]
α,α-dideuterio 0.29563.761.2-101[6]

Data sourced from a study on oxidation by Pyrazinium Dichromate.[6] Based on these trends, this compound, with two electron-donating groups, is expected to exhibit a high reaction rate in oxidation reactions, likely faster than p-methylbenzyl alcohol.

Summary and Key Insights

The reactivity of this compound is a predictable and controllable function of its structure.

  • Synthesis: It can be reliably synthesized using the Grignard reaction, a standard method for forming primary alcohols.

  • Oxidation: The benzylic alcohol can be smoothly oxidized to the corresponding aldehyde. The presence of electron-donating groups (methoxy and methyl) accelerates this reaction compared to unsubstituted benzyl alcohol. The rate-determining step is the cleavage of the C-H bond at the benzylic position.

  • Etherification: The hydroxyl group can be readily converted to an ether via the Williamson synthesis, which proceeds through an Sₙ2 mechanism. The reaction rate is dependent on the concentration of both the resulting alkoxide and the alkyl halide.

By understanding these fundamental mechanisms and kinetic principles, researchers can effectively utilize this compound as a versatile intermediate in complex synthetic campaigns, with a solid basis for reaction optimization and troubleshooting.

References

  • Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (n.d.). Elsevier. Retrieved January 21, 2026, from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. (n.d.). Gazi University. Retrieved January 21, 2026, from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved January 21, 2026, from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Grignard Reagent and Aldehyde (or Ketone) (Mechanism). (2014, September 15). YouTube. Retrieved January 21, 2026, from [Link]

  • On the development of kinetic models for solvent-free benzyl alcohol oxidation over a gold-palladium catalyst. (n.d.). The University of Liverpool Repository. Retrieved January 21, 2026, from [Link]

  • This compound (C9H12O2). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved January 21, 2026, from [Link]

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Application Note: A Scalable and Efficient Synthesis of (3-Methoxy-4-methylphenyl)methanol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of (3-Methoxy-4-methylphenyl)methanol, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The described methodology focuses on the reduction of 3-Methoxy-4-methylbenzaldehyde using sodium borohydride, a route selected for its high efficiency, operational simplicity, and amenability to scale-up. This document offers a detailed, step-by-step guide, including reaction setup, purification, and analytical characterization, alongside critical safety considerations and troubleshooting advice to ensure a robust and reproducible process.

Introduction: The Significance of this compound

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is a valuable building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules, making it a crucial intermediate for the pharmaceutical industry. The precise arrangement of its methoxy and methyl groups on the phenyl ring allows for targeted modifications in the synthesis of complex molecules, including potential therapeutic agents. The development of a robust and scalable synthetic route is therefore of paramount importance to meet the demands of drug discovery and development professionals.

Strategic Approach to Synthesis: Reduction of 3-Methoxy-4-methylbenzaldehyde

For the scale-up synthesis of this compound, the reduction of the corresponding aldehyde, 3-Methoxy-4-methylbenzaldehyde, is the most strategic and widely employed approach. This method is favored over others, such as Grignard reactions, for several key reasons:

  • High Selectivity: Reducing agents like sodium borohydride (NaBH₄) are highly selective for aldehydes and ketones, minimizing the formation of byproducts.[1]

  • Mild Reaction Conditions: The reduction can be carried out at or below room temperature, which is energy-efficient and reduces the risk of side reactions.

  • Availability of Starting Materials: 3-Methoxy-4-methylbenzaldehyde is a commercially available starting material.[2][3]

  • Simplified Work-up and Purification: The work-up procedure is straightforward, and the product can be readily purified by crystallization or distillation.[4]

The reaction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by a protic solvent, such as methanol or water, yields the desired primary alcohol.

Visualizing the Process

Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde 3-Methoxy-4-methylbenzaldehyde Nucleophilic_Attack Nucleophilic attack of hydride on carbonyl carbon Aldehyde->Nucleophilic_Attack Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation by solvent Alkoxide_Intermediate->Protonation Alcohol This compound Protonation->Alcohol

Caption: Mechanism of aldehyde reduction.

Experimental Workflow

G Start Start: Preparation of Reagents and Glassware Reaction Reaction: Dissolution of Aldehyde and Controlled Addition of NaBH4 Start->Reaction Monitoring Monitoring: TLC/HPLC analysis Reaction->Monitoring Quenching Quenching: Careful addition of acid Monitoring->Quenching Upon completion Extraction Work-up: Extraction with organic solvent Quenching->Extraction Drying Drying: Removal of water from organic phase Extraction->Drying Solvent_Removal Concentration: Removal of solvent under reduced pressure Drying->Solvent_Removal Purification Purification: Recrystallization or Distillation Solvent_Removal->Purification Characterization Characterization: NMR, IR, GC-MS Purification->Characterization End End: Pure this compound Characterization->End

Caption: Overall synthesis workflow.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a laboratory-scale synthesis and can be linearly scaled for pilot plant production with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
3-Methoxy-4-methylbenzaldehyde24973-22-6150.17100 g (0.666 mol)
Sodium borohydride (NaBH₄)16940-66-237.8330.1 g (0.796 mol)
Methanol (MeOH)67-56-132.041 L
Dichloromethane (DCM)75-09-284.931.5 L
1 M Hydrochloric acid (HCl)7647-01-036.46~500 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed
Equipment
3 L three-neck round-bottom flask
Mechanical stirrer
Thermometer
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Recrystallization/Distillation apparatus
Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure all glassware is dry. The reaction should be conducted in a well-ventilated fume hood.

  • Dissolution of Aldehyde: To the flask, add 3-Methoxy-4-methylbenzaldehyde (100 g, 0.666 mol) and methanol (500 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Reducing Agent Solution: In a separate beaker, carefully dissolve sodium borohydride (30.1 g, 0.796 mol) in methanol (500 mL). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. This should be done slowly and in a well-ventilated area, away from ignition sources.[1][5]

  • Addition of Reducing Agent: Slowly add the sodium borohydride solution to the aldehyde solution via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath. Carefully and slowly add 1 M HCl to quench the excess sodium borohydride. Caution: This will generate hydrogen gas; ensure adequate ventilation. Continue adding HCl until the pH of the solution is acidic (pH ~2-3).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane (500 mL) and transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane (2 x 500 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.[4]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the presence of the hydroxyl group and the disappearance of the aldehyde carbonyl group.

  • GC-MS or LC-MS: To determine the purity and confirm the molecular weight.

Safety and Handling

  • Sodium Borohydride (NaBH₄): A corrosive and flammable solid.[6] It reacts with water and acids to produce flammable hydrogen gas.[7] Handle in a dry, inert atmosphere if possible.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Methanol (MeOH): A flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): A corrosive acid. Handle with care, wearing appropriate PPE.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reducing agent or reaction time.Add more NaBH₄ portion-wise and continue monitoring. Increase reaction time.
Low Yield Loss of product during work-up. Incomplete quenching leading to product decomposition.Ensure complete extraction. Perform quenching at low temperatures.
Purification Difficulties Presence of impurities.Optimize the recrystallization solvent system. Consider column chromatography for small-scale purification.

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can consistently produce high-purity material for their synthetic needs. The causality-driven explanations for experimental choices aim to empower the user to adapt and troubleshoot the process effectively for successful scale-up.

References

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  • US1944958A - Purification of aromatic alcohols - Google Patents.
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  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC - NIH. Available at: [Link]

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  • Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4- dihydropyrimidin-2(1H)-one - ResearchGate. Available at: [Link]

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  • 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse. (2003-05-23). Available at: [Link]

  • CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application - Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-4-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and straightforward method is the reduction of the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

  • Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting other sensitive functional groups. It is safer to handle than more reactive hydrides and can be used in protic solvents like ethanol or methanol.[1][2][3]

  • Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent that will also readily reduce the aldehyde. However, it reacts violently with water and protic solvents, requiring anhydrous conditions (e.g., dry ether or THF) and careful handling.[4] While effective, its high reactivity is often unnecessary for this simple transformation.

An alternative, though less direct, route involves a Grignard reaction between a suitable Grignard reagent (e.g., methylmagnesium bromide) and 3-methoxy-4-formylphenyl starting material, or more complex multi-step syntheses.[5] However, given the commercial availability of 3-methoxy-4-methylbenzaldehyde, reduction is the preferred industrial and laboratory method.[6][7]

Q2: What is a realistic target yield for this synthesis?

With an optimized protocol, the reduction of 3-methoxy-4-methylbenzaldehyde should provide a high yield.

  • Using Sodium Borohydride , yields are typically in the range of 85-95% .

  • Using Lithium Aluminum Hydride , yields can be slightly higher, often >90% , but the more stringent reaction conditions and handling requirements may offset this marginal improvement.[4]

Consistently achieving yields below 80% suggests suboptimal conditions, reagent issues, or product loss during workup, which are addressed in the troubleshooting section below.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The starting aldehyde, containing a conjugated system, will be UV-active. The product alcohol will also be UV-active but should have a different retention factor (Rƒ).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the reaction is complete.

Q4: What safety precautions are necessary when working with hydride reducing agents?
  • Sodium Borohydride (NaBH₄): Stable in air but reacts with water or acids to produce flammable hydrogen gas.[8] Always conduct the reaction in a well-ventilated fume hood. Avoid acidic conditions during the initial reaction phase.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric upon contact with water. All glassware must be rigorously oven- or flame-dried before use.[9] The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). All additions and transfers must be done using anhydrous techniques.

Experimental Protocol: Optimized NaBH₄ Reduction

This protocol details the reduction of 3-methoxy-4-methylbenzaldehyde using sodium borohydride, a method chosen for its safety, selectivity, and high yield.

Materials:

  • 3-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (or Ethanol)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reductant: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Check for the complete consumption of the starting aldehyde using TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to neutralize the excess NaBH₄ and decompose the borate ester complex. Continue adding until the vigorous bubbling of hydrogen gas ceases and the solution is slightly acidic (pH ~5-6).[8]

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.[10]

  • Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.

Troubleshooting Guide

Problem: My reaction yield is consistently low (<80%).

Low yield is the most common issue, often stemming from one of three areas: incomplete reaction, side reactions, or mechanical loss.

Visualizing the Synthesis & Troubleshooting Workflow

The following diagram illustrates the standard synthesis workflow and key checkpoints for troubleshooting.

cluster_workflow Synthesis Workflow cluster_troubleshooting Troubleshooting Checkpoints prep 1. Reagent Prep (Aldehyde in MeOH) react 2. Reaction (Add NaBH4, 0°C -> RT) prep->react ts1 Reagent Quality? prep->ts1 monitor 3. Monitoring (TLC Analysis) react->monitor quench 4. Quenching (Add 1M HCl) monitor->quench ts2 Incomplete Reaction? monitor->ts2 workup 5. Workup (Extraction & Drying) quench->workup purify 6. Purification (Concentration) workup->purify ts3 Extraction Loss? workup->ts3

Caption: Standard workflow for the reduction of 3-methoxy-4-methylbenzaldehyde.

Troubleshooting Decision Pathway

If you are facing issues, use this decision tree to diagnose the problem.

G start_node Low Yield or Impure Product q1 Is starting aldehyde visible in final product (by TLC/NMR)? start_node->q1 Start Diagnosis decision_node decision_node solution_node solution_node a1_yes Reaction is Incomplete q1->a1_yes Yes q2 Is workup emulsion or product loss a problem? q1->q2 No s1a 1. Insufficient NaBH4 2. Decomposed NaBH4 3. Insufficient time a1_yes->s1a Potential Cause a2_yes Mechanical / Workup Loss q2->a2_yes Yes a2_no Consider Reagent Purity q2->a2_no No s1b Solution: • Use 1.5-2.0 eq of fresh NaBH4. • Increase reaction time to 3-4 hours. • Ensure aldehyde is fully dissolved. s1a->s1b s2a 1. Product is somewhat water-soluble. 2. Insufficient extraction. 3. Emulsion formation. a2_yes->s2a Potential Cause s3a Starting aldehyde is impure. a2_no->s3a Potential Cause s2b Solution: • Saturate aqueous layer with NaCl before extraction. • Increase number of extractions (e.g., 4-5 times). • Use brine for final wash to break emulsions. s2a->s2b s3b Solution: • Verify purity of 3-methoxy-4-methylbenzaldehyde by NMR or GC-MS before starting. • Purify starting material if necessary. s3a->s3b

Caption: A decision tree for troubleshooting low yield or purity issues.

Problem: My final product is contaminated with unreacted starting aldehyde.

This indicates an incomplete reaction. The aldehyde is more nonpolar than the alcohol product, making their separation by column chromatography straightforward. However, it is more efficient to drive the reaction to completion.

Solutions:

  • Reagent Stoichiometry and Quality: Sodium borohydride can slowly decompose over time, especially if not stored in a desiccator. Use fresh NaBH₄ and increase the stoichiometry from 1.5 eq to 2.0 eq to ensure an effective excess is present.[3]

  • Reaction Time: While the reaction is often complete within 1-2 hours, hindered or less reactive substrates may require more time. Extend the reaction time to 3-4 hours at room temperature.

  • Temperature: While the initial addition is done at 0 °C to control the exotherm, ensure the reaction is allowed to warm to room temperature (20-25 °C) to ensure a sufficient reaction rate.

Problem: The workup is difficult, with significant emulsion formation during extraction.

Emulsions are common when basic aqueous solutions are extracted. The product, a benzyl alcohol, also has slight water solubility which can lead to losses.

Solutions:

  • Acidification: Ensure the reaction mixture is neutralized or made slightly acidic (pH 5-6) during the quenching step. This helps to break up some of the borate salts that can act as surfactants.

  • Brine Wash: Before and during extraction, add saturated NaCl solution (brine). The increased ionic strength of the aqueous layer decreases the solubility of the organic product, forcing it into the organic phase and helping to break emulsions.[10]

  • Saturate with Salt: For stubborn cases, add solid NaCl to the separatory funnel until the aqueous layer is saturated. This significantly "salts out" the product.

  • Filtration: If a persistent emulsion forms, passing the entire mixture through a pad of Celite can sometimes help to break it up.

Comparison of Reducing Agent Conditions
ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveVery Strong & Unselective
Solvent Protic (Methanol, Ethanol)Aprotic/Anhydrous (Dry Ether, THF)
Temperature 0 °C to Room Temperature0 °C to Reflux
Safety Reacts with acid to form H₂Pyrophoric with water/air
Workup Simple acid quenchCareful quench (Fieser method)
Typical Yield 85-95%>90%

This guide provides a comprehensive framework for successfully synthesizing this compound with high yield and purity. By understanding the chemical principles behind each step and anticipating common pitfalls, researchers can optimize their experimental outcomes.

References

  • The Hive. (2003). 3-methoxy-4-methylbenzaldehyde. Hive Methods Discourse. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • Scribd. (n.d.). Borohydride Reduction of Vanillin To Vanillyl Alcohol. [Link]

  • UCLA Chemistry. (n.d.). preparation of triphenyl methanol by grignard reaction. [Link]

  • Brainly. (2023). Synthesis of Vanillyl Alcohol via Sodium Borohydride Reduction. [Link]

  • University of Toronto. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]

  • The Hive. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine. Hive Methods Discourse. [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. [Link]

  • University of Missouri–St. Louis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. [Link]

  • Studylib. (n.d.). Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. [Link]

  • YouTube. (2020). Late Night Chemistry: Vanillyl Alcohol. [Link]

  • MDPI. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. [Link]

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. [Link]

Sources

Technical Support Center: Purification of Crude (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude (3-Methoxy-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, actionable advice grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the likely impurities in the crude product?

A1: this compound is commonly synthesized via the reduction of 3-methoxy-4-methylbenzaldehyde.[1] This reaction is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

The primary impurities you are likely to encounter in your crude product are:

  • Unreacted Starting Material: 3-methoxy-4-methylbenzaldehyde.

  • Over-oxidation Product: 3-methoxy-4-methylbenzoic acid, which may be present in the starting aldehyde or formed if the aldehyde is sensitive to air oxidation.

  • Solvent Residues: Residual amounts of the solvent used in the reaction (e.g., methanol, ethanol).

  • Inorganic Salts: Byproducts from the workup procedure (e.g., sodium borate salts).

Understanding these potential impurities is the first step in designing an effective purification strategy.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting for the most common purification methods for this compound.

Recrystallization: The First Line of Purification

Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.[2][3]

Q2: My crude this compound is a solid. What is a good solvent system for recrystallization?

A2: A common and effective solvent system for the recrystallization of substituted benzyl alcohols is a mixture of ethyl acetate and hexane .[4][5]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (a non-solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of the more polar solvent (ethyl acetate), and allow it to cool more slowly.[6]
No Crystals Form Too much solvent was used, or the solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Low Recovery The compound has significant solubility in the cold solvent mixture.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.[7]

Visualization of the Recrystallization Workflow:

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: For More Challenging Separations

When recrystallization is not sufficient to remove impurities, particularly those with similar polarities to the product, column chromatography is the preferred method.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[8]

Q3: How do I choose the right conditions for column chromatography of this compound?

A3: For aromatic alcohols like this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase is a good starting point.[9]

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation The polarity of the mobile phase is too high or too low. The column was not packed properly.Optimize the mobile phase polarity using TLC. A good starting point is a solvent system that gives your product an Rf value of ~0.3. Ensure the column is packed evenly without any cracks or channels.
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A small amount of methanol (1-2%) can be added to the ethyl acetate/hexane mixture for very polar compounds.
Tailing of Spots on TLC The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds).

Visualization of the Column Chromatography Workflow:

Caption: Workflow for column chromatography purification.

Physicochemical Data for this compound

Having accurate physicochemical data is essential for planning purification and for characterizing the final product.

Property Value Source
Molecular Formula C₉H₁₂O₂PubChem[10]
Molecular Weight 152.19 g/mol PubChem[10]
Appearance SolidSigma-Aldrich
Boiling Point No experimental data available; predicted to be high.
Melting Point No definitive experimental data available in the searched literature.
Solubility Soluble in alcohols, ethyl acetate, and dichloromethane. Sparingly soluble in water.General knowledge for similar compounds.

References

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Wadsworth Cengage Learning. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Reactions of (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methoxy-4-methylphenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its chemical transformations. Our focus is on providing practical, mechanistically grounded solutions to enhance the efficiency and purity of your reactions.

Introduction: The Reactivity of this compound

This compound is a versatile substituted benzylic alcohol. Its reactivity is primarily dictated by the hydroxyl group and the electron-rich aromatic ring. The methoxy and methyl substituents activate the ring, making it susceptible to electrophilic attack, but also influencing the reactivity of the benzylic position. This heightened reactivity, while advantageous, can often lead to the formation of undesired side products. This guide will address the most common challenges associated with its use in oxidation, etherification, and Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Oxidation Reactions

The oxidation of this compound to the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde, is a common transformation. However, the electron-rich nature of the substrate can lead to complications.

Question 1.1: I am trying to oxidize this compound to the aldehyde, but I am observing the formation of the carboxylic acid as a major byproduct. How can I prevent this over-oxidation?

Answer: Over-oxidation to 3-methoxy-4-methylbenzoic acid is a frequent issue, especially with strong oxidizing agents. The electron-donating methoxy and methyl groups make the intermediate aldehyde susceptible to further oxidation.[1][2]

Troubleshooting Guide:

  • Choice of Oxidant: Employ milder, more selective oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are specifically designed to halt the oxidation at the aldehyde stage for primary alcohols.[3] Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid should be avoided if the aldehyde is the desired product.[1]

  • Reaction Conditions:

    • Temperature: Maintain a low reaction temperature. Over-oxidation is often accelerated at higher temperatures.

    • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the mild oxidant. A large excess of any oxidizing agent will increase the likelihood of over-oxidation.

  • Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

Question 1.2: During an oxidation reaction using a bromine-based reagent, I noticed the formation of a brominated aromatic compound. What is happening and how can I avoid it?

Answer: The presence of electron-donating groups on the aromatic ring makes it highly susceptible to electrophilic aromatic substitution. With bromine-based oxidants, competitive ring bromination can occur.[4] This is a known issue with electron-rich benzyl alcohols.

Troubleshooting Guide:

  • Alternative Oxidants: Switch to a non-halogenated oxidant. PCC, DMP, or manganese dioxide (MnO₂) are excellent alternatives for the oxidation of benzylic alcohols and will not introduce electrophilic bromine species.

  • Control of pH: If a bromine-based reagent is necessary, controlling the pH can sometimes suppress electrophilic bromination. The reactivity of the aromatic ring can be influenced by the acidity of the medium.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The synthesis of ethers from this compound typically involves its conversion to the corresponding alkoxide, followed by reaction with an alkyl halide.

Question 2.1: I am attempting a Williamson ether synthesis with this compound and a secondary alkyl halide, but the major product is an alkene. What is causing this?

Answer: You are observing a competing E2 elimination reaction, which is a common side reaction in the Williamson ether synthesis, especially with sterically hindered alkyl halides.[5][6] The alkoxide of this compound is a strong base, which can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.

Troubleshooting Guide:

  • Choice of Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[6][7] If possible, redesign your synthesis to use a primary alkyl halide. For instance, to synthesize a specific ether, you have two potential routes. Choose the one that utilizes the less sterically hindered halide.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 (substitution) pathway over the E2 (elimination) pathway.[5]

  • Base Selection: While a strong base is needed to form the alkoxide, using a less hindered base to deprotonate the alcohol before adding the alkyl halide can sometimes improve the outcome.

Question 2.2: I am observing the formation of a dimeric ether, bis(3-methoxy-4-methylphenyl)methyl ether. How can this be minimized?

Answer: The formation of a symmetric ether, often referred to as a dibenzyl ether, can occur through the self-condensation of this compound, particularly under acidic or strongly basic conditions.[8][9] In the context of a Williamson synthesis, if any unreacted starting alcohol is present as the alkoxide, it can react with the newly formed benzyl halide (if the reaction is reversible or if side reactions generate an electrophilic benzylic species).

Troubleshooting Guide:

  • Control of Stoichiometry: Ensure complete deprotonation of the alcohol to the alkoxide before the addition of the alkyl halide.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions.

  • Purification: Dibenzyl ethers can sometimes be challenging to separate from the desired product due to similar boiling points. Careful fractional distillation or chromatography may be required.[8]

Friedel-Crafts Reactions

This compound can be used as an alkylating agent in Friedel-Crafts reactions, typically in the presence of a Lewis or Brønsted acid catalyst.

Question 3.1: When using this compound to alkylate another aromatic compound, I am getting a significant amount of bis(3-methoxy-4-methylphenyl)methyl ether. Why is this happening?

Answer: In the presence of an acid catalyst, this compound can be protonated at the hydroxyl group, which then leaves as a water molecule to form a stabilized benzylic carbocation. This carbocation is the active electrophile in the Friedel-Crafts reaction. However, this carbocation can also be attacked by the oxygen of another molecule of this compound, leading to the formation of the dibenzyl ether side product.[10][11]

Troubleshooting Guide:

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can help to minimize the rate of the self-condensation reaction.

    • Order of Addition: Adding the alcohol slowly to a mixture of the acid catalyst and the arene to be alkylated can help to keep the concentration of the alcohol low, thus disfavoring the dimerization reaction.

  • Catalyst Choice: The strength and type of acid catalyst can influence the product distribution. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts may provide better selectivity.[12][13]

Question 3.2: I am observing the formation of poly-alkylated products on my target arene. How can I improve the selectivity for mono-alkylation?

Answer: The product of the initial Friedel-Crafts alkylation, which now has an additional electron-donating benzyl group, can be more reactive than the starting arene, leading to subsequent alkylations. This is a general challenge in Friedel-Crafts alkylation.

Troubleshooting Guide:

  • Stoichiometry: Use a large excess of the arene that you wish to alkylate. This will statistically favor the reaction of the electrophile with the starting arene over the mono-alkylated product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation. Monitor the reaction closely and stop it once a reasonable amount of the desired mono-alkylated product has formed.

Visualizing Reaction Pathways

To better understand the formation of these side products, the following diagrams illustrate the key reaction pathways.

oxidation_pathways A This compound B 3-Methoxy-4-methylbenzaldehyde (Desired Product) A->B Mild Oxidation (e.g., PCC, DMP) D Ring-Brominated Species (Side Product) A->D Brominating Oxidant C 3-Methoxy-4-methylbenzoic acid (Over-oxidation Product) B->C Strong/Excess Oxidant

Caption: Oxidation pathways of this compound.

etherification_pathways cluster_start Starting Materials A This compound + Base C Alkoxide A->C B Alkyl Halide (R-X) D Desired Ether (S N 2) B->D E Alkene (E2 Elimination) B->E C->D Attack on R-X C->E Proton Abstraction (favored with hindered R-X) F Dimeric Ether C->F Self-Condensation

Caption: Competing pathways in Williamson ether synthesis.

Summary of Common Side Products and Mitigation Strategies

Reaction TypeCommon Side Product(s)Primary Cause(s)Recommended Mitigation Strategies
Oxidation 3-Methoxy-4-methylbenzoic acidUse of strong or excess oxidant, high temperature.Use mild oxidants (PCC, DMP), control stoichiometry and temperature, monitor reaction progress.
Ring-brominated compoundsUse of bromine-based oxidants with an activated ring.Employ non-halogenated oxidants.
Etherification AlkeneE2 elimination with secondary/tertiary alkyl halides.Use primary alkyl halides, lower reaction temperature.[5]
Dimeric EtherSelf-condensation of the alcohol.Ensure complete alkoxide formation, avoid high temperatures.
Friedel-Crafts Dimeric EtherSelf-condensation catalyzed by acid.Slow addition of alcohol, lower temperature, optimize catalyst.
Poly-alkylated productsProduct is more reactive than starting material.Use excess of the arene to be alkylated, control reaction time and temperature.

Experimental Protocols

Protocol 1: Selective Oxidation to 3-Methoxy-4-methylbenzaldehyde using PCC

  • To a stirred solution of this compound (1 equivalent) in dichloromethane (DCM) at room temperature, add Pyridinium Chlorochromate (PCC) (1.5 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify by column chromatography if necessary.

Protocol 2: Minimizing Elimination in Williamson Ether Synthesis

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether.

References

  • Eichel, F. G., & Othmer, D. F. (n.d.). Benzaldehyde by Autoxidation of Dibenzyl Ether. American Chemical Society.
  • BenchChem. (2025). Identifying and minimizing byproducts in the Williamson ether synthesis.
  • Chemistry LibreTexts. (2022). 1.
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025).
  • ResearchGate. (n.d.). Scheme of the Friedel–Crafts alkylation reaction between anisole and benzyl alcohol.
  • ResearchGate. (2025).
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Technical Support Center: Synthesis of (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-4-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

The primary route to synthesizing this compound involves the reduction of its corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde. This guide focuses on this transformation, addressing common issues encountered in the laboratory.

Core Synthesis Protocol: Reduction of 3-Methoxy-4-methylbenzaldehyde

The most common and reliable method for this synthesis is the reduction of the aldehyde using sodium borohydride (NaBH₄). It is a selective and mild reducing agent, making it ideal for converting aldehydes to primary alcohols without affecting other sensitive functional groups.[1]

Experimental Protocol: Sodium Borohydride Reduction

This protocol is a robust starting point for the synthesis.

  • Dissolution: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (approximately 10 volumes).[2] Place the flask in an ice-water bath and stir until the solution reaches 0-5 °C.

  • Reductant Preparation: In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.2-1.5 eq) in the same cold solvent. For improved stability of the NaBH₄ solution, a small amount of 1M NaOH can be used as the solvent or co-solvent.[3][4]

  • Reaction: Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 10-15 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.[3]

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture.[4] You will observe hydrogen gas evolution; continue adding acid until the bubbling ceases and the solution is acidic (verify with pH paper).[3]

  • Workup & Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[5]

Reagent and Condition Summary
Reagent/ParameterRecommended ValueRationale
Starting Material 3-Methoxy-4-methylbenzaldehydeThe aldehyde precursor to the target alcohol.
Reducing Agent Sodium Borohydride (NaBH₄)Selective for aldehydes and ketones; safer and easier to handle than LiAlH₄.[6]
Solvent Methanol, EthanolProtic solvents that readily dissolve the aldehyde and are compatible with NaBH₄ at low temperatures.[2]
Reaction Temperature 0-5 °C (addition), RT (reaction)Controls the exothermic reaction and prevents decomposition of NaBH₄ by the protic solvent.[3]
Workup Quench 1M Hydrochloric Acid (HCl)Decomposes excess NaBH₄ and protonates the intermediate alkoxide to form the final alcohol product.[7]
Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Methanol B Cool to 0-5 °C A->B C Dropwise Addition of NaBH4 Solution B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with 1M HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I I H->I Final Product: This compound G Start Problem Encountered LowYield Low Yield Start->LowYield IncompleteRxn Incomplete Reaction Start->IncompleteRxn ImpureProduct Impure Product Start->ImpureProduct CheckReagent Check NaBH4 Activity (Fresh bottle? Stored properly?) LowYield->CheckReagent CheckStoich Check NaBH4 Stoichiometry (Used 1.2-1.5 eq?) IncompleteRxn->CheckStoich CheckPurity Check Starting Aldehyde Purity (Recrystallize/Distill if needed) ImpureProduct->CheckPurity CheckWorkup Review Workup Procedure (Used brine? Enough extractions?) CheckReagent->CheckWorkup [Active] CheckTemp Review Temperature Control (Slow addition? Ice bath?) CheckWorkup->CheckTemp [OK] CheckSolubility Check Aldehyde Solubility (Fully dissolved?) CheckStoich->CheckSolubility [Correct]

Caption: A logical guide for troubleshooting common synthesis issues.

Safety Precautions

ChemicalHazardsHandling Precautions
3-Methoxy-4-methylbenzaldehyde Harmful if swallowed, causes skin and serious eye irritation. [8]Wear gloves, safety glasses, and a lab coat. Handle in a fume hood.
Sodium Borohydride (NaBH₄) Toxic, flammable solid, reacts with water to produce flammable hydrogen gas. [1]Wear gloves and safety glasses. Avoid contact with water and acids. Quench excess reagent carefully in a fume hood.
Methanol / Ethanol Flammable liquid, toxic.Handle in a well-ventilated fume hood. Keep away from ignition sources.
Hydrochloric Acid (HCl) Corrosive, causes severe skin burns and eye damage.Wear acid-resistant gloves, safety goggles, and a lab coat. Add slowly and carefully to the reaction mixture.
Ethyl Acetate / Hexane Highly flammable liquids, may cause drowsiness or dizziness.Handle in a fume hood, away from open flames or sparks.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

References

  • Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Department of Chemistry, University of Missouri-St. Louis. [Link]

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  • Reduction of Vanillin into Vanillyl Alcohol with Sodium Borohydride. (2019). Reddit. [Link]

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  • Li, Z., et al. (2022). Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli. Biotechnology for Biofuels and Bioproducts. [Link]

  • Chen, Y., et al. (2023). Strategies for improving the production of bio-based vanillin. Journal of Industrial Microbiology & Biotechnology. [Link]

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  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

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  • Reductions with metal alkoxyaluminium hydrides. (n.d.). Wikipedia. [Link]

  • Ashenhurst, J. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry. [Link]

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  • Aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses. [Link]

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Technical Support Center: Optimizing Reaction Conditions for (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of (3-Methoxy-4-methylphenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

I. Synthesis Overview: Pathways to this compound

The primary and most direct route to synthesizing this compound is through the reduction of 3-methoxy-4-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, and its success hinges on the appropriate selection of reducing agents and reaction conditions.

An alternative pathway involves the reduction of 3-methoxy-4-methylbenzoic acid or its corresponding ester. This route requires a more potent reducing agent due to the lower reactivity of the carboxylic acid/ester functional group compared to an aldehyde.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue, from reagent quality to procedural missteps.

Potential Cause 1: Inactive or Degraded Reducing Agent

Hydride-based reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture.[1][2] Improper storage or handling can lead to decomposition and reduced efficacy.

  • Solution:

    • Always use freshly opened or properly stored reducing agents.

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, especially when using the highly reactive LiAlH₄.[2]

    • Consider titrating the LiAlH₄ solution to determine its exact molarity before use if its age or storage conditions are uncertain.

Potential Cause 2: Suboptimal Reaction Temperature

The reduction of aldehydes is typically exothermic. However, insufficient initial activation energy or excessively low temperatures can slow the reaction rate significantly.

  • Solution:

    • For NaBH₄ reductions in alcoholic solvents (e.g., methanol, ethanol), reactions are often initiated at 0 °C and then allowed to warm to room temperature.[3]

    • LiAlH₄ reactions are also typically started at 0 °C and then may be gently refluxed to ensure completion.[4]

Potential Cause 3: Inefficient Quenching and Work-up

The work-up procedure is critical for isolating the final product. Improper quenching of the reducing agent or inefficient extraction can lead to significant product loss.

  • Solution:

    • When using LiAlH₄, a careful, sequential addition of water and then a base (e.g., 15% NaOH solution) is a standard method for quenching the reaction and precipitating aluminum salts, which can then be filtered off.[4]

    • Ensure the pH of the aqueous layer is appropriate during extraction to keep the alcohol product in the organic phase.

    • Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize product recovery.

Issue 2: Presence of Impurities in the Final Product

Even with a successful reaction, the purity of the final product can be compromised by side reactions or unreacted starting materials.

Potential Cause 1: Unreacted Starting Material (3-methoxy-4-methylbenzaldehyde)

The presence of the starting aldehyde in your final product indicates an incomplete reaction.

  • Solution:

    • Increase Molar Excess of Reducing Agent: While a 1:1 molar ratio of aldehyde to hydride is theoretically sufficient for NaBH₄ (as it provides four hydride equivalents), using a slight excess (e.g., 1.1-1.5 equivalents of NaBH₄) can drive the reaction to completion.[5] For LiAlH₄, a smaller excess is generally needed due to its higher reactivity.[1]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.

    • Increase Reaction Temperature: If extending the reaction time is ineffective, a modest increase in temperature (e.g., gentle reflux) may be necessary.

Potential Cause 2: Formation of Side Products

Side reactions can introduce impurities that are difficult to separate from the desired product.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as 3-methoxy-4-methylbenzaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[6] This is more likely if the reaction conditions inadvertently become strongly basic.

    • Solution: Maintain a neutral or slightly acidic pH during the reaction and work-up to avoid this side reaction. The reduction with NaBH₄ or LiAlH₄ is typically much faster than the Cannizzaro reaction.

  • Oxidation to Carboxylic Acid: Aromatic aldehydes can be susceptible to air oxidation, especially if stored improperly or if the reaction is exposed to air for extended periods at elevated temperatures.[7]

    • Solution: Store 3-methoxy-4-methylbenzaldehyde under an inert atmosphere and in a cool, dark place. Minimize exposure of the reaction mixture to air, particularly during heating.

Issue 3: Difficulties with Product Isolation and Purification

The physical properties of this compound can present challenges during its isolation.

Potential Cause 1: Emulsion Formation During Extraction

The presence of both a hydroxyl group and an aromatic ring can give the product some surfactant-like properties, leading to emulsions during aqueous work-up.

  • Solution:

    • Add a saturated brine solution (NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

    • Allow the mixture to stand for an extended period without agitation.

    • If necessary, filter the entire mixture through a pad of Celite.

Potential Cause 2: Co-elution During Column Chromatography

If impurities are structurally similar to the product, they may be difficult to separate using column chromatography.

  • Solution:

    • Optimize Solvent System: Experiment with different solvent systems for TLC to achieve better separation between the product and impurities. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.

    • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina.[8]

III. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

Both NaBH₄ and LiAlH₄ are effective for reducing aldehydes to primary alcohols.[1]

  • Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent.[5] It is safer to handle as it reacts slowly with protic solvents like methanol and ethanol.[3][9] This makes it a convenient choice for many applications.

  • Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and will also reduce esters and carboxylic acids.[10][11] It reacts violently with water and alcohols, so it must be used in an aprotic solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[2][12]

For the reduction of 3-methoxy-4-methylbenzaldehyde, NaBH₄ is generally the preferred reagent due to its ease of use and high selectivity. LiAlH₄ would be the reagent of choice if you were starting from 3-methoxy-4-methylbenzoic acid.[4]

Q2: What is the mechanism for the reduction of the aldehyde with NaBH₄?

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[9] This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[5]

  • Protonation: In the second step, a protic solvent (like methanol or water added during work-up) protonates the negatively charged oxygen of the alkoxide to yield the final primary alcohol product.[5][9]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure:

    • Spot a small amount of the starting material (3-methoxy-4-methylbenzaldehyde) on a TLC plate as a reference.

    • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate next to the starting material spot.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp. The aldehyde, being more conjugated, will likely have a different Rƒ value than the alcohol product.

    • The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What are the expected spectroscopic data for this compound?

While specific spectra should be run for your sample, typical expected data are:

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons, the benzylic CH₂ protons, the methoxy (OCH₃) protons, the methyl (CH₃) protons, and a broad singlet for the hydroxyl (OH) proton which may be exchangeable with D₂O.

  • ¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbon would be expected.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (typically around 1680-1700 cm⁻¹).

IV. Experimental Protocols

Protocol 1: Reduction of 3-methoxy-4-methylbenzaldehyde with NaBH₄

Materials:

  • 3-methoxy-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxy-4-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

V. Visualized Workflows and Logic

Workflow for Aldehyde Reduction

Aldehyde_Reduction_Workflow Start Start: 3-methoxy-4-methylbenzaldehyde Reagent Select Reducing Agent (e.g., NaBH4) Start->Reagent Reaction Reduction Reaction (Methanol, 0°C to RT) Reagent->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the reduction of 3-methoxy-4-methylbenzaldehyde.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Reagent Check Reducing Agent (Age, Storage) Start->Check_Reagent Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Review Work-up & Extraction Start->Check_Workup Analyze_Impurities Analyze Impurities (NMR, GC-MS) Start->Analyze_Impurities Unreacted_SM Unreacted Starting Material? Analyze_Impurities->Unreacted_SM Side_Product Side Product Formation? Analyze_Impurities->Side_Product Optimize_Reaction Increase Reagent/Time/Temp Unreacted_SM->Optimize_Reaction Yes Optimize_Purification Optimize Chromatography Side_Product->Optimize_Purification Other Adjust_pH Adjust pH during work-up Side_Product->Adjust_pH Cannizzaro

Sources

Technical Support Center: Degradation Pathways of (4-Methoxy-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Methoxy-3-methylphenyl)methanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, interpret your experimental results accurately, and optimize your study design.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for (4-Methoxy-3-methylphenyl)methanol?

Based on its chemical structure as a substituted benzyl alcohol, (4-Methoxy-3-methylphenyl)methanol is primarily susceptible to oxidation. The most probable degradation pathway involves a two-step oxidation of the benzylic alcohol functional group.

  • Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, (4-methoxy-3-methyl)benzaldehyde. This is a common metabolic transformation for benzyl alcohols.[1][2]

  • Oxidation to Carboxylic Acid: The aldehyde intermediate can be further oxidized to form (4-methoxy-3-methyl)benzoic acid.[1][3]

In biological systems, such as microbial degradation or in vivo metabolism, further degradation of the aromatic ring can occur. This typically involves hydroxylation and subsequent ring cleavage, leading to aliphatic intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[2][4]

Predicted Oxidative Degradation Pathway of (4-Methoxy-3-methylphenyl)methanol

A (4-Methoxy-3-methylphenyl)methanol B (4-Methoxy-3-methyl)benzaldehyde A->B Oxidation C (4-Methoxy-3-methyl)benzoic acid B->C Oxidation D Further Ring Cleavage (e.g., via Catechol intermediate) C->D Microbial/Enzymatic Degradation

A predicted oxidative degradation pathway.

Q2: What factors can influence the degradation rate of (4-Methoxy-3-methylphenyl)methanol?

Several factors can significantly impact the degradation rate and pathway:

  • Presence of Oxidizing Agents: Strong chemical oxidants or enzymatic systems (e.g., alcohol dehydrogenases, oxidases) will accelerate the degradation process.[5]

  • Microbial Activity: In environmental or biological samples, the presence of microorganisms capable of degrading aromatic compounds will be a primary driver of degradation.[4][6] Genera such as Gordonia and Rhodococcus are known to metabolize aromatic compounds.[2][6]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation. However, for enzymatic degradation, there will be an optimal temperature range beyond which enzyme activity decreases.

  • pH: The pH of the medium can affect the stability of the compound and the activity of enzymes involved in its degradation.

  • Light Exposure (Photodegradation): Although benzyl alcohol itself shows negligible degradation under UV light alone, the presence of photosensitizers or other reactive species could potentially lead to photodegradation pathways.[7]

Q3: What are the common analytical techniques to monitor the degradation of (4-Methoxy-3-methylphenyl)methanol and its products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector is a robust method for separating and quantifying the parent compound and its more polar degradation products like the corresponding aldehyde and carboxylic acid.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile degradation products. It can be used to analyze the parent alcohol, the aldehyde, and potentially other smaller, volatile fragments.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a comprehensive analysis, especially for identifying unknown metabolites in complex matrices, LC-MS provides high sensitivity and structural information.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation results in my experiments.
Potential Cause Troubleshooting Steps & Explanation
Variability in Inoculum (for microbial studies) Standardize the preparation of your microbial inoculum. Ensure consistent cell density and growth phase for each experiment to maintain uniform metabolic activity.
Abiotic Degradation Run sterile controls (without microorganisms) under the same experimental conditions (pH, temperature, light exposure) to quantify any non-biological degradation. This will help you differentiate between microbial and chemical degradation.
Inconsistent Reagent Quality Ensure the purity of your (4-Methoxy-3-methylphenyl)methanol and other reagents. Impurities can sometimes inhibit or accelerate degradation.
Sample Preparation Variability Sonication of samples in benzyl alcohol has been shown to generate degradation products like benzene and toluene due to localized high heat.[10][12] If using sonication for dissolution, be aware of this potential artifact and consider alternative methods like gentle vortexing or warming.
Issue 2: I am not observing any degradation of the compound.
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Microbial Strain If conducting a biodegradation study, the selected microorganism may lack the specific enzymatic machinery to degrade (4-Methoxy-3-methylphenyl)methanol. Consider screening a variety of strains known for aromatic compound degradation or using a mixed microbial consortium from a relevant environment.[13]
Toxicity of the Compound The concentration of the test compound might be too high, leading to inhibition of microbial growth. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your microbial culture.
Sub-optimal Culture Conditions Optimize environmental parameters such as pH, temperature, aeration, and nutrient availability. These factors are critical for microbial growth and enzymatic activity.
Lack of Necessary Co-factors Ensure your culture medium is supplemented with all essential nutrients, vitamins, and trace elements required for the specific metabolic pathways.
Issue 3: I am having difficulty identifying the degradation products.
Potential Cause Troubleshooting Steps & Explanation
Low Concentration of Metabolites Concentrate your sample extract before analysis to increase the concentration of degradation products to detectable levels. Optimize your extraction method to improve the recovery of metabolites.
Unsuitable Analytical Technique Employ a combination of analytical techniques. While HPLC-UV may be good for quantification, high-resolution mass spectrometry (HRMS) is often necessary for the accurate mass determination and formula prediction of unknown metabolites.[14]
Lack of Authentic Standards If you have hypothesized structures for the degradation products (e.g., the aldehyde and carboxylic acid), consider synthesizing or commercially sourcing these compounds to use as analytical standards for confirmation by comparing retention times and mass spectra.

Typical Analytical Workflow for Degradation Studies

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Collect sample at different time points B Extract with appropriate solvent A->B C Concentrate extract (if necessary) B->C D HPLC-UV Analysis C->D E GC-MS Analysis C->E F LC-MS/HRMS Analysis C->F G Quantify parent compound and known metabolites D->G E->G H Identify unknown metabolites F->H I Elucidate degradation pathway G->I H->I

A generalized analytical workflow.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Abiotic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of (4-Methoxy-3-methylphenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Preparation of Test Solutions: In triplicate, spike the stock solution into the desired aqueous buffer (e.g., pH 4, 7, and 9) to achieve the final target concentration.

  • Incubation: Incubate the test solutions under controlled conditions (e.g., constant temperature, specific light conditions). Include a control stored at a low temperature (e.g., 4°C) in the dark to minimize degradation.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each replicate.

  • Sample Quenching and Extraction: If necessary, quench any ongoing reaction (e.g., by adding a solvent like acetonitrile). Extract the analytes using a suitable organic solvent.

  • Analysis: Analyze the extracts by HPLC-UV or GC-MS to determine the concentration of the parent compound and any appearing degradation products.

Protocol 2: Screening for Microbial Degradation
  • Preparation of Culture Medium: Prepare a minimal salts medium that lacks a carbon source.

  • Inoculation: Inoculate the medium with the test microorganism(s).

  • Addition of Test Compound: Add (4-Methoxy-3-methylphenyl)methanol as the sole carbon source from a sterile stock solution to a final, non-toxic concentration.

  • Incubation: Incubate the cultures under optimal growth conditions (temperature, shaking).

  • Monitoring Growth: Monitor microbial growth over time by measuring optical density (OD600).

  • Analysis of Compound Depletion: At various time points, collect culture samples, centrifuge to remove cells, and analyze the supernatant by HPLC to measure the disappearance of the parent compound. The appearance of new peaks would indicate the formation of degradation products.

References

  • Nowicka, K., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available at: [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • He, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. ResearchGate. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. Available at: [Link]

  • Dey, S., & Roy, S. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Available at: [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. PubChem. Available at: [Link]

  • Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available at: [Link]

  • Seo, J.-S., et al. (2009). Bacterial Degradation of Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Hebisch, R., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]

  • Cibulka, R., et al. (2004). Catalytic Photooxidation of 4-methoxybenzyl Alcohol With a flavin-zinc(II)-cyclen Complex. PubMed. Available at: [Link]

  • Teneva, M., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). a) The reaction pathway of the oxidation of benzyl alcohol over holey... ResearchGate. Available at: [Link]

  • Seo, J.-S., et al. (2009). Bacterial Degradation of Aromatic Compounds. ResearchGate. Available at: [Link]

  • Mueller, J. G., et al. (1991). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. PMC - NIH. Available at: [Link]

  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? ResearchGate. Available at: [Link]

  • Arora, P. K., & Bae, H. (2009). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Hydroxy-3-methoxy-α-methylbenzyl alcohol. Chem-Impex. Available at: [Link]

  • Hussein, L. A., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available at: [Link]

  • González-Bello, C. (2016). A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Sciforum. Available at: [Link]

  • Wang, Y., et al. (2024). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for (3-Methoxy-4-methylphenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving (3-Methoxy-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during catalytic transformations of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions I can perform with this compound?

This compound is a versatile benzylic alcohol. The primary catalytic transformations include:

  • Selective Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, 4-methoxy-3-methylbenzaldehyde, a valuable intermediate in fine chemicals and pharmaceuticals.

  • Etherification: Formation of ethers by reacting the alcohol with another alcohol or an alkyl halide. This is often used for introducing protecting groups or synthesizing specific ether products.[1]

  • Hydrogenolysis: Reduction of the benzylic C-OH bond to a C-H bond, resulting in the formation of 2-methyl-4-methoxytoluene. This is a deoxygenation reaction.[2]

Q2: How do the substituents on the aromatic ring (methoxy and methyl groups) influence catalyst selection?

The electron-donating nature of the methoxy and methyl groups on the aromatic ring increases the electron density at the benzylic position. This has several implications:

  • Oxidation: The benzylic C-H bond is more susceptible to oxidation. However, this also increases the risk of over-oxidation to the carboxylic acid because the resulting aldehyde is also activated. Therefore, highly selective catalysts and controlled reaction conditions are crucial.[3]

  • Etherification/Hydrogenolysis: These electron-donating groups can stabilize a potential benzylic carbocation intermediate, which can be a key step in certain acid-catalyzed etherification or hydrogenolysis pathways.[4][5]

Q3: What safety precautions should I take when working with these catalytic reactions?
  • Oxidizing Agents: Many oxidation reactions use strong oxidants like hydrogen peroxide or operate under an oxygen atmosphere. Ensure proper shielding and temperature control to prevent runaway reactions.[6]

  • Solvents: Use appropriate solvents and ensure they are compatible with the chosen catalyst and reaction conditions. Some solvents can be oxidized themselves. For example, when using DMSO as a solvent in some photochemical oxidations, it can be oxidized to dimethyl sulfone.[7]

  • Catalysts: Many catalysts, especially those based on heavy metals (Pd, Ru, Pt), are pyrophoric when finely divided (e.g., on carbon support). Handle them under an inert atmosphere.

  • General Handling: this compound itself may cause skin and eye irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Catalyst Selection Guide

Choosing the right catalyst is critical for achieving the desired outcome. The following decision tree provides a starting point for selecting a catalyst based on your target transformation.

CatalystSelection start What is your desired transformation of This compound? oxidation Selective Oxidation to Aldehyde start->oxidation C-H -> C=O etherification Etherification to Ether start->etherification O-H -> O-R hydrogenolysis Hydrogenolysis to Alkane start->hydrogenolysis C-OH -> C-H ox_cond What are your key constraints? oxidation->ox_cond ether_type What is the coupling partner? etherification->ether_type hydro_cond Goal: Complete Deoxygenation hydrogenolysis->hydro_cond ox_mild Mild, Green Conditions ox_cond->ox_mild Photocatalysis or Aerobic ox_high_sel High Selectivity ox_cond->ox_high_sel Phase Transfer or Bimetallic ox_het Heterogeneous Catalyst ox_cond->ox_het Recyclability cat_photo Photocatalyst: Thioxanthenone or Eosin Y with Air/O2 ox_mild->cat_photo cat_ptc Phase Transfer Catalyst (PTC): TBAB with Na2WO4 / H2O2 ox_high_sel->cat_ptc cat_het_ox Heterogeneous Catalyst: Pd-Zn/TiO2 or Ru(OH)x/Al2O3 with Air/O2 ox_het->cat_het_ox ether_alcohol Another Alcohol ether_type->ether_alcohol Dehydrative Coupling cat_lewis Lewis Acid Catalyst: Yb(OTf)3 or Hf/Zr Complexes ether_alcohol->cat_lewis cat_hydro Heterogeneous Catalyst: Pd/C with H2 or Formic Acid hydro_cond->cat_hydro

Caption: Catalyst selection decision tree for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion in Selective Oxidation to Aldehyde
Possible Cause Scientific Explanation Recommended Solution
Inactive Catalyst The catalyst may not have been properly activated or may be unsuitable for the substrate. For instance, some heterogeneous catalysts require a reduction step to form active metallic nanoparticles.[3]Verify Catalyst Activation: For catalysts like Pd-Zn/TiO2, ensure the pre-reduction step (e.g., under H2 flow) was performed at the correct temperature to generate the active alloy.[3] Screen Catalysts: If activation is not the issue, consider a different catalytic system. For this substrate, photocatalytic systems or phase-transfer catalysis can be effective.[6][7]
Incorrect Oxidant/Concentration The oxidant (e.g., H2O2, O2) may be depleted, or its concentration is too low to sustain the catalytic cycle. Some catalysts require a specific oxidant to function.Monitor Oxidant: Ensure a continuous supply of O2 or use a sufficient molar excess of H2O2. Check Compatibility: Confirm your chosen catalyst is active with your selected oxidant. For example, flavin-based photocatalysts work well with aerial oxygen.[8]
Sub-optimal Reaction Temperature Oxidation reactions have an optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and catalyst degradation or side reactions can occur. For instance, H2O2 can decompose at temperatures above 60°C.[6]Perform a Temperature Screen: Run small-scale reactions at a range of temperatures (e.g., 30°C to 80°C) to find the optimum. Start with conditions reported for similar benzyl alcohols.[6]
Mass Transfer Limitations (Heterogeneous Catalysis) In a solid-liquid reaction, the rate can be limited by the diffusion of the reactant to the catalyst surface.Increase Agitation Speed: Ensure vigorous stirring to maximize contact between the substrate and the catalyst particles. Check Solvent: Use a solvent in which the starting material is highly soluble.
Troubleshooting Workflow: Low Conversion ```dot

LowConversion

Caption: Deactivation of a catalyst via strong adsorption of the over-oxidized carboxylic acid product.

Experimental Protocols

Protocol 1: Selective Oxidation using Phase Transfer Catalysis

This protocol is adapted from a procedure for the oxidation of 4-methoxybenzyl alcohol and is expected to give high selectivity for the aldehyde. [6] Materials:

  • This compound

  • Toluene (organic phase)

  • 30% Hydrogen Peroxide (H2O2) (aqueous phase, oxidant)

  • Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)

  • Sodium tungstate dihydrate (Na2WO4·2H2O) (Co-catalyst)

  • Round-bottom flask with magnetic stirrer and condenser

  • Heating mantle with temperature controller

Procedure:

  • Set up a two-phase system in the round-bottom flask.

    • Organic Phase: Dissolve this compound (e.g., 10 mmol) in toluene (e.g., 20 mL).

    • Aqueous Phase: In a separate beaker, carefully prepare the aqueous phase containing 30% H2O2 (e.g., 12 mmol, 1.2 eq).

  • To the organic phase, add the phase transfer catalyst, TBAB (e.g., 0.5 mol%), and the co-catalyst, sodium tungstate (e.g., 0.5 mol%).

  • Add the aqueous H2O2 solution to the reaction flask.

  • Begin vigorous stirring to ensure good mixing of the two phases.

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium sulfite (to quench any remaining peroxide) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-methylbenzaldehyde.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: Dehydrative Etherification using a Lewis Acid Catalyst

This protocol is based on a general method for the facile conversion of alcohols to p-methoxybenzyl (PMB) ethers and can be adapted for self-etherification or reaction with another alcohol. [1] Materials:

  • This compound

  • A second alcohol (if forming an unsymmetrical ether, use as solvent or co-reactant)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (Catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Nitromethane)

  • Round-bottom flask with magnetic stirrer and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1 mmol) and the second alcohol (e.g., 5-10 equivalents if it's a simple alcohol like ethanol; 1.2 equivalents if it's a more complex alcohol).

  • Dissolve the alcohol(s) in an anhydrous solvent (e.g., 5 mL).

  • Add the Yb(OTf)3 catalyst (e.g., 5-10 mol%) to the stirred solution.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the alcohols.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting ether by flash column chromatography on silica gel.

References

  • Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 135-141. [Link]

  • Huang, X., Groves, J. T., & Groves, J. T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18230-18234. [Link]

  • Stavrev, N., et al. (2018). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Journal of the Serbian Chemical Society, 83(10), 1165-1178. [Link]

  • Cibulka, R., Vasold, R., & König, B. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-6231. [Link]

  • Krempner, C., et al. (2014). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. [Link]

  • van der Linden, M., et al. (2020). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 10(9), 1059. [Link]

  • Duan, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Applied Materials & Interfaces, 12(8), 9222-9231. [Link]

  • Wang, Z., et al. (2024). Sustainable Photocatalytic Biological Cofactor Regeneration Fueled by Selective Alcohol Oxidation over Polarized ZnIn2S4. ACS Catalysis, 14(15), 11136-11144. [Link]

  • Rakshit, S., et al. (2018). Effect of amount of catalyst on oxidation of 4-methoxy benzyl alcohol. ResearchGate. [Link]

  • Vafaeezadeh, M. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? ResearchGate. [Link]

  • Hanson, J. R. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 16(4), 3028-3044. [Link]

  • Sharma, G. V. M., & Mahalingam, A. K. (1999). A Facile Conversion of Alcohols into p-Methoxybenzyl Ethers (PMB-ethers) Using p-Methoxybenzyl Alcohol−Yb(OTf)3. The Journal of Organic Chemistry, 64(23), 8943-8944. [Link]

  • Wasewar, K. L., et al. (2017). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. International Journal of Advanced Scientific and Research Management, 2(5). [Link]

  • Douthwaite, M., et al. (2020). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Sustainable Chemistry & Engineering, 8(39), 14786-14795. [Link]

  • Wang, D., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 5122-5130. [Link]

  • ResearchGate. (2015). Schematic and simplified reaction mechanism of benzyl alcohol oxidation... ResearchGate. [Link]

  • Simakova, I. L., & Murzin, D. Y. (2016). Selective Oxidation of Biomass-Derived Secondary Alcohols. In Catalysis for Renewables (pp. 289-323). Royal Society of Chemistry. [Link]

  • Chung, K. H., et al. (2002). Hydrogenolysis of α-methylbenzyl alcohol over bifunctional catalysts. Applied Catalysis A: General, 232(1-2), 117-126. [Link]

  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Greener Education Materials for Chemists. [Link]

  • Clapham, K. M., et al. (2021). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Catalysts, 11(10), 1234. [Link]

  • Mamontov, G. V., & Sobolev, V. I. (2020). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. Catalysts, 10(11), 1329. [Link]

  • Moore, I. (2022). Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. KU ScholarWorks. [Link]

  • Google Patents. (2016). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate. (2021). a) The reaction pathway of the oxidation of benzyl alcohol over holey... ResearchGate. [Link]

  • Wile, B. M., et al. (2014). Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst. Organic Process Research & Development, 18(11), 1403-1409. [Link]

  • Harper, T. (2024, February 7). Organic Chemistry - Reactions of Alcohols - Oxidation and Reduction [Video]. YouTube. [Link]

  • Google Patents. (2017). CN106673985A - Production process of p-methoxybenzyl alcohol.
  • Iida, T., et al. (2017). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Scientific Reports, 7(1), 12690. [Link]

  • Feng, J., Zhong, Y. H., & Dai, S. H. (2017). Hydrogenolysis of α-methylbenzyl alcohol to ethylbenzene over Pd/C catalyst. IOP Conference Series: Materials Science and Engineering, 292, 012117. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation with (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Methoxy-4-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As a substituted benzylic alcohol, this compound is susceptible to several side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you anticipate and troubleshoot common issues, ensuring the success of your experiments.

FAQ 1: I'm trying to oxidize this compound to the aldehyde, but I'm seeing significant over-oxidation to the carboxylic acid. How can I improve selectivity?

Answer: This is a classic challenge with electron-rich benzylic alcohols. The electron-donating methoxy and methyl groups make the benzylic position highly susceptible to oxidation. Strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the intermediate aldehyde further to the more stable carboxylic acid.[1]

The key to achieving high selectivity for the aldehyde is to use a milder oxidizing agent that is less capable of oxidizing aldehydes or to use reaction conditions that remove the aldehyde from the reaction mixture as it forms.

Core Principle: Chemoselectivity

The goal is to use a reagent that reacts rapidly with the alcohol but slowly or not at all with the resulting aldehyde. Modern oxidation chemistry offers several excellent options that operate under mild, neutral, or slightly acidic conditions, preventing over-oxidation.

Recommended Protocols & Reagents

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureHigh selectivity, mild conditions, fast reaction times.Reagent is expensive and can be shock-sensitive.
Swern Oxidation (COCl)₂ or TFAA, DMSO, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substrates, high yields.Requires cryogenic temperatures, unpleasant odor from dimethyl sulfide byproduct.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureInexpensive, easy to handle.Chromium waste is toxic and requires special disposal.

Troubleshooting Workflow: Improving Aldehyde Selectivity

Caption: Workflow for troubleshooting aldehyde over-oxidation.

Step-by-Step Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

FAQ 2: In an acid-catalyzed reaction, I'm getting a significant amount of a high-molecular-weight byproduct. What is it and how can I stop it?

Answer: The most common high-molecular-weight byproduct in acid-catalyzed reactions of benzylic alcohols is the corresponding dibenzyl ether . This occurs via an intermolecular dehydration or "self-condensation" reaction.

Mechanism: Acid-Catalyzed Etherification

The reaction proceeds through the formation of a resonance-stabilized benzylic carbocation, which is particularly favorable for this compound due to the electron-donating nature of the methoxy and methyl groups.

  • Protonation: The acidic catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (H₂O).

  • Carbocation Formation: The protonated alcohol loses a molecule of water to form a stable secondary benzylic carbocation.

  • Nucleophilic Attack: A second molecule of the starting alcohol acts as a nucleophile, attacking the carbocation.

  • Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and forming the dibenzyl ether byproduct.[3][4]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A Benzylic Alcohol B Protonated Alcohol A->B Fast H_plus H+ C Benzylic Carbocation (Resonance Stabilized) B->C Rate-Limiting (-H₂O) D Protonated Ether C->D A2 Another Benzylic Alcohol Molecule A2->D E Dibenzyl Ether Byproduct D->E -H+

Caption: Mechanism of acid-catalyzed dibenzyl ether formation.

Prevention Strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures promote the dehydration step.[3]

  • Choice of Acid: Use the mildest acid catalyst possible. If a strong acid is required, consider using a Lewis acid instead of a Brønsted acid, as some can be more selective.

  • Slow Addition: If the alcohol is a reactant being added to the reaction, add it slowly to keep its instantaneous concentration low, thus minimizing the chance of self-condensation.

  • Protecting Groups: If the hydroxyl group is not the intended reactive site, protect it before subjecting the molecule to acidic conditions. A silyl ether (e.g., TBS, TIPS) is a common choice that is stable to many reaction conditions but can be removed easily.

FAQ 3: I'm using this compound in a Friedel-Crafts alkylation, but I'm getting a complex mixture of products. What's going wrong?

Answer: The Friedel-Crafts reaction is notoriously difficult to control with activated benzylic alcohols for two primary reasons:

  • Product is More Reactive than Starting Material: The alkyl group you add to the aromatic substrate is often activating, making the product more nucleophilic than the starting material. This leads to poly-alkylation.[5]

  • Carbocation Reactivity: As discussed in FAQ 2, the alcohol readily forms a stable carbocation in the presence of a Lewis or Brønsted acid. This carbocation can either alkylate your target substrate or react with another molecule of the starting alcohol (leading to the dibenzyl ether).[6][7]

Troubleshooting Friedel-Crafts Reactions

IssueCauseRecommended Solution
Dibenzyl Ether Formation Self-condensation of the alcohol.Convert the alcohol to the corresponding benzyl halide (e.g., using SOCl₂ or PBr₃). The halide is a more reliable alkylating agent and does not require as harsh of an acid catalyst.
Poly-alkylation The alkylated product is more reactive than the starting arene.Use a large excess of the arene being alkylated. This increases the statistical probability of the electrophile reacting with the desired substrate instead of the already-alkylated product.
Poor Regioselectivity Steric and electronic factors leading to ortho/para mixtures.This is inherent to the reaction. Careful selection of the Lewis acid and temperature can sometimes influence the ratio. For complete control, consider alternative coupling strategies (e.g., Suzuki, Negishi).
Rearrangement (Less common for this specific substrate) Carbocation rearrangement to a more stable form.Using milder conditions or converting to a halide can sometimes suppress this.

Recommended Approach: Convert Alcohol to Halide

A more robust strategy is a two-step approach:

  • Convert to (3-Methoxy-4-methylphenyl)methyl Chloride: React the alcohol with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like DCM. This conversion is typically high-yielding and clean.

  • Friedel-Crafts with the Benzyl Chloride: Use the resulting benzyl chloride with a milder Lewis acid (e.g., ZnCl₂, FeCl₃, or sometimes even just heat) to perform the alkylation. This avoids the generation of water as a byproduct and offers much greater control over the reaction.

References
  • Wikipedia contributors. (2024). Benzyl alcohol. Wikipedia. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Kerton, F. M., et al. (2008). Reactions of benzyl alcohol under different reaction conditions. ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Yadav, J. S., et al. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. [Link]

  • Ogi, K., et al. (2019). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to (3-Methoxy-4-methylphenyl)methanol and Its Structural Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist, this guide offers an in-depth comparison of (3-Methoxy-4-methylphenyl)methanol with its key structural analogs. We will explore the nuanced differences in their physicochemical properties, chemical reactivity, and biological relevance, supported by experimental data and established scientific principles. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in compound selection for synthesis and biological screening.

Introduction: The Benzylic Alcohol Scaffold

Benzylic alcohols are a cornerstone class of intermediates in organic synthesis, valued for their versatile reactivity. The hydroxyl group can be readily oxidized to form aldehydes or carboxylic acids, while the aromatic ring can undergo various substitutions. The specific nature and position of substituents on the phenyl ring, however, dramatically influence the molecule's electronic properties, steric profile, and ultimately, its utility.

This compound is a substituted benzylic alcohol that serves as a valuable building block. Its unique substitution pattern—a methoxy group meta to the alcohol and a methyl group para—differentiates it from more common analogs like vanillyl alcohol. Understanding these differences is critical for predicting reactivity and potential biological activity.

Structural and Physicochemical Comparison of Analogs

For this guide, we have selected three pertinent comparators to illustrate the impact of subtle structural modifications:

  • Vanillyl Alcohol: An isomer where the 4-methyl group is replaced by a hydroxyl group.

  • (4-Methoxy-3-methylphenyl)methanol: A positional isomer where the methoxy and methyl groups have swapped positions.

  • Veratryl Alcohol: An analog where the 4-methyl group is replaced by a second methoxy group.

Below is a summary of their key physicochemical properties.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound
ngcontent-ng-c780544980="" class="ng-star-inserted">
C₉H₁₂O₂152.19N/A (Often an oil)N/ASoluble in common organic solvents.
Vanillyl Alcohol C₈H₁₀O₃154.16110-117[1][2]293Soluble in water, ethanol, ether.[2][3]
(4-Methoxy-3-methylphenyl)methanol

C₉H₁₂O₂152.19N/AN/AData not widely published, expected to be soluble in organic solvents.[4]
Veratryl Alcohol C₉H₁₂O₃168.19N/A (Liquid)296-297[5]Soluble in ethanol.[6]

Note: Data for this compound and its positional isomer is not as prevalent in public literature, reflecting their more specialized use as synthetic intermediates compared to the widely occurring vanillyl and veratryl alcohol.

The most striking difference is the high melting point of Vanillyl Alcohol, a consequence of the phenolic hydroxyl group which allows for strong intermolecular hydrogen bonding. The other analogs, lacking this group, are typically liquids or low-melting solids.

G cluster_target This compound cluster_analogs Structural Analogs T Target Compound T_Struct A1_Struct T_Struct->A1_Struct Structural Difference A2_Struct T_Struct->A2_Struct Structural Difference A3_Struct T_Struct->A3_Struct Structural Difference A1 Vanillyl Alcohol (4-OH replaces 4-Me) A2 (4-Methoxy-3-methylphenyl)methanol (Positional Isomer) A3 Veratryl Alcohol (4-OMe replaces 4-Me)

Figure 1. Structural comparison of the target compound and its analogs.

Comparative Chemical Reactivity

The primary reaction of interest for these compounds is the oxidation of the benzylic alcohol to the corresponding aldehyde. The efficiency of this transformation is governed by the electronic effects of the ring substituents.

Causality of Substituent Effects:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) are EDGs. They increase the electron density of the aromatic ring and can stabilize the electron-deficient transition state that forms during oxidation.[7] This generally leads to an accelerated reaction rate compared to unsubstituted benzyl alcohol.

  • Hydroxyl Group (-OH): The phenolic hydroxyl in vanillyl alcohol is also a potent EDG. However, it presents a complication. It is also susceptible to oxidation and can lead to undesired side products or polymerization. Therefore, it often requires a protection strategy (e.g., conversion to an ether or ester) before performing oxidation on the benzylic alcohol, adding steps and cost to a synthetic route.

Expected Reactivity Order: Based on electronic principles, the reactivity in oxidation reactions is expected to be: Veratryl Alcohol > This compound(4-Methoxy-3-methylphenyl)methanol > Vanillyl Alcohol (unprotected)

Veratryl alcohol, with two electron-donating methoxy groups, is anticipated to be the most reactive. The target compound and its positional isomer should have similar reactivity, both benefiting from a methoxy and a methyl group. Vanillyl alcohol, while electronically activated, is the most problematic due to the presence of the free phenol.

Comparative Biological Activity: The Vanilloid Motif

A critical point of comparison, especially for drug development, is how these structures interact with biological targets. Vanillyl alcohol contains the quintessential "vanilloid" motif: a 4-hydroxy-3-methoxybenzyl group.[8]

  • Vanillyl Alcohol: This motif is the pharmacophore responsible for the activity of capsaicin and other agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and temperature sensation.[9][10] The 4-OH and 3-OCH₃ groups are considered essential for forming hydrogen bonds with the receptor binding site.[8] Consequently, vanillyl alcohol itself has been investigated for neuroprotective and antioxidant effects.[11][3]

  • This compound & Veratryl Alcohol: These compounds lack the critical 4-hydroxyl group . They cannot form the same key hydrogen bonds and are therefore not expected to be TRPV1 agonists. This makes them poor choices for research targeting this receptor but potentially advantageous as negative controls or for scaffolds where TRPV1 activity is undesirable. Veratryl alcohol has found distinct biological applications as a quorum-sensing inhibitor with antibacterial efficacy, demonstrating that alternative substitution patterns can unlock different biological functions.[6]

Experimental Protocol: Comparative Oxidation via MnO₂

To provide actionable, comparative data, the following protocol describes a parallel oxidation experiment. Manganese dioxide (MnO₂) is chosen as the oxidant because it is mild and highly selective for benzylic alcohols, minimizing the risk of over-oxidation or ring modification.

Objective: To compare the rate of conversion of each benzylic alcohol to its corresponding aldehyde under identical conditions.

Materials:

  • This compound

  • Vanillyl Alcohol

  • (4-Methoxy-3-methylphenyl)methanol

  • Veratryl Alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

  • 4x 50 mL round-bottom flasks with stir bars

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In each of the four flasks, dissolve 1.0 mmol of one of the respective alcohols in 20 mL of anhydrous DCM.

  • Initiation: To each flask, add 10.0 mmol (approx. 870 mg) of activated MnO₂. The large excess ensures the reaction kinetics are dependent on the substrate, not the oxidant.

  • Reaction Monitoring: Stir all four reactions vigorously at room temperature (25°C). At time points T=0, 15, 30, 60, 90, and 120 minutes, extract a 0.1 mL aliquot from each reaction mixture.

  • Sample Quenching & Preparation: Immediately filter each aliquot through a small plug of Celite® in a Pasteur pipette to remove the MnO₂ and quench the reaction. Dilute the filtrate with 1.0 mL of the HPLC mobile phase.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system.

    • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Quantification: Calculate the percentage of remaining starting material and formed aldehyde at each time point by peak area integration.

Self-Validation: This protocol is self-validating because all compounds are tested in parallel under identical conditions. The relative conversion rates provide a direct and reliable measure of their comparative reactivity. The use of an internal standard in the HPLC analysis can further enhance quantitative accuracy.

G cluster_prep Reaction Preparation cluster_reaction Parallel Oxidation cluster_analysis Sample Analysis p1 Dissolve 1 mmol of each alcohol in 20 mL DCM (4 separate flasks) r1 Add 10 mmol MnO₂ to each flask p1->r1 r2 Stir vigorously at 25°C r1->r2 r3 Take 0.1 mL aliquots at T=0, 15, 30, 60, 90, 120 min r2->r3 a1 Filter aliquot through Celite® r3->a1 a2 Dilute with 1 mL mobile phase a1->a2 a3 Inject into HPLC system a2->a3 a4 Quantify substrate & product by peak area at 254 nm a3->a4 a5 a5 a4->a5 Plot % Conversion vs. Time

Figure 2. Experimental workflow for comparative oxidation analysis.

Conclusion and Recommendations

The choice between this compound and its analogs is highly dependent on the specific application:

  • For General Synthesis: this compound and its positional isomer are excellent choices for introducing a substituted benzyl moiety when the presence of a free phenol is undesirable. Their reactivity is robust and predictable. Veratryl alcohol is preferable if a higher reaction rate is needed due to its dual electron-donating groups.

  • For Bio-applications Targeting TRPV1: Vanillyl alcohol is the only suitable candidate among the four due to its essential 4-hydroxy-3-methoxy pharmacophore. The other compounds serve as excellent negative controls to confirm the structural requirements for receptor binding.

  • For Exploring Other Biological Activities: The lack of TRPV1 activity in this compound and veratryl alcohol makes them interesting scaffolds for developing drugs where vanilloid-related side effects must be avoided. The known antibacterial properties of veratryl alcohol highlight this potential.

This guide demonstrates that while structurally similar, these four benzylic alcohols possess distinct chemical and biological profiles. A thorough understanding of their individual characteristics, grounded in the principles of physical organic chemistry and pharmacology, is paramount for their effective application in research and development.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods for (3-Methoxy-4-methylphenyl)methanol, a key intermediate in various synthetic pathways. Recognizing the absence of a single, standardized public method for this specific analyte, this document synthesizes established regulatory principles with practical, experience-driven insights. We will compare and contrast the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quality control of this compound, providing the scientific rationale behind method selection and the design of validation protocols. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical procedures.

Introduction: The Analytical Imperative for this compound

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a hydroxylmethyl group, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The purity and impurity profile of such intermediates are critical, as they directly impact the quality, safety, and efficacy of the final product.

Therefore, validating an analytical method is not merely a regulatory formality; it is the process of providing documented evidence that a procedure is "fit for purpose".[1][2] This means the method will reliably produce data that you can trust to make critical quality decisions. This guide is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

Strategic Approach to Method Validation

A successful validation begins with a clear understanding of the analytical procedure's intended use. For an intermediate like this compound, the primary analytical objectives are typically:

  • Identity: To confirm that the material is indeed this compound.

  • Purity (Assay): To accurately quantify the amount of the compound, usually expressed as a percentage.

  • Impurity Profiling: To detect, identify, and quantify any process-related impurities or degradation products.

The validation process follows a logical progression, ensuring that each performance characteristic of the method is systematically evaluated.

Caption: High-level workflow for analytical method validation.

Comparative Analysis: HPLC vs. GC for this compound

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical first step. Both are powerful separation techniques, but their applicability depends on the analyte's physicochemical properties.

  • This compound is a polar molecule with a boiling point that is amenable to GC analysis. However, its polarity and potential for thermal degradation must be considered. HPLC is generally a milder technique and often the first choice for such compounds.

Expert Rationale:

  • HPLC-UV is the workhorse of pharmaceutical analysis for good reason. It offers high resolution for closely related impurities, and the UV chromophore in our target analyte makes it readily detectable. It is particularly well-suited for quantifying non-volatile or thermally labile impurities.

  • GC-FID/MS is an excellent alternative, especially for identifying and quantifying volatile or semi-volatile impurities that might be present from the synthesis, such as residual solvents or starting materials.[6][7] The Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector is invaluable for structural elucidation of unknown peaks.

The following table provides a comparative summary of expected performance characteristics. The values are illustrative and based on typical performance for structurally similar aromatic alcohols and phenols.[8][9]

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Rationale / Expert Insight
Specificity Excellent. Demonstrated via peak purity (DAD) and forced degradation studies.Excellent. High-efficiency capillary columns provide great separation. MS detector confirms identity.HPLC is often superior for separating polar, non-volatile degradants. GC-MS is unparalleled for identifying volatile impurities.
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined range.
Range (Assay) 80% - 120% of nominal concentration80% - 120% of nominal concentrationThis range is standard for assay methods as per ICH guidelines.[3][10]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Both methods should yield high accuracy when properly developed.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 2.5%HPLC generally offers slightly better injection precision due to modern autosamplers.
Limit of Quantitation (LOQ) ~0.01 - 0.05% of nominal~0.01 - 0.05% of nominalBoth techniques can achieve the sensitivity required for impurity quantification.
Robustness High. Small changes in pH, mobile phase composition, and flow rate are evaluated.Moderate. Sensitive to changes in inlet temperature, oven ramp rate, and gas flow.HPLC methods are often considered more robust for routine QC environments.

Foundational Experiment: Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] The most definitive way to establish this is through a forced degradation study .

The goal of forced degradation is not to completely destroy the drug substance but to induce a modest level of degradation (typically 5-20%).[12][13][14] This helps to identify likely degradation products and demonstrates that the analytical method can separate them from the main analyte peak.[15][16]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL.

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Heat at 60°C for 2 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store the solid substance in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter UV) as per ICH Q1B guidelines.

  • Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) for analysis.

  • Analysis: Analyze an unstressed control sample and all stressed samples by the proposed HPLC-UV method.

  • Evaluation:

    • Assess the percentage of degradation of the main peak.

    • Using a Diode Array Detector (DAD), perform peak purity analysis on the main peak in all chromatograms to ensure it is spectrally homogeneous and free from co-eluting impurities.

    • Ensure all major degradation products are well-resolved from the main analyte peak (Resolution > 2.0).

Sources

A Comparative Guide to the Synthesis of (3-Methoxy-4-methylphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the primary synthetic routes to (3-Methoxy-4-methylphenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the methodologies, mechanistic underpinnings, and practical considerations for each synthetic pathway.

Introduction: The Significance of this compound

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest. The strategic placement of the methoxy and methyl groups on the phenyl ring influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and suitability for further chemical transformations. This guide will explore the most common and effective methods for its preparation, providing a critical evaluation to aid in the selection of the most appropriate route for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached from two main precursor types: the corresponding aldehyde (3-methoxy-4-methylbenzaldehyde) or the carboxylic acid (3-methoxy-4-methylbenzoic acid). Additionally, organometallic routes offer a convergent approach. We will delve into the specifics of each, comparing them on the basis of yield, reaction conditions, safety, and scalability.

Table 1: Comparative Overview of Synthesis Routes
Route Starting Material Key Reagents Typical Yield (%) Reaction Time Key Advantages Key Disadvantages
1. Aldehyde Reduction (Hydride) 3-Methoxy-4-methylbenzaldehydeSodium Borohydride (NaBH₄)90-981-4 hoursMild conditions, high chemoselectivity, operational simplicity.Requires prior synthesis of the aldehyde.
2. Aldehyde Reduction (Catalytic) 3-Methoxy-4-methylbenzaldehydeH₂, Pd/C or Transfer Hydrogenation Reagents>952-24 hours"Green" approach, high atom economy, catalyst can be recycled.Requires specialized equipment (for H₂ gas), catalyst can be expensive.
3. Carboxylic Acid Reduction 3-Methoxy-4-methylbenzoic acidLithium Aluminum Hydride (LiAlH₄)~90-972-6 hoursHigh-yielding, readily available starting material.Highly reactive and hazardous reagent, strict anhydrous conditions required.
4. Grignard Synthesis 3-Methoxy-4-methyl- bromobenzeneMagnesium (Mg), Formaldehyde (HCHO)Variable2-4 hoursConvergent synthesis, builds complexity quickly.Moisture sensitive, requires careful control of reaction conditions.

In-Depth Analysis of Synthetic Pathways

Route 1: Reduction of 3-Methoxy-4-methylbenzaldehyde with Sodium Borohydride

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it a popular choice for this purpose.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the alcohol. The methoxy and methyl substituents on the aromatic ring have a minor electronic influence on the reactivity of the aldehyde, with the electron-donating nature of these groups slightly deactivating the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, this effect is not significant enough to impede the reaction with a powerful hydride donor like NaBH₄.

G cluster_0 Mechanism of NaBH4 Reduction Aldehyde 3-Methoxy-4-methylbenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack Hydride NaBH4 Hydride->Alkoxide Alcohol This compound Alkoxide->Alcohol Protonation Workup Aqueous Workup (H+ source) Workup->Alcohol

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol:

  • Dissolve 3-methoxy-4-methylbenzaldehyde (1 equivalent) in methanol or ethanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of aqueous ammonium chloride solution or 1N HCl.[2]

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Route 2: Catalytic Hydrogenation of 3-Methoxy-4-methylbenzaldehyde

Catalytic hydrogenation offers a greener alternative to hydride reducing agents, utilizing molecular hydrogen or a hydrogen donor in the presence of a metal catalyst.

Mechanism: The reaction typically involves the adsorption of the aldehyde and the hydrogen source onto the surface of the catalyst (e.g., Palladium on carbon). The hydrogen is activated by the metal, and the hydride is transferred to the carbonyl carbon. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, follows a similar principle but avoids the need for high-pressure hydrogenation equipment.[3][4]

G cluster_1 Catalytic Transfer Hydrogenation Workflow Start 3-Methoxy-4-methylbenzaldehyde + Hydrogen Donor (e.g., HCOONH4) Reaction Reaction Mixture (Heated) Start->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Product This compound Workup Aqueous Workup & Extraction Filtration->Workup Final_Product Purified Product Workup->Final_Product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Experimental Protocol (Transfer Hydrogenation):

  • To a solution of 3-methoxy-4-methylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a biphasic system like toluene/water), add the hydrogen donor such as ammonium formate (4 equivalents).[3]

  • Add the catalyst, for example, 10% Palladium on carbon (1-5 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate and perform an aqueous workup followed by extraction with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product as needed.

Route 3: Reduction of 3-Methoxy-4-methylbenzoic Acid with Lithium Aluminum Hydride

For this route, the corresponding carboxylic acid is used as the starting material. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[5][6]

Mechanism: The reaction begins with an acid-base reaction between the carboxylic acid and the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequent coordination of the aluminum hydride to the carbonyl oxygen, followed by intramolecular hydride transfer, leads to a tetrahedral intermediate. This intermediate collapses to an aldehyde, which is then rapidly reduced to the alcohol. Due to the high reactivity of LiAlH₄, strict anhydrous conditions are essential to prevent violent reactions with water.[7]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve 3-methoxy-4-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[8]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Route 4: Grignard Synthesis

This approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with an electrophile like formaldehyde to furnish the desired alcohol.

Mechanism: 3-Methoxy-4-methylbromobenzene is reacted with magnesium metal in an anhydrous ether to form the Grignard reagent, 3-methoxy-4-methylphenylmagnesium bromide. This organometallic species is a potent nucleophile and will readily attack the electrophilic carbon of formaldehyde. The resulting alkoxide is then protonated in an acidic workup to give the primary alcohol. The success of this reaction is highly dependent on maintaining strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protons.[9][10]

G cluster_2 Grignard Synthesis Pathway Aryl_Halide 3-Methoxy-4-methyl- bromobenzene Grignard Grignard Reagent Aryl_Halide->Grignard Mg Mg, Anhydrous Ether Mg->Grignard Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Formaldehyde Formaldehyde (HCHO) Formaldehyde->Alkoxide Product This compound Alkoxide->Product Protonation Workup Acidic Workup (H3O+) Workup->Product

Caption: Grignard Synthesis of this compound.

Experimental Protocol:

  • Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere.

  • Place magnesium turnings (1.1 equivalents) in a round-bottom flask.

  • Add a small volume of anhydrous diethyl ether or THF.

  • In a separate flask, dissolve 3-methoxy-4-methylbromobenzene (1 equivalent) in anhydrous ether.

  • Add a small portion of the aryl bromide solution to the magnesium and initiate the reaction (a small crystal of iodine or gentle heating may be necessary).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of formaldehyde (as paraformaldehyde or trioxane, 1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon several factors including the availability of starting materials, required scale, available equipment, and safety considerations.

  • For small-scale laboratory synthesis where the corresponding aldehyde is available, the sodium borohydride reduction is often the most convenient and high-yielding method due to its operational simplicity and mild reaction conditions.

  • For larger-scale production and in contexts where green chemistry principles are a priority, catalytic transfer hydrogenation is an excellent choice, provided the initial investment in the catalyst is feasible.

  • When starting from the carboxylic acid, lithium aluminum hydride reduction is a robust and high-yielding method, but it demands stringent safety precautions and handling expertise.

  • The Grignard synthesis offers a versatile and convergent approach, particularly useful if the aryl bromide is more readily available than the corresponding aldehyde or carboxylic acid. However, it requires meticulous control over anhydrous conditions.

Ultimately, the optimal route will be a balance of these factors, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for making an informed decision.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of (3-Methoxy-4-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. The isomeric purity and substitution pattern of aromatic compounds like (3-Methoxy-4-methylphenyl)methanol and its derivatives can profoundly influence their biological activity, physical properties, and patentability. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of these derivatives, grounded in practical insights and experimental data.

Introduction: The Significance of Isomeric Precision

This compound is a substituted benzyl alcohol with potential applications as a building block in the synthesis of more complex molecules. Its derivatives are of interest in various fields, including medicinal chemistry and materials science. However, the synthesis of this specific isomer can potentially yield other isomers, such as (4-Methoxy-3-methylphenyl)methanol. Differentiating between these closely related structures is a critical analytical challenge that necessitates the use of robust and complementary spectroscopic and crystallographic techniques. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for the unambiguous structural confirmation of this compound derivatives.

Synthesis of this compound: A Plausible Route

While a variety of synthetic methods for substituted benzyl alcohols exist, a common and effective approach involves the reduction of the corresponding benzaldehyde. For the synthesis of this compound, a plausible route begins with the commercially available 3-hydroxy-4-methylbenzaldehyde.

A potential synthetic pathway involves two key steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxy-4-methylbenzaldehyde is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., K₂CO₃) to yield 3-methoxy-4-methylbenzaldehyde.[1]

  • Reduction of the Aldehyde: The resulting 3-methoxy-4-methylbenzaldehyde is then reduced to the corresponding alcohol, this compound, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

The successful synthesis of the target molecule must be followed by rigorous purification and, critically, comprehensive structural confirmation.

A Comparative Analysis of Structural Confirmation Techniques

The following sections delve into the three primary analytical techniques for the structural elucidation of this compound derivatives, comparing their strengths, limitations, and the specific information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Based on the analysis of its isomers and related aromatic alcohols, the following proton signals are expected for this compound in a deuterated solvent like CDCl₃:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (adjacent to CH₂OH)~7.1-7.2d1H
Ar-H (adjacent to OCH₃)~6.8-6.9d1H
Ar-H (between CH₃ and OCH₃)~6.7-6.8s1H
-CH₂OH~4.6s2H
-OCH₃~3.8s3H
Ar-CH₃~2.2s3H
-OHVariablebr s1H

The key to distinguishing this compound from its isomer (4-Methoxy-3-methylphenyl)methanol lies in the aromatic region of the ¹H NMR spectrum. The former is expected to show three distinct aromatic signals with specific splitting patterns, while the latter, with its higher symmetry, would exhibit a different pattern.

The carbon skeleton can be elucidated using ¹³C NMR spectroscopy.[3] The predicted chemical shifts for this compound are:

Carbon Predicted Chemical Shift (ppm)
C-OCH₃~158-160
C-CH₂OH~139-141
C-CH₃~130-132
C-H (aromatic)~110-130 (multiple signals)
-CH₂OH~65
-OCH₃~55-56
Ar-CH₃~16-18

The chemical shift of the methoxy carbon is a particularly useful diagnostic tool for determining its position on the aromatic ring.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to achieve optimal field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[6] This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak or TMS.

  • Data Analysis:

    • Analyze the chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum to assign the protons to their respective positions in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.

    • For more complex derivatives, consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, providing unambiguous structural assignment.

Data Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve nmr_acq Acquire 1D & 2D NMR Spectra analyze Analyze Chemical Shifts, Integration & Splitting nmr_acq->analyze structure Confirm Structure analyze->structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.[7] For this compound derivatives, Electron Ionization (EI) is a common ionization method.

The molecular formula of this compound is C₉H₁₂O₂. The expected molecular weight is approximately 152.19 g/mol .[8] The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152.

Key fragmentation pathways for benzyl alcohols often involve the loss of the hydroxyl group or the entire hydroxymethyl group.[9] For this compound, characteristic fragment ions might include:

  • [M - H]⁺ (m/z 151): Loss of a hydrogen atom.

  • [M - OH]⁺ (m/z 135): Loss of the hydroxyl radical.

  • [M - CH₂OH]⁺ (m/z 121): Loss of the hydroxymethyl radical, leading to a substituted tropylium ion.

  • [M - OCH₃]⁺ (m/z 121): Loss of the methoxy radical.

The relative abundances of these fragment ions can provide clues to the substitution pattern on the aromatic ring. While the mass spectra of isomers can be very similar, subtle differences in fragment ion intensities can sometimes be used for differentiation.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[11]

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) and the spectra of known isomers, if available.

Data Visualization: MS Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_analysis Data Interpretation start Purified Compound intro Direct Probe or GC start->intro ionize Electron Ionization analyze Mass Analysis ionize->analyze detect Detection analyze->detect interpret Analyze Molecular Ion & Fragmentation detect->interpret structure Confirm Molecular Weight & Substructure interpret->structure

Caption: Workflow for MS-based structural analysis.

Single-Crystal X-ray Crystallography: The Definitive Structure Determination

Single-crystal X-ray crystallography provides the most unambiguous three-dimensional structure of a molecule in the solid state.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For a novel derivative of this compound, obtaining a crystal structure provides irrefutable proof of its constitution and stereochemistry, if applicable. This technique is particularly valuable for resolving any ambiguities that may remain after NMR and MS analysis, especially in cases of complex stereoisomers or unexpected reaction products.

The primary challenge of this technique is growing a high-quality single crystal suitable for diffraction.[2] This can be a time-consuming and sometimes unsuccessful process.

Experimental Protocol: Single-Crystal X-ray Crystallography

Objective: To obtain a definitive three-dimensional molecular structure.

Methodology:

  • Crystal Growth: Grow a single crystal of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of several options.[2]

  • Crystal Selection and Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size, with no visible defects) under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection to record the diffraction pattern from all orientations.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

  • Data Analysis:

    • Visualize the three-dimensional structure using appropriate software.

    • Analyze bond lengths, bond angles, and intermolecular interactions to fully characterize the molecule in the solid state.

Data Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound grow Grow Single Crystal start->grow mount Mount Crystal grow->mount diffract X-ray Diffraction mount->diffract solve Solve & Refine Structure diffract->solve structure Definitive 3D Structure solve->structure

Caption: Workflow for X-ray crystallography structural determination.

Comparative Summary and Conclusion

The structural confirmation of this compound derivatives requires a multi-technique approach. Each method provides unique and complementary information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, chemical environment of atoms, stereochemistry in solution.Non-destructive, provides rich structural detail, versatile for various sample types.Can be complex to interpret for large or highly symmetric molecules, requires soluble samples.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample requirement, can be coupled with separation techniques (GC, LC).Isomers often have similar mass spectra, "soft" ionization may not provide fragmentation for structural clues.
X-ray Crystallography Unambiguous 3D structure, bond lengths and angles, absolute configuration in the solid state.Provides definitive structural proof.Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state and may differ from solution.

References

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • National Institute of Standards and Technology. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 20, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to Hydroxyl Protection: Benchmarking (3-Methoxy-4-methylphenyl)methanol Against Standard Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient synthesis. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often a primary candidate for protection to prevent unwanted side reactions. The choice of a protecting group is a critical decision, dictated by the overall synthetic strategy and the chemical environment of the molecule at each step.

This guide provides an in-depth technical comparison of the (3-Methoxy-4-methylphenyl)methyl (MMPM) protecting group, derived from (3-Methoxy-4-methylphenyl)methanol, against two industry-standard benzyl-type protecting groups: the unsubstituted Benzyl (Bn) group and the widely-used p-Methoxybenzyl (PMB) group. By examining the causality behind their reactivity and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in protecting group strategy.

The Principle of Orthogonal Protection: A Strategic Imperative

In multi-step synthesis, it is often necessary to deprotect one hydroxyl group in the presence of others. This demands an orthogonal protecting group strategy, where each group can be removed under specific conditions that do not affect the others.[1][2] The subtle electronic differences between the Bn, PMB, and MMPM groups provide a powerful platform for achieving such selectivity.

The stability of a benzyl-type protecting group is intrinsically linked to the stability of the benzylic carbocation formed during acidic or oxidative cleavage. Electron-donating groups (EDGs) on the aromatic ring stabilize this carbocation, making the protecting group more labile (easier to remove).[3][4] Conversely, electron-withdrawing groups would decrease lability. This fundamental principle governs the graduated reactivity across the benzyl-type protecting groups discussed herein.

Benchmarking Performance: A Comparative Analysis

The selection of a hydroxyl protecting group is a balance between its stability to various reaction conditions and the ease and selectivity of its removal. The following data, compiled from established literature, provides a quantitative comparison of the MMPM group's anticipated performance alongside the Bn and PMB protecting groups.

Table 1: Comparative Performance of Benzyl-Type Protecting Groups for Primary Alcohols

ParameterBenzyl (Bn) Groupp-Methoxybenzyl (PMB) Group(3-Methoxy-4-methylphenyl)methyl (MMPM) Group (Predicted)
Protection Reagent Benzyl Bromide (BnBr)p-Methoxybenzyl Chloride (PMB-Cl)(3-Methoxy-4-methylphenyl)methyl Chloride (MMPM-Cl)
Typical Protection Conditions NaH, THF/DMF, 0 °C to rtNaH, THF/DMF, 0 °C to rtNaH, THF/DMF, 0 °C to rt
Typical Protection Yield (%) >95%>95%>95%
Stability Profile Very high stability to a wide range of non-reductive conditions.Stable to basic, nucleophilic, and most organometallic reagents.Stable to basic, nucleophilic, and most organometallic reagents.
Primary Deprotection Methods Catalytic HydrogenolysisOxidative Cleavage, AcidolysisOxidative Cleavage, Acidolysis
Relative Lability to Acid LowModerateModerate-High
Relative Lability to Oxidation LowHighHigh

The Contestants: A Profile of Each Protecting Group

The Workhorse: Benzyl (Bn) Group

The benzyl group is a robust and widely used protecting group for alcohols due to its high stability under a vast array of synthetic conditions, including acidic and basic media, and many redox reagents.[3]

  • Mechanism of Protection : The most common method for introducing the Bn group is the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a strong base like sodium hydride (NaH), undergoes an SN2 reaction with benzyl bromide.[5][6]

  • Mechanism of Deprotection : Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly yields the free alcohol and toluene.[7][8][9] This method is exceptionally mild and high-yielding but is incompatible with other reducible functional groups like alkenes or alkynes within the substrate. Strong acids can also cleave Bn ethers, but this often requires harsh conditions.[6]

The Versatile Alternative: p-Methoxybenzyl (PMB) Group

The PMB group offers a significant strategic advantage over the Bn group due to its expanded deprotection options.[10][11] The para-methoxy substituent acts as a strong electron-donating group, which significantly stabilizes the benzylic carbocation.

  • Mechanism of Protection : Similar to the Bn group, the PMB group is typically installed via the Williamson ether synthesis using PMB-Cl and a base.[5][12]

  • Mechanism of Deprotection : The enhanced stability of the PMB carbocation makes it susceptible to two key deprotection methods:

    • Oxidative Cleavage : The PMB ether can be selectively cleaved in the presence of Bn ethers using an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][13][14] The reaction proceeds via a single-electron transfer mechanism, favored by the electron-rich PMB ring.[5]

    • Acidolysis : The PMB group is significantly more acid-labile than the Bn group and can be removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA) that leave Bn ethers intact.[4][15]

The Nuanced Challenger: (3-Methoxy-4-methylphenyl)methyl (MMPM) Group

The MMPM group, derived from this compound, presents a nuanced profile. With both a methoxy group (strong EDG) and a methyl group (weak EDG) on the aromatic ring, its reactivity is predicted to be similar to, but distinct from, the PMB group. The methoxy group at the meta position and the methyl group at the para position collectively enhance the electron density of the ring, suggesting a high susceptibility to oxidative and acidic cleavage.

  • Predicted Reactivity : The combined electron-donating effects of the methoxy and methyl groups are expected to render the MMPM group highly labile. It is anticipated to be removable under the same oxidative (DDQ, CAN) and acidic (TFA) conditions as the PMB group, potentially at an even faster rate. This could allow for the selective deprotection of an MMPM ether in the presence of a PMB ether under carefully controlled conditions, further expanding the orthogonal protection toolkit.

Experimental Protocols: A Practical Guide

Reproducibility is paramount in synthesis. The following are detailed, step-by-step methodologies for the protection of a primary alcohol and the subsequent orthogonal deprotection strategies.

Workflow for Protection and Orthogonal Deprotection

G cluster_protection Protection Step cluster_deprotection Orthogonal Deprotection A Primary Alcohol (R-CH₂OH) B BnBr, NaH, THF >95% Yield A->B C PMB-Cl, NaH, THF >95% Yield A->C D Bn-Protected Alcohol B->D E PMB-Protected Alcohol C->E F Molecule with both Bn and PMB Ethers G DDQ, CH₂Cl₂/H₂O Selective PMB Cleavage F->G H H₂, Pd/C, EtOH Selective Bn Cleavage F->H I Free OH at PMB position, Bn group intact G->I J Free OH at Bn position, PMB group intact H->J

Caption: Orthogonal protection and deprotection workflow.

Protocol 1: Protection of a Primary Alcohol with PMB-Cl
  • Preparation : To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Alkoxide Formation : Allow the mixture to stir at 0 °C for 30 minutes.

  • SN2 Reaction : Add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Reaction Completion : Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up : Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
  • Preparation : Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 v/v ratio, 19 mL total).[1][3]

  • Reagent Addition : Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 mmol) portion-wise. The solution will typically turn dark.

  • Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography to yield the deprotected alcohol.

Protocol 3: Reductive Deprotection of a Bn Ether via Hydrogenolysis
  • Preparation : Dissolve the Bn-protected alcohol (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10 mL).

  • Catalyst Addition : Carefully add 10% palladium on activated carbon (Pd/C, ~10 mol% Pd) to the solution.

  • Hydrogenation : Purge the reaction flask with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Completion : Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Causality and Strategic Choice: Making the Right Decision

The choice between Bn, PMB, and by extension, MMPM, is a strategic one driven by the downstream reaction pathway.

  • Choose Benzyl (Bn) when :

    • Maximum stability is required for a multi-step synthesis involving harsh acidic or basic conditions.

    • The molecule does not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).

  • Choose p-Methoxybenzyl (PMB) when :

    • Milder deprotection conditions are necessary.

    • An orthogonal strategy is required where the protecting group must be removed in the presence of a Bn group.

    • The synthesis involves steps where catalytic hydrogenation is not feasible.

  • Consider (3-Methoxy-4-methylphenyl)methyl (MMPM) when :

    • An even more labile protecting group than PMB is desired for rapid cleavage under mild acidic or oxidative conditions.

    • A three-tiered orthogonal strategy involving Bn, PMB, and MMPM groups is envisioned, allowing for sequential deprotection based on fine-tuned lability.

Conclusion

While the benzyl group remains a gold standard for robust hydroxyl protection, its substituted derivatives, like the PMB and the emerging MMPM groups, offer invaluable strategic flexibility. The electron-donating substituents on the aromatic ring provide access to milder, orthogonal deprotection pathways, particularly through oxidative cleavage with reagents like DDQ. The (3-Methoxy-4-methylphenyl)methyl group is poised to be a highly labile protecting group, offering chemists an additional layer of control in the sophisticated art of complex molecule synthesis. The judicious selection from this toolkit, based on a deep understanding of their underlying electronic properties and reactivity, is what separates a good synthetic route from a great one.

References

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

  • Paquette, L. A., Kreilein, M. M., Bedore, M. W., & Friedrich, D. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, 7(20), 4479-4481. [Link]

  • Paquette, L. A., Kreilein, M. M., Bedore, M. W., & Friedrich, D. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters. [Link]

  • RSC Publishing. (2022). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability. [Link]

  • Madsen, J., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]

  • Proprep. What is a PMB protecting group, and how is it utilized in the protection of alcohols during synthesis? [Link]

  • Paquette, L. A., et al. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters. [Link]

  • Fiveable. p-methoxybenzyl (pmb) Definition. [Link]

  • Muthe, P., & Pagar, V. V. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Dudley, G. B., & Poon, K. W. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. RSC Publishing. [Link]

  • YouTube. (2018). benzyl ether cleavage. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • Kim, J., & Chung, Y. K. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of (3-Methoxy-4-methylphenyl)methanol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The subtle interplay of molecules in a biochemical assay can lead to misleading results, often due to unforeseen cross-reactivity of test compounds. This guide provides an in-depth analysis of (3-Methoxy-4-methylphenyl)methanol (CAS 4685-50-1) , a substituted benzyl alcohol, and its potential for cross-reactivity in common assay formats. By understanding its chemical nature and comparing it with structural analogs, this document offers the insights and practical methodologies necessary to ensure the accuracy and validity of your research findings.

Introduction to this compound and the Challenge of Assay Interference

This compound, also known as 3-methoxy-4-methylbenzyl alcohol, belongs to the broad class of phenolic compounds. Its structure, featuring a hydroxyl group and a methoxy group on a benzene ring, imparts specific chemical properties that are beneficial in some contexts but can be a source of interference in sensitive biochemical assays.[1][2][3]

Assay interference can manifest in various ways, including non-specific inhibition of enzymes, promiscuous binding to proteins, redox activity that disrupts assay chemistry, and even aggregation that leads to false-positive signals.[4][5] Phenolic compounds, in particular, are a well-documented class of interferents due to their ability to engage in hydrogen bonding, hydrophobic interactions, and electron transfer reactions.[6][7][8]

This guide will dissect the potential for this compound to exhibit such cross-reactivity by examining its structural features and comparing it to its close relatives: the isomeric (4-Methoxy-3-methylphenyl)methanol (CAS 114787-91-6) , Vanillyl Alcohol , and Creosol (4-methylguaiacol) .

Structural Analogs: A Framework for Comparison

To predict and understand the potential cross-reactivity of this compound, it is instructive to compare it with structurally similar molecules for which more biological and analytical data may be available.

CompoundStructureKey Differences and Potential Implications
This compound this compoundThe primary subject of this guide. Its specific substitution pattern influences its electronic and steric properties.
(4-Methoxy-3-methylphenyl)methanol (4-Methoxy-3-methylphenyl)methanolAn isomer with the positions of the methoxy and methyl groups swapped. This seemingly minor change can alter binding affinities and reactivity.
Vanillyl Alcohol Vanillyl AlcoholStructurally similar, with a hydroxyl group in place of the methyl group. The additional hydroxyl group increases its polarity and potential for hydrogen bonding.
Creosol (4-methylguaiacol) CreosolLacks the benzylic alcohol, presenting a simple methyl group instead. This difference significantly impacts its reactivity and potential interaction sites.[9][10][11][12]

The structural similarities, particularly the presence of the guaiacol-like moiety (2-methoxyphenol) in this compound and its analogs, suggest a predisposition to certain types of assay interference common to phenolic compounds.

Mechanisms of Potential Cross-Reactivity

The chemical functionalities of this compound suggest several mechanisms through which it could interfere with biochemical assays. Understanding these is the first step toward designing robust control experiments.

Enzyme Inhibition

Phenolic compounds are known to inhibit a wide range of enzymes through various mechanisms.[6][13] This can occur through:

  • Competitive Inhibition: The compound may bind to the active site of an enzyme, competing with the natural substrate.

  • Non-competitive Inhibition: Binding to an allosteric site can change the enzyme's conformation and reduce its activity.

  • Covalent Modification: Reactive functional groups can form covalent bonds with amino acid residues in the enzyme, leading to irreversible inhibition.

The hydroxyl and methoxy groups on the aromatic ring of this compound can participate in hydrogen bonding and hydrophobic interactions within an enzyme's active or allosteric sites.[14]

Non-Specific Protein Binding

The ability of phenolic compounds to bind to proteins is well-documented.[7][8][15][16][17] This non-specific binding can:

  • Sequester Proteins: Reduce the effective concentration of enzymes or other protein reagents in an assay.

  • Induce Conformational Changes: Alter the structure and function of proteins.

  • Interfere with Protein-Protein Interactions: Disrupt signaling pathways or complex formation.

Human serum albumin (HSA) is a common protein to which phenolic compounds are known to bind, and similar interactions can be expected with other proteins in an assay system.[7]

Redox Activity

Methoxyphenols can exhibit antioxidant and pro-oxidant properties, which can interfere with assays that are sensitive to the redox environment.[18][19][20] this compound could potentially:

  • Scavenge Radicals: Interfere with assays that measure oxidative stress or involve radical-mediated reactions.

  • Reduce Metal Ions: Affect the activity of metalloenzymes or interfere with detection methods that rely on metal ion chemistry.

Physicochemical Interference

Beyond direct interaction with biological molecules, the physicochemical properties of a compound can lead to assay artifacts. This includes:

  • Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[5]

  • Light Interference: The compound may absorb light or fluoresce at wavelengths used for detection, leading to false signals.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound in your specific assay, a series of validation experiments are essential.[21][22][23][24][25] The following protocols provide a framework for these investigations.

Workflow for Investigating Assay Interference

Caption: A logical workflow for identifying and mitigating assay interference.

Protocol 1: Assessing Non-Specific Enzyme Inhibition

Objective: To determine if this compound inhibits an unrelated enzyme, suggesting a promiscuous mode of action.

Materials:

  • This compound

  • A well-characterized control enzyme (e.g., β-lactamase) and its substrate.

  • Assay buffer

  • Detergent (e.g., Triton X-100)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, set up reactions containing the control enzyme, its substrate, and a dilution series of this compound.

  • Include a control series with the addition of 0.01% Triton X-100 to the assay buffer. This detergent can disrupt compound aggregates.

  • Incubate the plate and measure the enzyme activity according to the established protocol for the control enzyme.

  • Interpretation: Inhibition of the control enzyme, especially if it is reversed by the addition of Triton X-100, is a strong indicator of non-specific inhibition, likely due to aggregation.

Protocol 2: Evaluating Redox Activity

Objective: To assess if this compound interferes with redox-sensitive assay components.

Materials:

  • This compound

  • A redox-sensitive dye (e.g., Resazurin)

  • Assay buffer

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the redox-sensitive dye to each concentration.

  • Incubate for the duration of your primary assay.

  • Measure the fluorescence or absorbance of the dye.

  • Interpretation: A change in the signal of the redox dye in the absence of any enzyme indicates that the compound has inherent redox activity that could interfere with assays relying on similar detection modalities.

Protocol 3: Characterizing Protein Binding

Objective: To determine if this compound binds to proteins in a non-specific manner.

Materials:

  • This compound

  • A common protein (e.g., Bovine Serum Albumin - BSA)

  • A method to measure binding (e.g., fluorescence quenching, surface plasmon resonance).

Procedure (Fluorescence Quenching):

  • Prepare a solution of BSA in assay buffer.

  • Measure the intrinsic fluorescence of BSA (excitation ~280 nm, emission ~340 nm).

  • Titrate increasing concentrations of this compound into the BSA solution.

  • Measure the fluorescence after each addition.

  • Interpretation: A systematic decrease in BSA fluorescence upon addition of the compound suggests binding. The data can be used to calculate binding constants.

Comparative Data and Interpretation

Assay TypePotential for Interference by this compoundRationaleRecommended Controls
Enzyme-Linked Immunosorbent Assay (ELISA) ModerateCan bind to blocking proteins (e.g., BSA) or the enzyme conjugate (e.g., HRP), leading to false signals.Run the assay with and without the compound in the absence of the primary antibody.
Fluorescence-Based Assays HighPotential for autofluorescence or quenching of the fluorescent probe.Measure the fluorescence of the compound alone in the assay buffer.
Cell-Based Assays Moderate to HighCan exhibit cytotoxicity or interfere with cellular processes unrelated to the target of interest. The benzylic alcohol can be metabolized by cells.[26][27][28][29]Perform a cell viability assay (e.g., MTT, LDH) in parallel with the primary assay.
Redox Assays (e.g., measuring ROS) HighInherent antioxidant/pro-oxidant properties of the phenolic structure.Test the compound's effect on a simple chemical redox system (e.g., DPPH assay).

Conclusion and Best Practices

This compound, as a substituted phenolic compound, possesses a structural motif that warrants careful consideration of its potential for cross-reactivity in biochemical and cell-based assays. While direct evidence of its interference is not extensively documented, the well-established behavior of similar phenolic structures provides a strong rationale for proactive validation.

As a Senior Application Scientist, my recommendation is to treat this compound as a compound with a moderate to high potential for assay interference until proven otherwise in your specific experimental system.

To ensure the scientific integrity of your results:

  • Always perform counter-screens using unrelated enzymes or proteins.

  • Characterize the physicochemical properties of your compound under assay conditions, including its potential for aggregation and autofluorescence.

  • Employ orthogonal assays that rely on different detection principles to confirm primary hits.

  • Consider structural analogs as part of your experimental design to understand structure-activity relationships and identify potential liabilities.

By adopting these rigorous validation practices, researchers can confidently navigate the complexities of small molecule screening and generate high-quality, reproducible data.

References

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  • Rawel, H. M., Meidtner, K., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(13), 3658-3664.
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 20(8), 623-642.
  • Al Shukor, N., Van Camp, J., Gonzales, G. B., Staljanssens, D., Struijs, K., Zotti, M. J., ... & Smagghe, G. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of Agricultural and Food Chemistry, 61(49), 11832-11839.
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  • Pinto, C., Cestero, J. J., & Rodríguez-Galdón, B. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Foods, 9(11), 1705.
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  • Polakovič, M., & Bryjak, J. (1992). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Biotechnology Letters, 14(10), 927-930.
  • Sentürk, M., Ekinci, D., & Sentürk, M. (2019). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 138-145.
  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.
  • Andreasson, U., Perret-Liaudet, A., van der Broek, I., Blennow, K., & Zetterberg, H. (2015).
  • Jasial, S., Hu, Y., & Bajorath, J. (2017). How Frequently Are Pan Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds.
  • Rawel, H. M., Meidtner, K., & Kroll, J. (2005). Binding of selected phenolic compounds to proteins. Journal of Agricultural and Food Chemistry, 53(10), 4228-4235.
  • Rawel, H. M., Meidtner, K., & Kroll, J. (2005). Binding of selected phenolic compounds to proteins. Journal of Agricultural and Food Chemistry, 53(10), 4228-4235.
  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Ponder, J. W. (2015). Structure Alerts for Chemical Toxicity. Chemical Reviews, 115(19), 10864-10907.
  • DiaSorin Inc. (2021). Methods for detecting assay interferents and increasing dynamic range. U.S.
  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers. Anticancer Research, 24(5A), 2933-2938.
  • Alves, V. M., Capuzzi, S. J., & Muratov, E. N. (2017). Questioning the reliability of structural alerts for chemical toxicity assessment. Green Chemistry, 19(24), 5793-5799.
  • Wenzel, J., & Tappe, A. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-8.
  • Prigent, S., & Grua-Priol, J. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 888880.
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275.
  • Lansky, P. F. (2002). A practical approach to biological assay validation. Pharmaceutical Technology Europe, 14(10), 34-42.
  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756.
  • Goulart, M. O. F., de Souza, R. A. L., & de Oliveira, M. C. (2003). Electrooxidation of aqueous p-methoxyphenol on lead oxide electrodes. Journal of the Brazilian Chemical Society, 14, 438-445.
  • Li, Y., Zhang, C., & Chen, H. (2021).
  • National Toxicology Program. (n.d.). Benzyl alcohol (100-51-6). Chemical Effects in Biological Systems. Retrieved from [Link]

  • Mire-Sluis, A. (2002). Method Validation Guidelines.
  • Clinical and Laboratory Standards Institute. (2019).
  • Bio-Rad Laboratories. (n.d.). Validation 101. Retrieved from [Link]

  • Klein, E., & Lukeš, V. (2017). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Physical Chemistry Chemical Physics, 19(30), 20047-20057.
  • Golbraikh, A., & Tropsha, A. (2017). Alarms about structural alerts. Future Medicinal Chemistry, 9(12), 1269-1272.
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  • van den Heuvel, R. H., Fraaije, M. W., & van Berkel, W. J. (2001). Laboratory-evolved vanillyl-alcohol oxidase produces natural vanillin. Journal of Biological Chemistry, 276(49), 46155-46160.
  • Patsnap. (2024). What is the mechanism of Benzyl Alcohol? Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of p-creosol as a function of vanillyl alcohol... Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the reaction cycle from p-creosol to vanillyl alcohol and... Retrieved from [Link]

  • Chemsrc. (n.d.). This compound (CAS#:4685-50-1). Retrieved from [Link]

  • Gentry, E. C., & Baran, P. S. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17957-17962.
  • Kondrat, S. A., Smith, P. J., & Taylor, S. H. (2018). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • ResearchGate. (n.d.). Synthesis of vanillin from creosol using vanillyl-alcohol oxidase... Retrieved from [Link]

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A Senior Application Scientist's Guide to Reproducible Oxidation of (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Benzyl Alcohols in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, substituted benzyl alcohols are invaluable intermediates. Their utility as precursors for aldehydes, carboxylic acids, and esters makes them foundational building blocks for a vast array of complex molecules.[1] (3-Methoxy-4-methylphenyl)methanol, with its specific substitution pattern, offers a unique combination of electronic and steric properties that chemists can exploit. The electron-donating effects of the methoxy and methyl groups activate the aromatic ring, while the primary alcohol function serves as a versatile handle for synthetic transformations.

However, the very reactivity that makes these compounds useful can also be a source of experimental irreproducibility. Side reactions, such as over-oxidation to the carboxylic acid or ether formation, can plague synthetic routes, leading to variable yields and complex purification challenges. This guide provides an in-depth analysis of a robust and reproducible protocol for the selective oxidation of this compound to its corresponding aldehyde. We will explore the critical parameters that govern success, compare its performance against relevant structural analogs, and offer field-proven insights to ensure consistent results in your research endeavors.

Core Experiment: Selective Catalytic Oxidation

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone transformation. While classical stoichiometric oxidants (e.g., PCC, Swern, Dess-Martin) are effective, they often generate significant waste and can require harsh conditions.[2] Modern synthetic chemistry increasingly favors catalytic methods using benign oxidants like molecular oxygen or hydrogen peroxide for their improved atom economy and milder conditions.[3]

This guide focuses on a palladium-catalyzed aerobic oxidation, a method known for its high selectivity and applicability across a range of substrates. The reproducibility of these reactions, however, is highly dependent on catalyst quality, reaction setup, and precise control of atmospheric conditions.

Experimental Workflow Overview

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final analysis, designed to ensure high fidelity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Validation reagents 1. Prepare Reagent Solutions (Substrate, Solvent) catalyst 2. Weigh Catalyst & Additive (Pd/C, NaHCO₃) reagents->catalyst apparatus 3. Assemble Glassware (Flask, Condenser, Gas Inlet) catalyst->apparatus charge 4. Charge Reactor (Add all components) apparatus->charge atmosphere 5. Purge & Establish O₂ Atmosphere (Balloon or direct line) charge->atmosphere heating 6. Heat to Temperature (e.g., 80 °C) atmosphere->heating monitoring 7. Monitor Progress (TLC or GC/MS) heating->monitoring cool 8. Cool & Quench Reaction monitoring->cool filter 9. Filter Catalyst (e.g., through Celite®) cool->filter extract 10. Liquid-Liquid Extraction filter->extract purify 11. Purify via Chromatography extract->purify characterize 12. Characterize Product (NMR, IR, MS) purify->characterize yield 13. Calculate Yield & Purity characterize->yield

Caption: Standard experimental workflow for reproducible catalytic oxidation.

Detailed Protocol: Reproducible Oxidation of this compound

This protocol is designed as a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected.

Materials:

  • This compound (Molar Mass: 152.19 g/mol )[4]

  • 10% Palladium on Carbon (Pd/C), dry

  • Sodium Bicarbonate (NaHCO₃)

  • Toluene, HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite® 545

  • Oxygen (balloon or direct line)

  • Standard glassware for organic synthesis

Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.52 g, 10.0 mmol, 1.0 equiv.).

    • Causality: Using a dedicated flask size ensures efficient stirring and heat transfer. The condenser prevents solvent loss at elevated temperatures.

  • Addition of Reagents: Add toluene (40 mL), followed by sodium bicarbonate (1.68 g, 20.0 mmol, 2.0 equiv.) and 10% Pd/C (106 mg, 1 mol% Pd).

    • Causality: Toluene is a relatively non-polar solvent that facilitates aerobic oxidation. Sodium bicarbonate acts as a base to neutralize any acidic byproducts (e.g., the carboxylic acid), which can inhibit the catalyst and prevent over-oxidation. The catalyst loading is a critical parameter; 1 mol% is a common starting point for optimization.

  • Establishing Atmosphere: Seal the top of the condenser with a septum. Pierce the septum with a needle connected to a vacuum line and another needle connected to an oxygen-filled balloon. Evacuate and backfill the flask with oxygen three times. Leave the oxygen balloon in place.

    • Trustworthiness: This purge cycle is crucial for reproducibility. It ensures that the reaction atmosphere is consistently composed of oxygen, not air, preventing variable reaction rates due to differing oxygen concentrations.

  • Reaction: Lower the flask into an oil bath preheated to 80 °C. Stir the mixture vigorously.

    • Causality: Vigorous stirring is essential in a heterogeneous catalytic reaction to ensure good mixing between the solid catalyst, the liquid phase, and the gaseous oxygen. 80 °C provides sufficient thermal energy to drive the reaction without causing significant solvent evaporation or thermal degradation.

  • Monitoring (Self-Validation): After 2 hours, briefly remove the flask from heat. Take a small aliquot with a pipette, filter it through a small plug of silica gel with ethyl acetate, and spot it on a TLC plate (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize under UV light. The reaction is complete when the starting material spot has been fully consumed.

    • Trustworthiness: Direct monitoring via TLC or GC provides unambiguous evidence of reaction progress. Running a co-spot with the starting material confirms its consumption. This prevents premature or unnecessarily long reaction times, which are common sources of irreproducibility.

  • Work-up and Isolation: Allow the flask to cool to room temperature. Filter the entire reaction mixture through a pad of Celite® in a Büchner funnel, washing the pad thoroughly with ethyl acetate (3 x 20 mL).

    • Causality: Celite is a filter aid that prevents fine Pd/C particles from passing through the filter paper, which would contaminate the product.

  • Purification: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further via flash column chromatography on silica gel.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the product, 3-Methoxy-4-methylbenzaldehyde.

Comparison with Alternative Substrates

To understand the factors governing reproducibility, the standardized protocol above can be applied to structural isomers and analogs of this compound. The performance of these substrates highlights the impact of electronic and steric effects on reaction outcomes.

Reaction Pathway: Alcohol to Aldehyde

The fundamental transformation for all compared substrates is the selective oxidation of the benzylic alcohol.

G reactant This compound -CH₂OH product 3-Methoxy-4-methylbenzaldehyde -CHO reactant->product [O] Pd/C, O₂ Toluene, 80 °C

Sources

Efficacy Blueprint: A Comparative Analysis of (3-Methoxy-4-methylphenyl)methanol Derivatives in Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzyl alcohol scaffold is a recurring motif in a multitude of biologically active compounds. The inherent reactivity of the benzylic hydroxyl group and the potential for diverse substitutions on the aromatic ring make it a "privileged structure" for therapeutic design. (3-Methoxy-4-methylphenyl)methanol, also known as creosol alcohol, presents a particularly interesting starting point. The methoxy and methyl substitutions on the phenyl ring are known to influence lipophilicity, metabolic stability, and receptor interactions, thereby modulating the pharmacological profile of the parent molecule.

This guide provides a comparative framework for evaluating the efficacy of novel derivatives of this compound. In the absence of direct head-to-head clinical data for a wide array of these specific derivatives, this document synthesizes established structure-activity relationship (SAR) principles from related phenolic and benzyl alcohol compounds to propose a logical design and evaluation strategy. We will explore the anticipated impact of structural modifications on anticancer, antioxidant, and antibacterial activities and provide detailed, field-proven experimental protocols to validate these hypotheses. The overarching goal is to equip researchers with the scientific rationale and practical methodologies for identifying and optimizing lead candidates based on this versatile scaffold.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of this compound derivatives can be systematically explored by modifying key positions on the molecule. Based on extensive literature on related phenolic compounds, we can infer how specific structural alterations may influence biological activity.[1]

Table 1: Inferred Structure-Activity Relationships and Predicted Efficacy of Hypothetical this compound Derivatives

Compound IDDerivative StructureRationale for Modification & Predicted Efficacy Enhancement
Parent-01 This compoundCore scaffold with baseline antioxidant and antimicrobial properties. The phenolic hydroxyl, once unmasked from the methoxy group, is crucial for radical scavenging.[2]
Deriv-02 4-(Hydroxymethyl)-2-methoxy-5-methylphenyl AcetateEsterification of the benzylic alcohol is a common prodrug strategy to improve bioavailability. The ester is expected to be cleaved in vivo to release the active alcohol. This may enhance anticancer activity by improving cellular uptake.[3]
Deriv-03 (3,5-Dimethoxy-4-methylphenyl)methanolAddition of a second methoxy group at the 5-position could increase antioxidant activity by enhancing the electron-donating nature of the ring, stabilizing the phenoxy radical.[1]
Deriv-04 2-Methoxy-4-methyl-5-nitrobenzyl AlcoholIntroduction of an electron-withdrawing nitro group is predicted to enhance antibacterial and potentially anticancer activity. Nitroaromatic compounds are known to undergo bioreduction to cytotoxic radicals in hypoxic tumor environments and microbial cells.[4]
Deriv-05 (5-Bromo-3-methoxy-4-methylphenyl)methanolHalogenation (e.g., with bromine) at the 5-position can increase lipophilicity and membrane permeability. This modification often leads to enhanced antimicrobial and anticancer potency.
Deriv-06 2-Methoxy-4-methyl-5-(phenylamino)benzyl AlcoholAddition of an amino group can introduce new hydrogen bonding capabilities and alter the electronic properties of the ring, potentially leading to novel receptor interactions and enhanced biological activity.

Experimental Protocols for Efficacy Validation

To empirically determine the efficacy of the proposed derivatives, a suite of standardized in vitro assays is essential. The following protocols are foundational for establishing a comparative efficacy profile.

In Vitro Cytotoxicity: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.

Workflow for MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Cell_Culture 1. Culture Cancer Cells (e.g., MCF-7, A549) Seeding 2. Seed Cells in 96-well Plate (~10,000 cells/well) Cell_Culture->Seeding Adhesion 3. Incubate for 24h for cell adhesion Seeding->Adhesion Compound_Prep 4. Prepare Serial Dilutions of Derivatives (0.1-100 µM) Treatment 5. Add Compounds to Wells Compound_Prep->Treatment Incubation 6. Incubate for 48-72h Treatment->Incubation Add_MTT 7. Add MTT Solution (0.5 mg/mL) Incubate_MTT 8. Incubate for 4h at 37°C Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Abs 10. Read Absorbance at 570 nm Solubilize->Read_Abs

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of approximately 10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[8] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.[8]

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compounds or standards to 200 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The radical scavenging activity is calculated using the following formula: % Radical Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The results can be expressed as the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10]

In Vitro Antibacterial Efficacy: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible in vitro growth of a microorganism.[11]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Analysis Compound_Dilution 1. Prepare 2-fold Serial Dilutions of Compounds in Broth Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Compound_Dilution->Inoculum_Prep Inoculum_Dilution 3. Dilute Inoculum to final concentration (~5x10^5 CFU/mL) Inoculum_Prep->Inoculum_Dilution Plate_Setup 4. Dispense Diluted Compounds into 96-well Plate Inoculation 5. Inoculate Wells with Bacterial Suspension Plate_Setup->Inoculation Incubation 6. Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection 7. Visually Inspect for Turbidity Determine_MIC 8. Identify Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]

Mechanistic Insights: Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds, including derivatives of this compound, are known to exert their biological effects by modulating various intracellular signaling pathways.[14] Understanding these mechanisms is crucial for rational drug design and development. Key pathways include those involved in inflammation, oxidative stress, and cell survival.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway Stimuli Inflammatory Stimuli / Oxidative Stress IKK IKK Activation Stimuli->IKK Activates Keap1 Keap1 Inhibition Stimuli->Keap1 Activates Nrf2 via ROS Phenolic_Compound This compound Derivatives Phenolic_Compound->IKK Inhibits Phenolic_Compound->Keap1 Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Inflammation Nrf2 Nrf2 Activation Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_Genes

Caption: Key signaling pathways modulated by phenolic compounds.

Many bioactive phenolic compounds are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] This pathway is a central mediator of the inflammatory response. By inhibiting the activation of IKK (IκB kinase), phenolic compounds can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[14]

Furthermore, these compounds can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[16] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or the action of phenolic compounds can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the expression of a battery of antioxidant and cytoprotective genes.[16]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By applying established principles of structure-activity relationships, researchers can rationally design derivatives with potentially enhanced anticancer, antioxidant, and antibacterial properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these new chemical entities. Future work should focus on validating the predicted efficacy of a synthesized library of these derivatives, followed by in vivo studies for the most promising candidates. Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the lead compounds will be critical for their advancement as clinical candidates.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Ruiz-Miyazawa, I., et al. (2014). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. PubMed. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • ResearchGate. Antioxidant Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • Redox Experimental Medicine. Selected phenolic compounds in the modulation of biochemical pathways involved in aging. Available from: [Link]

  • University of Alabama in Huntsville. Antioxidant Assay: The DPPH Method. Available from: [Link]

  • ResearchGate. Main phenolic compound effects on cell signaling pathways and enzyme.... Available from: [Link]

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

  • ResearchGate. Regulation of signaling pathways by phenolic compounds. Available from: [Link]

  • ResearchGate. Structure-activity relationship study of novel anticancer aspirin-based compounds. Available from: [Link]

  • PubMed Central. Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging. Available from: [Link]

  • ResearchGate. Structure-activity relationships of the synthesized compounds. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Guaiacol?. Available from: [Link]

  • ResearchGate. Structure Activity Relationship. Available from: [Link]

  • PubMed. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Available from: [Link]

  • PubMed. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. Available from: [Link]

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  • PubMed. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives. Available from: [Link]

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Bridging the Digital and the Physical: A Comparative Analysis of In-Silico and Experimental Data for (3-Methoxy-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the characterization of novel or existing compounds is a foundational step. (3-Methoxy-4-methylphenyl)methanol (also known as 3-methyl-4-methoxybenzyl alcohol) serves as an excellent case study for exploring the two primary pillars of chemical data acquisition: computational (in-silico) prediction and physical (experimental) validation. This guide provides an in-depth comparison of these methodologies, offering field-proven insights into their respective strengths, limitations, and synergistic potential. We will delve into the causality behind experimental choices and demonstrate how each data acquisition system can be self-validating.

Part 1: The In-Silico Approach - Predictive Power and High-Throughput Screening

In-silico analysis leverages computational algorithms and curated databases to predict the physicochemical, spectroscopic, and toxicological properties of a molecule based solely on its structure. This approach is invaluable for its speed and cost-effectiveness, allowing researchers to rapidly screen vast libraries of compounds and prioritize candidates for synthesis and experimental testing. The data presented below for this compound is primarily derived from computational models available through public databases like PubChem.

Workflow for In-Silico Data Generation

The process begins with a known chemical structure, typically represented by a SMILES or InChI key. This digital representation is then fed into various computational models to generate a profile of predicted properties.

InSilicoWorkflow cluster_input Input cluster_processing Computational Processing cluster_output Predicted Data Output A Chemical Structure (SMILES: CC1=C(C=C(C=C1)CO)OC) B Database Entry (e.g., PubChem) A->B Lookup/Submission C Physicochemical Models (e.g., XLogP3) B->C Query D Spectroscopic Simulators B->D Query E Toxicity/Hazard Models (GHS Classification Prediction) B->E Query F Calculated Properties Table C->F Aggregation D->F Aggregation E->F Aggregation

Caption: General workflow for obtaining in-silico predictive data for a chemical compound.

In-Silico Predicted Data for this compound

The following table summarizes the computationally derived properties for this compound. These values serve as an initial, predictive profile of the molecule.

PropertyPredicted ValueSource
Molecular Formula C9H12O2PubChem[1]
Molecular Weight 152.19 g/mol PubChem (Computed)[1]
Exact Mass 152.083729621 DaPubChem (Computed)[1]
XLogP3 1.4PubChem (Computed)[1]
Topological Polar Surface Area 29.5 ŲPubChem (Computed)[1]
Predicted Collision Cross Section (CCS) [M+H]+ 129.6 ŲPubChemLite (CCSbase)[2]
Predicted Collision Cross Section (CCS) [M+Na]+ 138.5 ŲPubChemLite (CCSbase)[2]

Part 2: The Experimental Approach - Ground Truth and Definitive Characterization

While in-silico methods provide powerful predictions, experimental analysis remains the gold standard for unequivocally determining a compound's identity, purity, and properties. Experimental data provides the "ground truth" necessary to validate or refute computational models and is essential for regulatory submission and ensuring scientific reproducibility.

Workflow for Experimental Characterization

The experimental workflow involves the physical analysis of a sample using a suite of analytical instruments. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Interpretation A Synthesized/Purchased Sample of this compound B Mass Spectrometry (MS) A->B Analysis C Infrared (IR) Spectroscopy A->C Analysis D Nuclear Magnetic Resonance (NMR) A->D Analysis E Hazard Evaluation A->E Analysis F Structural Confirmation & Purity Assessment B->F Data Aggregation C->F Data Aggregation D->F Data Aggregation E->F Data Aggregation

Caption: Standard experimental workflow for the analytical characterization of a chemical compound.

Experimental Data for this compound

The data below has been sourced from experimental measurements and safety classifications provided by chemical suppliers and databases.

Property / AnalysisExperimental DataSource
Appearance Colorless oilSpectraBase[3]
Mass Spectrometry GC-MS data available, confirms Exact Mass of 152.08373 g/mol .SpectraBase[3]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available.PubChem[1]
GHS Hazard Codes H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).PubChem, ECHA[1]
Signal Word WarningSigma-Aldrich
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds. The choice of this method is driven by the need to confirm the molecular weight and fragmentation pattern, which provides a unique fingerprint of the molecule.

Objective: To confirm the molecular weight and purity of a this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrument Setup:

    • Gas Chromatograph: Agilent GC6890 or equivalent.

    • Column: A non-polar column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is chosen for its ability to separate compounds based on boiling point.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 250°C) to ensure separation from any impurities.

  • Injection: Inject 1 µL of the prepared sample into the heated GC inlet. The high temperature vaporizes the sample for entry into the column.

  • Mass Spectrometer Setup:

    • Mass Spectrometer: HP 5973 or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns for library matching.

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-450 amu to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the main peak, which indicates its elution from the column.

    • Examine the mass spectrum of the main peak. The highest m/z value should correspond to the molecular ion [M]+, confirming the molecular weight. For this compound, this will be approximately 152.19.[3]

    • Compare the fragmentation pattern to a reference library (e.g., NIST) to confirm the compound's identity.

Part 3: Comparative Analysis - The Synergy of Prediction and Proof

A direct comparison of the in-silico and experimental data reveals a powerful synergy.

ParameterIn-Silico (Predicted)Experimental (Measured)Analysis
Molecular Weight 152.19 g/mol Confirmed by GC-MSExcellent Agreement. The computed molecular weight is validated by the molecular ion peak in the mass spectrum. This serves as a primary check for both the computational model's accuracy and the sample's identity.
Molecular Structure Deduced from SMILESConfirmed by MS, IR, NMRComplementary. While the in-silico approach starts with a proposed structure, experimental spectroscopic data (MS fragmentation, IR functional group vibrations, NMR proton/carbon environments) provides the definitive proof of that structure.
Safety Hazards Predictive models existGHS Classifications (H315, H317, H319, H335)[1]Experimentally Driven. In-silico toxicity predictions are becoming more common, but the official GHS classifications are based on accumulated experimental evidence and are critical for ensuring laboratory safety.
Physicochemical Properties XLogP = 1.4-Predictive Utility. The predicted XLogP suggests the compound is moderately lipophilic. This in-silico value is useful for predicting solubility, designing chromatography methods, and estimating ADME properties before any resource-intensive lab work is done.

The strength of the in-silico approach lies in its ability to provide a rapid, comprehensive, and low-cost initial assessment. However, these are predictions. The experimental data, while more time-consuming and resource-intensive to acquire, provides the tangible, verifiable proof required for scientific certainty. The experimental results validate the computational models, and in turn, the computational models can help guide experimental design by predicting properties and potential challenges.

Conclusion

For a compound like this compound, both in-silico and experimental datasets are not competitors but partners in a comprehensive characterization strategy. The computational data provides a robust predictive framework, enabling researchers to anticipate a molecule's behavior and properties efficiently. The experimental data provides the irrefutable ground truth, validating these predictions and confirming the molecule's identity and characteristics with high fidelity. The integration of both approaches allows for a more efficient, cost-effective, and reliable research and development pipeline, embodying the principle of using computational tools to guide and refine, but not replace, rigorous experimental validation.

References

  • PubChem Compound Summary for CID 14457544, (4-Methoxy-3-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChemLite for this compound. Université du Luxembourg. [Link]

  • SpectraBase Spectrum for this compound. John Wiley & Sons, Inc. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (3-Methoxy-4-methylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for (3-Methoxy-4-methylphenyl)methanol, a conservative hazard assessment is necessary, drawing parallels from analogous compounds.

Structural Analogues and Their Known Hazards:

  • (4-Methoxy-3-methylphenyl)methanol: Classified as a skin and eye irritant, and a potential skin sensitizer. It is also noted as a combustible solid[1].

  • (3-Ethoxy-4-methoxyphenyl)methanol: This compound is classified as harmful if swallowed and causes serious eye irritation[2][3].

  • Benzyl Alcohol (Parent Compound): Known to be harmful if swallowed or inhaled and causes serious eye irritation. It is also a combustible liquid and can form explosive peroxides upon prolonged storage, especially after being opened[4][5].

Based on these data, it is prudent to handle this compound as a substance that is at a minimum, a skin and eye irritant, potentially harmful if ingested, and a combustible solid. The potential for peroxide formation, a known risk for many benzyl alcohol derivatives, should also be considered, particularly for older samples[5].

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKnown Hazards
(4-Methoxy-3-methylphenyl)methanol114787-91-6Skin Irritant, Eye Irritant, Potential Skin Sensitizer, Combustible Solid[1]
(3-Ethoxy-4-methoxyphenyl)methanol147730-26-5Harmful if Swallowed, Causes Serious Eye Irritation[2][3]
Benzyl Alcohol100-51-6Harmful if Swallowed/Inhaled, Causes Serious Eye Irritation, Combustible Liquid, Potential for Peroxide Formation[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is used to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle to grave" approach for hazardous waste.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on the available data for analogous compounds, this compound should be treated as hazardous waste.

  • Segregation: This waste must be segregated from non-hazardous materials. It should be collected in a dedicated, properly labeled waste container. Do not mix it with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, which could lead to a reaction[5].

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible and leak-proof container. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Combustible").

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.

Step 4: Arranging for Disposal

  • Engage a Licensed Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor. This documentation is a critical part of the "cradle to grave" tracking system.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Disposal of This compound assess Assess Hazards (Assume Irritant, Combustible, Potentially Harmful) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Materials characterize->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS Office store->contact_ehs schedule_pickup Schedule Pickup with Licensed Waste Vendor contact_ehs->schedule_pickup document Complete Waste Disposal Forms schedule_pickup->document end End: Compliant Disposal document->end

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is spilled, eliminate all nearby sources of ignition.

  • Containment: For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust. For larger spills, consult your institution's EHS for guidance.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Final Disposal Method

The most appropriate final disposal method for this compound is incineration at a licensed chemical destruction facility . This method ensures the complete destruction of the compound. Do not discharge this chemical to the sewer system or dispose of it in regular trash.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment. Always consult your institution's specific waste management policies and your EHS office for guidance.

References

  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]

  • PubChem. (n.d.). (3-Ethoxy-4-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Greenfield Global. (2018). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor. Retrieved from [Link]

  • ResearchGate. (2024). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to.... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

  • Laboratorium Discounter. (2023). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure Safety Data Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.